NVP-BSK805 trihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H29ClF2N6O |
|---|---|
Peso molecular |
527.0 g/mol |
Nombre IUPAC |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C27H28F2N6O.ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;/h1-3,12-16,20,30H,4-11,17H2;1H |
Clave InChI |
HNKLXWYGEBUFIO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
NVP-BSK805 Trihydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 trihydrochloride is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase pivotal in signal transduction for various cytokines and growth factors.[1] This molecule demonstrates high selectivity for JAK2 over other members of the JAK family and has been investigated for its therapeutic potential in myeloproliferative neoplasms (MPNs) characterized by aberrant JAK2 activity, such as the JAK2(V617F) mutation.[2][3] This document provides a comprehensive technical overview of NVP-BSK805, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Core Compound Details
| Property | Value |
| Chemical Name | 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride |
| Molecular Formula | C₂₇H₃₁Cl₃F₂N₆O |
| Molecular Weight | 599.9 g/mol |
| CAS Number | 1092499-93-8 |
| Mechanism of Action | ATP-competitive inhibitor of the JAK2 kinase domain.[2][4] |
Quantitative Data
Table 2.1: In Vitro Kinase Inhibitory Activity
The inhibitory activity of NVP-BSK805 was assessed against the kinase domains (JH1) of the four JAK family members, as well as the full-length wild-type (wt) and V617F mutant forms of JAK2.
| Target | IC₅₀ (nM) |
| JAK2 JH1 | 0.48 |
| JAK1 JH1 | 31.63 |
| JAK3 JH1 | 18.68 |
| TYK2 JH1 | 10.76 |
| Full-Length JAK2 (wt) | 0.58 ± 0.03 |
| Full-Length JAK2 (V617F) | 0.56 ± 0.04 |
| Ki (ATP-competitive) | 0.43 ± 0.02 nM |
Data compiled from multiple sources.[4][5][6]
Table 2.2: Cellular Activity
The effect of NVP-BSK805 on cell growth and signaling was evaluated in various cell lines, particularly those harboring the JAK2(V617F) mutation.
| Cell Line / Assay Type | Endpoint | Value (nM) |
| JAK2(V617F)-bearing AML cell lines | GI₅₀ | <100 |
| Inhibition of STAT5 Phosphorylation | IC₅₀ | ≥100 |
Data compiled from multiple sources.[4][5]
Table 2.3: In Vivo Efficacy in a Mouse Model
NVP-BSK805 was evaluated in a Ba/F3 JAK2(V617F) cell-driven mouse model to assess its in vivo activity.
| Administration Route | Dosage (mg/kg) | Effect |
| Oral (p.o.) | 150 | Blockade of STAT5 phosphorylation, reduction of splenomegaly, and suppression of leukemic cell spreading. |
| Oral (p.o.) | 50, 75, 100 | Suppression of rhEpo-mediated polycythemia and splenomegaly. |
Data compiled from multiple sources.[4][5]
Signaling Pathway
NVP-BSK805 exerts its effects by inhibiting the JAK/STAT signaling pathway. This pathway is crucial for the regulation of gene transcription in response to cytokine signaling. In disease states such as polycythemia vera, a mutation in JAK2 (V617F) leads to its constitutive activation, resulting in uncontrolled cell proliferation. NVP-BSK805 blocks the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins, most notably STAT5.[2][3]
Caption: The JAK/STAT signaling pathway and the inhibitory action of NVP-BSK805.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of NVP-BSK805.
In Vitro JAK Radiometric Kinase Assay
This assay quantifies the enzymatic activity of JAK kinases and the inhibitory potency of NVP-BSK805.
Caption: Workflow for an in vitro radiometric kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant full-length JAK2 (wild-type or V617F mutant) to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer) in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP at a concentration near the Kₘ for JAK2.
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted NVP-BSK805 or vehicle (DMSO) to the appropriate wells.
-
Add the diluted JAK2 enzyme to each well.
-
Add the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Analysis:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.
-
Wash the membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Air-dry the membrane and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each NVP-BSK805 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Proliferation Assay
This assay assesses the effect of NVP-BSK805 on the growth of JAK2-dependent cell lines.
Caption: Workflow for a cellular proliferation assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture a human cell line with a known activating JAK2 mutation (e.g., SET-2 or HEL cells for JAK2 V617F) under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere).
-
Harvest cells in the logarithmic growth phase and determine cell density.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).
-
-
Compound Treatment and Incubation:
-
Prepare serial dilutions of NVP-BSK805 in the appropriate cell culture medium.
-
Treat the cells with the range of NVP-BSK805 concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Follow the manufacturer's protocol for the addition of the reagent and measurement of luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the growth inhibition (GI₅₀) by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for STAT5 Phosphorylation
This method is used to detect the inhibition of STAT5 phosphorylation in cells treated with NVP-BSK805.
Caption: Workflow for Western blotting of phosphorylated STAT5.
Methodology:
-
Cell Treatment and Lysis:
-
Culture JAK2-dependent cells and treat with various concentrations of NVP-BSK805 for a specified time (e.g., 1-4 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Tyr694) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a highly potent and selective inhibitor of JAK2 kinase. Its ability to effectively block the constitutively active JAK2(V617F) mutant and inhibit the downstream STAT5 signaling provides a strong rationale for its investigation as a therapeutic agent for myeloproliferative neoplasms. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, hematology, and drug discovery who are interested in further exploring the biological activities and therapeutic potential of NVP-BSK805.
References
- 1. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
NVP-BSK805 Trihydrochloride: A Deep Dive into its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor NVP-BSK805 trihydrochloride, with a primary focus on its core protein target, Janus kinase 2 (JAK2). The document details the mechanism of action, summarizes key quantitative data, and provides cited experimental methodologies for researchers interested in utilizing this compound.
Core Target: Janus Kinase 2 (JAK2)
NVP-BSK805 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors to the nucleus.[1][2] The JAK family of kinases, including JAK1, JAK2, JAK3, and TYK2, play essential roles in hematopoiesis, immune response, and inflammation.[2] NVP-BSK805 demonstrates significant selectivity for JAK2 over other members of the JAK family.[1][3]
The discovery of a specific mutation in the JAK2 gene, V617F, has been a significant breakthrough in understanding the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][3] This mutation leads to constitutive activation of the JAK2 kinase, driving uncontrolled cell proliferation. NVP-BSK805 has been shown to potently inhibit both the wild-type and the V617F mutant forms of JAK2.[4]
Mechanism of Action
NVP-BSK805 acts as an ATP-competitive inhibitor of JAK2.[3][4][5][6][7] This means it binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The primary downstream signaling pathway affected by JAK2 inhibition is the JAK-STAT pathway. Specifically, inhibition of JAK2 by NVP-BSK805 leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4][8][9] This blockage of STAT5 phosphorylation prevents its dimerization, nuclear translocation, and subsequent regulation of target gene transcription, ultimately leading to the suppression of cell proliferation and induction of apoptosis in JAK2-dependent cells.[3][9]
Quantitative Data
The following tables summarize the key in vitro efficacy and cellular activity data for NVP-BSK805.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Notes |
| JAK2 JH1 (JAK homology 1) | 0.48 | ATP-competitive inhibition.[5][6][10] |
| Full-length wild-type JAK2 | 0.58 ± 0.03 | [4][5] |
| Full-length JAK2 V617F | 0.56 ± 0.04 | [4][5] |
| JAK1 JH1 | 31.63 | Over 65-fold selectivity for JAK2 over JAK1.[5][6][10] |
| JAK3 JH1 | 18.68 | Over 38-fold selectivity for JAK2 over JAK3.[5][6][10] |
| TYK2 JH1 | 10.76 | Over 22-fold selectivity for JAK2 over TYK2.[5][6][10] |
Table 2: Cellular Activity
| Cell Line | JAK2 Status | GI50 (nM) | Effect |
| Ba/F3-JAK2V617F | V617F | <100 | Suppression of proliferation, induction of apoptosis.[1][4] |
| SET-2 | V617F | <100 | Suppression of STAT5 phosphorylation, induction of apoptosis.[9] |
| MB-02 | V617F | <100 | Suppression of STAT5 phosphorylation.[9] |
| K-562 | BCR-ABL | >1000 | Minimal effect on proliferation and STAT5 phosphorylation.[9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of NVP-BSK805.
Biochemical JAK2 Kinase Assay
This assay is designed to determine the direct inhibitory effect of NVP-BSK805 on the enzymatic activity of the JAK2 kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme (wild-type or V617F mutant).
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation).
-
ATP.
-
This compound.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody for time-resolved fluorescence resonance energy transfer - TR-FRET).
-
-
Procedure:
-
Prepare a serial dilution of NVP-BSK805 in the assay buffer.
-
In a microplate, add the JAK2 enzyme, the peptide substrate, and the various concentrations of NVP-BSK805 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for JAK2 to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phosphotyrosine antibody and incubate.
-
After a final wash, measure the TR-FRET signal using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (WST-1 Assay)
This assay measures the effect of NVP-BSK805 on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Culture: Culture JAK2-dependent cell lines (e.g., Ba/F3-JAK2V617F, SET-2) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a serial dilution of NVP-BSK805 or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a further 2-4 hours. The viable cells will cleave the tetrazolium salt in the WST-1 reagent to formazan (B1609692), resulting in a color change.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blotting for STAT5 Phosphorylation
This method is used to assess the inhibition of JAK2's downstream signaling by measuring the phosphorylation status of STAT5.
Protocol:
-
Cell Treatment: Treat JAK2-dependent cells with various concentrations of NVP-BSK805 for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5). As a loading control, a separate membrane or the same membrane after stripping can be incubated with an antibody for total STAT5.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT5 compared to total STAT5.
In Vivo Animal Studies
Mouse models are used to evaluate the in vivo efficacy of NVP-BSK805. A common model is the Ba/F3-JAK2V617F cell-driven mouse model of polycythemia vera.[1]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., SCID beige mice).
-
Cell Implantation: Inject Ba/F3-JAK2V617F cells intravenously into the mice.
-
Treatment: Once the disease is established (e.g., monitored by bioluminescence imaging if cells are luciferase-tagged), administer NVP-BSK805 orally at various doses (e.g., 50, 75, 100, 150 mg/kg).[4][5] A vehicle control group should be included.
-
Monitoring: Monitor the mice for signs of disease progression, including splenomegaly, body weight, and overall health.
-
Efficacy Assessment:
-
Splenomegaly: At the end of the study, sacrifice the mice and measure spleen weight.
-
Leukemic Cell Spreading: Use bioluminescence imaging to track the spread of cancer cells.
-
STAT5 Phosphorylation: Analyze spleen or bone marrow samples by Western blotting or immunohistochemistry to assess the level of p-STAT5.[11]
-
Survival: Monitor the survival of the mice in each treatment group.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows associated with NVP-BSK805.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymic stromal lymphopoietin-mediated STAT5 phosphorylation via kinases JAK1 and JAK2 reveals a key difference from IL-7–induced signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Engineering a humanized animal model of polycythemia vera with minimal JAK2V617F mutant allelic burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
NVP-BSK805 Trihydrochloride: A Deep Dive into its JAK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
NVP-BSK805 trihydrochloride is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its high selectivity for JAK2 over other members of the JAK family and a broader range of kinases has positioned it as a valuable tool for research into JAK2-mediated signaling pathways and as a potential therapeutic agent for myeloproliferative neoplasms and other diseases driven by aberrant JAK2 activity. This technical guide provides a comprehensive overview of the JAK2 selectivity profile of NVP-BSK805, including detailed experimental protocols and visualizations of key cellular pathways and assay workflows.
Quantitative Kinase Inhibition Profile
NVP-BSK805 demonstrates nanomolar potency against JAK2, with significant selectivity over other JAK family members. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Kinase Target | IC50 (nM) |
| JAK2 (JH1 domain) | 0.48 |
| JAK1 (JH1 domain) | 31.63 |
| JAK3 (JH1 domain) | 18.68 |
| TYK2 (JH1 domain) | 10.76 |
| Full-length wild-type JAK2 | 0.58 ± 0.03 |
| Full-length JAK2 V617F | 0.56 ± 0.04 |
Table 1: In vitro inhibitory activity of NVP-BSK805 against JAK family kinases.[1][2][3][4][5]
The data clearly illustrates the potent and selective nature of NVP-BSK805, with a greater than 20-fold selectivity for JAK2 over the other JAK family members in vitro.[6][7] The compound is also reported to have over 100-fold selectivity against a broader panel of kinases.[6] NVP-BSK805 acts in an ATP-competitive manner, with a calculated Ki of 0.43 ± 0.02 nM for JAK2.[1][3]
Cellular Activity
In cellular assays, NVP-BSK805 effectively inhibits the constitutive phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5), a key downstream substrate of JAK2.[6][7] This inhibition of the JAK/STAT pathway leads to the suppression of cell proliferation and the induction of apoptosis in cell lines bearing activating JAK2 mutations, such as JAK2-V617F.[6][7] For instance, in JAK2V617F-bearing acute myeloid leukemia cell lines, NVP-BSK805 suppresses growth with a half-maximal growth inhibition (GI50) of less than 100 nM.[1][3]
Experimental Protocols
Radiometric Filter Binding Kinase Assay
This assay is a gold-standard method for measuring the activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]-ATP into a specific substrate.
Materials:
-
Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, TYK2)
-
[γ-33P]-ATP
-
Synthetic peptide substrate (e.g., EQEDEPEGDYFEWLE)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 50 μg/mL BSA, 0.01% Brij35
-
Stop Solution: Phosphoric acid
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific JAK kinase, and the peptide substrate.
-
Add varying concentrations of NVP-BSK805 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]-ATP. The ATP concentration should be kept below the Km for each enzyme.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of NVP-BSK805 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (WST-1)
The WST-1 assay is a colorimetric method used to assess cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells.
Materials:
-
JAK2-dependent cell line (e.g., HEL, SET-2)
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of NVP-BSK805 or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculate the percentage of cell proliferation inhibition for each concentration of NVP-BSK805 relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
JAK-STAT Signaling Pathway and NVP-BSK805 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. shutterstock.com [shutterstock.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BSK805 Trihydrochloride: A Potent and Selective JAK2 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of NVP-BSK805 trihydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development. The document summarizes critical quantitative data in structured tables and employs visual diagrams to illustrate signaling pathways and experimental workflows, serving as a vital resource for professionals in oncology and hematology research.
Chemical and Physical Properties
NVP-BSK805 is a substituted quinoxaline (B1680401) that demonstrates high affinity and selectivity for the JAK2 kinase. The compound is often utilized in its salt form to improve solubility and handling.
| Property | Value |
| Chemical Name | 4-((4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)-2,6-difluorobenzyl)morpholine trihydrochloride |
| Molecular Formula | C₂₇H₃₁Cl₃F₂N₆O |
| Molecular Weight | 599.9 g/mol |
| CAS Number (Free Base) | 1092499-93-8 |
Mechanism of Action
NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine-mediated signal transduction through the JAK-STAT pathway. Dysregulation of this pathway, particularly through activating mutations in JAK2 such as JAK2-V617F, is a key driver in various myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).
By inhibiting JAK2, NVP-BSK805 effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This interruption of the signaling cascade leads to the suppression of gene expression involved in cell proliferation, differentiation, and survival, ultimately inducing apoptosis in malignant cells.
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
Quantitative Biological Data
NVP-BSK805 demonstrates high potency against both wild-type and mutant forms of JAK2, with significant selectivity over other JAK family members and a broader panel of kinases.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (nM) | Reference |
| JAK2 (JH1 domain) | 0.48 | [1] |
| JAK2 (full-length wt) | 0.58 ± 0.03 | [1] |
| JAK2 (V617F mutant) | 0.56 ± 0.04 | [1] |
| JAK1 (JH1 domain) | 31.63 | [1] |
| JAK3 (JH1 domain) | 18.68 | [1] |
| TYK2 (JH1 domain) | 10.76 | [1] |
Table 2: Cellular Activity
| Cell Line | JAK2 Status | GI₅₀ (nM) | Assay Type | Reference |
| SET-2 | V617F | <100 | Proliferation | [1] |
| MB-02 | V617F | <100 | Proliferation | |
| HEL | V617F | <100 | Proliferation |
Experimental Protocols
Western Blotting for STAT Phosphorylation
This protocol is adapted from methodologies used to assess the inhibition of JAK2 downstream signaling.
Objective: To determine the effect of NVP-BSK805 on the phosphorylation of STAT3 and STAT5 in JAK2-dependent cell lines.
Materials:
-
JAK2-V617F-bearing human cell lines (e.g., SET-2, HEL)
-
NVP-BSK805
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize in suspension.
-
Treat cells with varying concentrations of NVP-BSK805 or vehicle (DMSO) for a specified duration (e.g., 30 minutes to 2 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Figure 2: General workflow for Western blot analysis of protein phosphorylation.
Clonogenic Survival Assay
This protocol is based on the method described by Hua et al. (2020) to assess the impact of NVP-BSK805 on the reproductive integrity of cancer cells, particularly in combination with radiotherapy.
Objective: To evaluate the long-term proliferative capacity of cells after treatment with NVP-BSK805.
Materials:
-
Adherent cancer cell lines (e.g., KYSE-150)
-
NVP-BSK805
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed exponentially growing cells into 6-well plates at a low density.
-
After 24 hours of incubation, treat the cells with the desired concentrations of NVP-BSK805.
-
(Optional, for radiosensitization studies) After 4 hours of drug treatment, irradiate the cells at various doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Immediately after irradiation, remove the NVP-BSK805-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days at 37°C in a 5% CO₂ environment to allow for colony formation.
-
Fix the colonies with a solution such as 70% ethanol (B145695) for 10 minutes.
-
Stain the colonies with crystal violet solution for several minutes.
-
Wash the plates to remove excess stain and allow them to dry.
-
Count the colonies containing ≥50 cells. The surviving fraction is calculated as (mean number of colonies) / (cells seeded × plating efficiency).
In Vivo Efficacy in a Ba/F3 JAK2-V617F Murine Model
This protocol is a generalized representation of in vivo studies assessing the efficacy of NVP-BSK805.
Objective: To determine the in vivo efficacy of NVP-BSK805 in a mouse model of JAK2-V617F-driven myeloproliferative neoplasm.
Materials:
-
Immunocompromised mice (e.g., SCID beige)
-
Ba/F3 cells engineered to express JAK2-V617F
-
NVP-BSK805 formulated for oral gavage
-
Vehicle control
Procedure:
-
Inject mice intravenously with Ba/F3-JAK2V617F cells to establish the disease model.
-
Once the disease is established (e.g., monitored by body weight, peripheral blood counts), randomize mice into treatment and control groups.
-
Administer NVP-BSK805 (e.g., 150 mg/kg) or vehicle orally, once daily.
-
Monitor animal health, body weight, and signs of disease progression throughout the study.
-
At the end of the study, sacrifice the animals and collect spleens to measure spleen weight (as an indicator of splenomegaly) and other relevant tissues for analysis.
-
Analyze tissues for leukemic cell infiltration and phosphorylation of STAT5 via immunohistochemistry or Western blotting.
Conclusion
This compound is a highly potent and selective JAK2 inhibitor with significant preclinical activity in models of myeloproliferative neoplasms. Its well-characterized mechanism of action, oral bioavailability, and efficacy in suppressing JAK2-STAT signaling make it an invaluable tool for research in hematology and oncology. The data and protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting the JAK2 pathway.
References
A Potent and Selective JAK2 Inhibitor for Research and Development
An In-Depth Technical Guide to NVP-BSK805 Trihydrochloride
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2)[1][2][3]. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
NVP-BSK805 is a substituted quinoxaline[4]. The trihydrochloride salt has a molecular formula of C27H31Cl3F2N6O and a molecular weight of approximately 599.9 g/mol [5].
| Property | Value | Source |
| Molecular Formula | C27H31Cl3F2N6O | PubChem[5] |
| Molecular Weight | 599.9 g/mol | PubChem[5] |
| IUPAC Name | 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride | PubChem[5] |
| InChI | InChI=1S/C27H28F2N6O.3ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;;/h1-3,12-16,20,30H,4-11,17H2;3*1H | PubChem[5] |
| InChIKey | VWBSZLCFZWKXHV-UHFFFAOYSA-N | PubChem[5] |
| SMILES | FC1=C(CN2CCOCC2)C(F)=CC(C3=C4N=C(C5=CN(C6CCNCC6)N=C5)C=NC4=CC=C3)=C1.Cl.Cl.Cl | MedchemExpress, MOLNOVA[6][7] |
| CAS Number | 1092499-93-8 (free base), 1942919-79-0 (dihydrochloride), 2320258-95-3 (trihydrochloride) | MedchemExpress, MOLNOVA, PubChem[5][6][7] |
| Solubility | DMSO: 25 mg/mL, DMF: 20 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL | Cayman Chemical[8] |
| Purity | ≥98% | MOLNOVA, Santa Cruz Biotechnology[7][9] |
Mechanism of Action and Signaling Pathway
NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2[2][3][4][6]. The JAK/STAT signaling pathway is crucial for cytokine signaling and is often dysregulated in various diseases, including myeloproliferative neoplasms and cancers. The discovery of an activating mutation in JAK2 (V617F) in many of these conditions has made it a prime therapeutic target[4]. NVP-BSK805 effectively inhibits both wild-type JAK2 and the V617F mutant[1][4]. By blocking JAK2 activity, NVP-BSK805 prevents the phosphorylation of downstream STAT proteins, particularly STAT5. This inhibition of STAT5 phosphorylation blocks its dimerization and translocation to the nucleus, thereby suppressing the transcription of target genes involved in cell proliferation and survival[3][4].
JAK/STAT Signaling Pathway Inhibition by NVP-BSK805
Biological Activity and Efficacy
NVP-BSK805 demonstrates high potency and selectivity for JAK2 over other members of the JAK family.
In Vitro Activity
| Target | IC50 (nM) | Source |
| JAK2 JH1 | 0.48 | MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10] |
| Full-length JAK2 wt | 0.58 ± 0.03 | MedchemExpress, MOLNOVA[6][7] |
| Full-length JAK2 V617F | 0.56 ± 0.04 | MedchemExpress, MOLNOVA[6][7] |
| TYK2 JH1 | 10.76 | MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10] |
| JAK3 JH1 | 18.68 | MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10] |
| JAK1 JH1 | 31.63 | MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10] |
The compound has been shown to suppress the growth of JAK2V617F-bearing acute myeloid leukemia cell lines with a GI50 of less than 100 nM[6][7]. It also induces apoptosis in these cells[1][4]. Furthermore, NVP-BSK805 has been found to significantly enhance the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells in vitro[11][12].
In Vivo Activity
NVP-BSK805 exhibits good oral bioavailability and a long half-life in vivo[1][4]. In mouse models, it has been shown to:
-
Suppress splenomegaly and leukemic cell spreading in a Ba/F3 JAK2V617F cell-driven model[3][4][7].
-
Potently inhibit recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis[1][4].
-
Delay tumor growth in ESCC xenograft models when combined with radiation[12].
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol outlines a general method for assessing the anti-proliferative activity of NVP-BSK805.
Workflow for Cell Proliferation Assay
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density.
-
Compound Addition: After allowing cells to adhere, add a range of concentrations of NVP-BSK805.
-
Incubation: Incubate the plates for 72 to 96 hours, depending on the cell line[1].
-
WST-1 Addition: Add WST-1 reagent to each well.
-
Final Incubation: Incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal growth inhibition (GI50) concentration.
Conclusion
This compound is a highly potent and selective JAK2 inhibitor with significant potential in preclinical research. Its well-characterized mechanism of action, in vitro and in vivo efficacy, and good pharmacokinetic properties make it a valuable tool for investigating the role of JAK2 in various diseases and for the development of novel therapeutic strategies.
References
- 1. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Error-系统IO操作失败 [molnova.com]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NVP-BSK805 (trihydrochloride) | C27H31Cl3F2N6O | CID 131648244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NVP-BSK805 dihydrochloride | 1942919-79-0 | JAK | MOLNOVA [molnova.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. adooq.com [adooq.com]
- 11. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors. The discovery of an activating mutation in JAK2 (V617F) in the majority of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), has established JAK2 as a key therapeutic target.[1] NVP-BSK805, a substituted quinoxaline (B1680401), has demonstrated significant efficacy in preclinical models by inhibiting JAK2-mediated signaling, suppressing cell proliferation, and inducing apoptosis in cells harboring the JAK2V617F mutation.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NVP-BSK805 trihydrochloride.
Discovery and Rationale
NVP-BSK805 was identified through a focused drug discovery effort aimed at developing selective inhibitors of the JAK2 kinase. The rationale for targeting JAK2 stems from the high prevalence of the activating JAK2V617F mutation in MPNs.[1] This mutation leads to constitutive activation of the JAK/STAT signaling pathway, driving uncontrolled cell proliferation and the clinical manifestations of these diseases. NVP-BSK805 emerged from a series of 2,8-diaryl-quinoxalines and was optimized for potency, selectivity, and oral bioavailability.[2][3]
Chemical Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the known structure of the molecule and general methods for the synthesis of quinoxaline and pyrazole (B372694) derivatives. The chemical name of NVP-BSK805 is 4-(2,6-Difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine.
The synthesis would likely involve a multi-step process, beginning with the independent synthesis of the key building blocks: the substituted quinoxaline core and the pyrazole-piperidine moiety. A crucial step would be a Suzuki or a similar cross-coupling reaction to link these two fragments. The final steps would involve the formation of the trihydrochloride salt.
Proposed Synthetic Scheme:
A potential synthetic approach could involve the following key transformations:
-
Synthesis of the Quinoxaline Core: Condensation of a substituted o-phenylenediamine (B120857) with an α-dicarbonyl compound to form the quinoxaline ring system.
-
Synthesis of the Pyrazole-Piperidine Moiety: Construction of the pyrazole ring followed by attachment of the piperidine (B6355638) group.
-
Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) between the halogenated quinoxaline intermediate and a boronic acid or ester derivative of the pyrazole-piperidine fragment.
-
Final Modification and Salt Formation: Introduction of the morpholinomethyl group and subsequent treatment with hydrochloric acid to yield the trihydrochloride salt.
Mechanism of Action
NVP-BSK805 functions as an ATP-competitive inhibitor of the JAK2 kinase.[1] It binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, with STAT5 being a key target.[1] The inhibition of STAT5 phosphorylation blocks its dimerization, nuclear translocation, and subsequent regulation of target gene expression, which are critical for cell proliferation and survival.
Signaling Pathway Diagram:
Caption: JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
Quantitative Data
The following tables summarize the key quantitative data for NVP-BSK805 from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805
| Kinase Target | IC50 (nM) |
| JAK2 JH1 | 0.48 |
| TYK2 JH1 | 10.76 |
| JAK3 JH1 | 18.68 |
| JAK1 JH1 | 31.63 |
Data compiled from multiple sources.[4]
Table 2: Cellular Activity of NVP-BSK805 in JAK2V617F-mutant Cell Lines
| Cell Line | Assay | GI50 (µM) |
| SET-2 | Proliferation | 0.051 |
| MB-02 | Proliferation | 0.064 |
| UKE-1 | Proliferation | 0.071 |
GI50: Half-maximal growth inhibition. Data from Baffert F, et al. Mol Cancer Ther. 2010.
Table 3: In Vivo Efficacy of NVP-BSK805 in a Mouse Model of Polycythemia
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Hematocrit | Effect on Spleen Weight |
| Vehicle | - | Increased | Increased |
| NVP-BSK805 | 50 | Significantly Reduced | Significantly Reduced |
| NVP-BSK805 | 100 | Significantly Reduced | Significantly Reduced |
p.o.: oral administration. Data from Baffert F, et al. Mol Cancer Ther. 2010.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains
-
This compound
-
[γ-33P]ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of NVP-BSK805 in DMSO.
-
In a reaction well, combine the kinase, substrate peptide, and NVP-BSK805 at various concentrations in kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each NVP-BSK805 concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay
Objective: To assess the effect of NVP-BSK805 on the proliferation of JAK2V617F-mutant cell lines.
Materials:
-
JAK2V617F-positive cell lines (e.g., SET-2, UKE-1)
-
This compound
-
Cell culture medium and supplements
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of NVP-BSK805 or vehicle (DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add the cell proliferation reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.
Western Blot Analysis of STAT5 Phosphorylation
Objective: To determine the effect of NVP-BSK805 on the phosphorylation of STAT5 in cells.
Materials:
-
Cells of interest (e.g., JAK2V617F-mutant cell lines)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of NVP-BSK805 for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Mouse Model of Polycythemia Vera
Objective: To evaluate the in vivo efficacy of NVP-BSK805 in a mouse model of JAK2V617F-induced polycythemia vera.
Materials:
-
BALB/c mice
-
Bone marrow cells from donor mice
-
Retrovirus encoding JAK2V617F
-
This compound formulated for oral gavage
-
Hematology analyzer
-
Spleen tissue for analysis
Procedure:
-
Induce polycythemia in recipient mice by transplanting bone marrow cells transduced with a retrovirus expressing JAK2V617F.
-
Monitor the development of polycythemia by measuring hematocrit levels.
-
Once the disease is established, randomize the mice into treatment and vehicle control groups.
-
Administer NVP-BSK805 or vehicle daily by oral gavage at the desired doses.
-
Monitor hematological parameters (hematocrit, hemoglobin, red blood cell count) throughout the study.
-
At the end of the study, sacrifice the mice and harvest spleens for weight measurement and histological analysis.
-
Analyze the data to determine the effect of NVP-BSK805 on disease progression.
Conclusion
This compound is a potent and selective JAK2 inhibitor that has demonstrated significant preclinical activity in models of myeloproliferative neoplasms. Its ability to specifically target the dysregulated JAK/STAT pathway provides a strong rationale for its potential as a therapeutic agent for these disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation and clinical development will be crucial to fully elucidate the therapeutic potential of NVP-BSK805.
References
NVP-BSK805 Trihydrochloride: A Technical Guide to its Role as a Selective JAK2 Inhibitor in the JAK-STAT Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NVP-BSK805 trihydrochloride, a potent and selective small-molecule inhibitor of Janus Kinase 2 (JAK2). It details the compound's mechanism of action within the JAK-STAT signaling cascade, presents its quantitative inhibitory profile, and outlines key experimental protocols for its characterization.
Introduction to the JAK-STAT Pathway and NVP-BSK805
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for transmitting information from extracellular cytokine signals to the nucleus, culminating in the regulation of gene expression. This pathway governs fundamental cellular processes such as proliferation, differentiation, survival, and immune response. Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders. A frequent activating mutation, JAK2(V617F), is found in nearly all patients with polycythemia vera and in approximately 50% of those with essential thrombocythemia and primary myelofibrosis, making JAK2 a prime therapeutic target[1].
NVP-BSK805 is a substituted quinoxaline (B1680401) compound that has emerged as a highly potent and selective inhibitor of JAK2, targeting both the wild-type (wt) and the V617F mutant forms of the enzyme[1][2]. Its specific action allows for the precise dissection of JAK2-mediated signaling and provides a strong rationale for its use in preclinical research and drug development for JAK2-driven pathologies.
Mechanism of Action
NVP-BSK805 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain (JH1) of JAK2[1][3][4][5]. This direct competition prevents the binding of ATP, the phosphate (B84403) donor required for kinase activity. By occupying this site, NVP-BSK805 effectively blocks the autophosphorylation and activation of JAK2 following cytokine receptor engagement.
The inhibition of JAK2 activation halts the downstream signaling cascade. Activated JAK2 would normally phosphorylate specific tyrosine residues on the associated cytokine receptor tails, creating docking sites for STAT proteins. Subsequently, JAK2 phosphorylates the recruited STATs (notably STAT5 in the context of myeloproliferation)[1][2]. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to DNA to initiate the transcription of target genes. NVP-BSK805's blockade of JAK2 prevents STAT phosphorylation, thereby silencing this entire signaling axis[1][6][7].
Quantitative Inhibitory Profile and Selectivity
NVP-BSK805 demonstrates exceptional potency against JAK2 with significant selectivity over other members of the JAK family. This selectivity is crucial for minimizing off-target effects in experimental systems. The compound's inhibitory activity is commonly measured by its half-maximal inhibitory concentration (IC50).
| Target Enzyme | Form | IC50 (nM) | Reference |
| JAK2 | Full-Length (wt) | 0.58 ± 0.03 | [4][6][8] |
| JAK2 | Full-Length (V617F) | 0.56 ± 0.04 | [4][6][8] |
| JAK2 | Kinase Domain (JH1) | 0.48 | [3][4][6][7] |
| JAK1 | Kinase Domain (JH1) | 31.63 | [3][4][6][7] |
| JAK3 | Kinase Domain (JH1) | 18.68 | [3][4][6][7] |
| TYK2 | Kinase Domain (JH1) | 10.76 | [3][4][6][7] |
Table 1: In Vitro Inhibitory Activity of NVP-BSK805 against JAK Family Kinases.
The data clearly indicates that NVP-BSK805 is over 20-fold more selective for JAK2 compared to JAK1, JAK3, and TYK2[1][2][5][9]. The compound's calculated dissociation constant (Ki) against JAK2 is 0.43 ± 0.02 nM, further underscoring its high-affinity binding[6][7]. In cellular assays, NVP-BSK805 effectively suppresses the proliferation of JAK2(V617F)-bearing cell lines with a half-maximal growth inhibition (GI50) of less than 100 nM and blocks STAT5 phosphorylation at similar concentrations[6][7][8][10].
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of NVP-BSK805.
This protocol outlines a radiometric filter binding assay to determine the potency of NVP-BSK805 against a purified JAK2 enzyme.
Objective: To quantify the concentration-dependent inhibition of JAK2 kinase activity by NVP-BSK805.
Materials:
-
Purified recombinant full-length JAK2 (wt or V617F)
-
This compound, serially diluted in DMSO
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
"Cold" ATP solution
-
[γ-³³P]ATP (radiolabeled ATP)
-
96-well assay plates
-
Filter plates (e.g., phosphocellulose)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of NVP-BSK805 in DMSO. Spot 1-2 µL of each concentration into the wells of a 96-well assay plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for background controls.
-
Enzyme Preparation: Dilute the purified JAK2 enzyme to the desired working concentration (e.g., 1-5 nM) in Kinase Reaction Buffer.
-
Reaction Initiation: Add a master mix containing the JAK2 enzyme, peptide substrate, and "cold" ATP to each well. Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.
-
Phosphorylation Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be at or near its Km for the enzyme. Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid Stop Solution.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabel.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract background counts, normalize the data to the "no inhibition" controls, and plot the percent inhibition versus the log of NVP-BSK805 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol describes how to assess the inhibitory effect of NVP-BSK805 on the JAK2-STAT5 signaling axis in a cellular context.
Objective: To measure the levels of phosphorylated STAT5 (p-STAT5) in a JAK2(V617F)-dependent cell line (e.g., HEL or Ba/F3-JAK2V617F) following treatment with NVP-BSK805.
Materials:
-
JAK2(V617F)-positive cell line (e.g., HEL cells)
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total-STAT5
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 1-2 x 10⁶ cells/well) and allow them to grow overnight. Treat the cells with a range of NVP-BSK805 concentrations (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash once with cold PBS, and lyse them on ice using Lysis Buffer containing inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT5.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT5 signal, relative to the total STAT5 signal, indicates effective inhibition of the JAK2 pathway.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. karger.com [karger.com]
- 6. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
NVP-BSK805: A Technical Guide to its Function as a Selective JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The information is curated for professionals in biomedical research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Mechanism of Action
NVP-BSK805 is a substituted quinoxaline (B1680401) that potently inhibits the catalytic activity of both wild-type JAK2 and its pathogenic V617F mutant, which is frequently implicated in myeloproliferative neoplasms (MPNs)[1][2][3]. The compound acts by competing with ATP for binding to the kinase domain of JAK2, thereby preventing the phosphorylation of downstream signaling molecules[1][2]. A primary consequence of JAK2 inhibition by NVP-BSK805 is the suppression of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation[1][2][4]. This blockade of the JAK/STAT signaling pathway leads to the inhibition of cell proliferation and the induction of apoptosis in cells dependent on JAK2 signaling[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of NVP-BSK805.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| JAK2 (JH1 domain) | Cell-free | 0.48 | [5][6] |
| JAK1 (JH1 domain) | Cell-free | 31.63 | [5][6] |
| JAK3 (JH1 domain) | Cell-free | 18.68 | [5][6] |
| TYK2 (JH1 domain) | Cell-free | 10.76 | [5][6] |
| Full-length JAK2 (wt) | Cell-free | 0.58 ± 0.03 | [5][7] |
| Full-length JAK2 (V617F) | Cell-free | 0.56 ± 0.04 | [5][7] |
Table 2: Cellular Activity
| Cell Line | Mutation Status | Assay Type | GI50 (nM) | Reference |
| JAK2 V617F-bearing AML cell lines | JAK2 V617F | Growth Inhibition | <100 | [5][7] |
| K-562 | BCR-ABL | Growth Inhibition | >1000 | [2] |
Table 3: Pharmacokinetic Parameters
| Species | Route of Administration | Bioavailability | Half-life | Reference |
| Mouse | Oral | Good | Long | [1][2][8] |
| Rat | Oral | Good | Long | [1][2][8] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of NVP-BSK805.
In Vitro JAK2 Kinase Assay (Adapted from general protocols)
Objective: To determine the direct inhibitory effect of NVP-BSK805 on JAK2 enzymatic activity.
Materials:
-
Recombinant human JAK2 enzyme (wild-type or V617F mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at a concentration near the Km for JAK2)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
NVP-BSK805 (in DMSO, serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, JAK2 enzyme, and the peptide substrate.
-
Add serial dilutions of NVP-BSK805 or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stopping solution).
-
Add the detection reagent to quantify the amount of ADP produced or the level of substrate phosphorylation.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each NVP-BSK805 concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (WST-1 based)
Objective: To assess the effect of NVP-BSK805 on the proliferation of JAK2-dependent cancer cell lines.
Materials:
-
JAK2-dependent cell line (e.g., SET-2, HEL)
-
Complete cell culture medium
-
NVP-BSK805 (in DMSO, serially diluted)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of NVP-BSK805 or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blotting for Phospho-STAT5
Objective: To determine the effect of NVP-BSK805 on the phosphorylation of STAT5 in whole cells.
Materials:
-
JAK2-dependent cell line
-
NVP-BSK805
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with NVP-BSK805 at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal loading.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with NVP-BSK805, often in combination with another treatment like radiation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
NVP-BSK805
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with NVP-BSK805 at the desired concentration(s).
-
If applicable, expose the cells to a second treatment (e.g., ionizing radiation).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
NVP-BSK805 is a highly potent and selective inhibitor of JAK2, demonstrating significant anti-proliferative and pro-apoptotic effects in cellular models driven by aberrant JAK2 signaling. Its favorable pharmacokinetic profile has supported its use in preclinical in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of NVP-BSK805 and other JAK2 inhibitors.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 8. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
NVP-BSK805 Trihydrochloride: An In-Depth Technical Guide for Basic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] This technical guide provides a comprehensive overview of NVP-BSK805, including its mechanism of action, biochemical and cellular activity, and its application in basic research. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate its use in a laboratory setting.
Introduction
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways, regulating processes such as hematopoiesis and immune response.[4][5] The discovery of activating mutations in JAK2, particularly the JAK2-V617F mutation, has linked this kinase to various myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][6] This has established JAK2 as a key therapeutic target. NVP-BSK805 is a substituted quinoxaline (B1680401) compound that has demonstrated high potency and selectivity for JAK2, making it a valuable tool for investigating the physiological and pathological roles of this kinase.[1][6]
Mechanism of Action
NVP-BSK805 functions as an ATP-competitive inhibitor of the JAK2 kinase.[1][2][6] X-ray crystallography studies have confirmed that it binds to the ATP-binding site of the JAK2 kinase domain.[4] This binding prevents the phosphorylation of JAK2 and its downstream signaling targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][4] By inhibiting the JAK2/STAT5 pathway, NVP-BSK805 can block constitutive signaling in cells harboring activating JAK2 mutations, leading to the suppression of cell proliferation and the induction of apoptosis.[1][4]
Biochemical and Cellular Activity
NVP-BSK805 exhibits potent inhibitory activity against both wild-type and mutant forms of JAK2. Its selectivity for JAK2 over other members of the JAK family and a broader panel of kinases is a key characteristic.
Kinase Inhibition
The inhibitory activity of NVP-BSK805 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its potency and selectivity.
| Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| JAK2 JH1 (catalytic domain) | 0.48 | 0.43 ± 0.02 | [7][8][9] |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03 | - | [2][7] |
| Full-length JAK2 V617F | 0.56 ± 0.04 | - | [2][7] |
| JAK1 JH1 | 31.63 | - | [7][8][9] |
| JAK3 JH1 | 18.68 | - | [7][8][9] |
| TYK2 JH1 | 10.76 | - | [7][8][9] |
NVP-BSK805 displays a greater than 20-fold selectivity for JAK2 over other JAK family members in vitro.[1][6]
Cellular Effects
In cellular assays, NVP-BSK805 effectively inhibits the proliferation of cell lines dependent on JAK2 signaling and induces apoptosis.
| Cell Line | Mutation Status | Effect | Concentration | Reference |
| SET-2 | JAK2 V617F | Growth Inhibition (GI50) | 88 nM | [7] |
| JAK2V617F-bearing cells | JAK2 V617F | Suppression of STAT5 phosphorylation | ≥100 nM | [2][7] |
| JAK2V617F-bearing cells | JAK2 V617F | Suppression of cell proliferation | GI50 < 100 nM | [2][7] |
| JAK2V617F-bearing cells | JAK2 V617F | Induction of apoptosis | - | [1] |
| CHRF-288-11 | JAK2 T875N | High sensitivity to inhibition | - | [4] |
| INA-6 (Multiple Myeloma) | IL-6 dependent | Inhibition of proliferation (IC50) | < 1 µM | [10] |
| K562 (CML) | BCR-ABL | Growth Inhibition (GI50) | 1.5 µM | [11] |
NVP-BSK805 has been shown to block STAT5 phosphorylation at concentrations of 100 nM and higher in JAK2-V617F mutant cell lines.[7][12] Interestingly, cell lines with the JAK2-V617F mutation in the pseudokinase domain showed varied responses, suggesting other factors may influence sensitivity.[4] In contrast, cells carrying the BCR-ABL fusion gene, characteristic of chronic myeloid leukemia (CML), were significantly less sensitive to NVP-BSK805, with half-maximal growth-inhibitory values greater than 1 µM.[4][5]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of NVP-BSK805. The compound exhibits good oral bioavailability and a long half-life.[1]
-
In a mouse model driven by Ba/F3 cells expressing JAK2-V617F, oral administration of NVP-BSK805 (150 mg/kg) suppressed STAT5 phosphorylation, reduced splenomegaly, and inhibited the spread of leukemic cells.[2][7][11]
-
In BALB/c mice, NVP-BSK805 (at doses of 50, 75, and 100 mg/kg) effectively suppressed recombinant human erythropoietin (rhEpo)-induced polycythemia and splenomegaly.[2][7]
-
The compound was also found to significantly enhance the radiosensitivity of esophageal squamous cell carcinoma in both in vitro and in vivo models.[13][14]
Experimental Protocols
Kinase Assay (Radiometric Filter Binding)
This protocol is a general representation for determining the IC50 of NVP-BSK805 against JAK2.
-
Reaction Mixture: Prepare a reaction mixture containing the purified full-length JAK2 enzyme (wild-type or V617F mutant), a suitable peptide substrate, and a buffer solution with appropriate cofactors.
-
Inhibitor Preparation: Serially dilute NVP-BSK805 to a range of concentrations.
-
Incubation: Add the diluted inhibitor or vehicle control (DMSO) to the reaction mixture. Initiate the kinase reaction by adding ATP (below the Km concentration) that includes radiolabeled [γ-33P]ATP.[3] Incubate at a controlled temperature for a specific duration.
-
Termination and Filtration: Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Fit the data using non-linear regression to determine the IC50 value.
Cell Proliferation Assay (WST-1 or XTT)
This protocol outlines a method to measure the effect of NVP-BSK805 on cell growth.
-
Cell Seeding: Seed cells (e.g., SET-2, HEL) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of NVP-BSK805 or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: Add a cell proliferation reagent such as WST-1 or XTT to each well.
-
Incubation: Incubate for a further 2-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the half-maximal growth inhibition (GI50) value by plotting the data in a suitable software.[7]
Western Blotting for STAT5 Phosphorylation
This protocol describes the detection of changes in protein phosphorylation.
-
Cell Treatment: Culture cells (e.g., SET-2, MB-02) and treat with various concentrations of NVP-BSK805 for a defined time (e.g., 30 minutes to 1 hour).[4][15]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, probe with a primary antibody for total STAT5 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT5 to total STAT5.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the quantification of apoptotic cells.
-
Cell Treatment: Treat cells (e.g., SET-2) with NVP-BSK805 at various concentrations and for different time points (e.g., 24, 48, 72 hours).[16]
-
Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the DNA content histograms. Cells with a sub-G1 DNA content (<2N) are considered apoptotic. Quantify the percentage of apoptotic cells in each treatment group.[16]
Visualizations
Signaling Pathway
Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.
Experimental Workflow: Cellular Activity
Caption: Workflow for assessing the cellular effects of NVP-BSK805.
Conclusion
This compound is a highly potent and selective JAK2 inhibitor that serves as an invaluable research tool. Its ability to specifically target JAK2 allows for the detailed investigation of the JAK/STAT signaling pathway in both normal and pathological contexts. The comprehensive data on its biochemical and cellular activities, coupled with detailed experimental protocols, provides a solid foundation for its use in studies related to myeloproliferative neoplasms, cancer biology, and other JAK2-mediated diseases. The continued use of NVP-BSK805 in basic research will undoubtedly contribute to a deeper understanding of JAK2 signaling and the development of novel therapeutic strategies.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 3. apexbt.com [apexbt.com]
- 4. karger.com [karger.com]
- 5. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. ashpublications.org [ashpublications.org]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preliminary Studies with NVP-BSK805 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for NVP-BSK805 trihydrochloride, a potent and selective Janus kinase 2 (JAK2) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: Mechanism of Action and Therapeutic Rationale
NVP-BSK805 is an ATP-competitive inhibitor of JAK2, a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors that regulate hematopoiesis and immune responses.[1][2][3] The discovery of activating mutations in JAK2, such as the V617F mutation, in a high percentage of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), has established JAK2 as a key therapeutic target.[3][4] NVP-BSK805 selectively binds to the ATP-binding site of the JAK2 kinase domain, thereby blocking its catalytic activity.[1] This inhibition leads to the suppression of downstream signaling pathways, most notably the STAT5 pathway, which is constitutively activated in JAK2-mutant cells and drives their proliferation and survival.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preliminary studies of NVP-BSK805.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805
| Target Enzyme | IC50 (nM) | Ki (nM) | Notes |
| JAK2 JH1 (catalytic domain) | 0.48[5][6][7] | 0.43 ± 0.02[7][8] | ATP-competitive inhibition.[7][8] |
| Full-length wild-type JAK2 | 0.58 ± 0.03[7][8] | - | |
| Full-length JAK2 V617F | 0.56 ± 0.04[7][8] | - | |
| JAK1 JH1 | 31.63[5][6][7] | - | >20-fold selectivity for JAK2 over other JAK family members.[1][4] |
| JAK3 JH1 | 18.68[5][6][7] | - | |
| TYK2 JH1 | 10.76[5][6][7] | - |
Table 2: Cellular Activity of NVP-BSK805 in JAK2-Mutant Cell Lines
| Cell Line | JAK2 Mutation | Assay | Endpoint | Value |
| SET-2 | V617F | Proliferation | GI50 | 88 nM[7] |
| UKE-1 | V617F | Proliferation | - | Responsive[1][2] |
| CHRF-288-11 | T875N | Proliferation | - | Most sensitive response[1] |
| JAK2V617F-bearing AML cell lines | V617F | Proliferation | GI50 | <100 nM[7][8] |
| SET-2, MB-02 | V617F | Apoptosis | - | Concentration- and time-dependent induction of apoptosis.[9] |
| INA-6 (Multiple Myeloma) | IL-6 dependent | Proliferation | IC50 | < 1 µM (IL-6 induced)[10] |
| Primary Myeloma Cells (extramedullary) | - | Cytotoxicity | IC50 | 0.5 - 0.6 µM (in 3 of 4 samples)[10] |
Table 3: In Vivo Efficacy of NVP-BSK805 in Mouse Models
| Mouse Model | Treatment | Key Findings |
| Ba/F3 JAK2V617F cell-driven model | 150 mg/kg, p.o. | Blocked STAT5 phosphorylation, reduced splenomegaly, and suppressed leukemic cell spreading.[4][8][9] |
| rhEpo-induced polycythemia in BALB/c mice | 50, 75, and 100 mg/kg, p.o. | Suppressed polycythemia and splenomegaly.[4][8][11] |
| Esophageal Squamous Cell Carcinoma (ESCC) Xenograft | Pretreatment with NVP-BSK805 before irradiation | Significantly enhanced radiosensitivity and delayed tumor growth in vivo.[12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of NVP-BSK805. These are based on standard, publicly available protocols.
In Vitro JAK Kinase Inhibition Assay
This assay quantifies the ability of NVP-BSK805 to inhibit the enzymatic activity of JAK2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human JAK2 enzyme (wild-type or V617F mutant)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated peptide substrate for JAK2
-
This compound
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of NVP-BSK805 in kinase reaction buffer.
-
In a 384-well plate, add the JAK2 enzyme, biotinylated peptide substrate, and the NVP-BSK805 dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for JAK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each NVP-BSK805 concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of NVP-BSK805.
Materials:
-
JAK2-mutant cell lines (e.g., SET-2, UKE-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of NVP-BSK805 and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of STAT5, a key downstream target of JAK2, to confirm the inhibitory effect of NVP-BSK805 on the signaling pathway.
Materials:
-
JAK2-mutant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with NVP-BSK805 at various concentrations for a defined period.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by NVP-BSK805.
Materials:
-
JAK2-mutant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with NVP-BSK805 for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to NVP-BSK805.
Caption: The JAK2/STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
foundational research on JAK2 inhibitors
An In-depth Technical Guide to Foundational Research on JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the Janus kinase (JAK) family of non-receptor tyrosine kinases and their role in cytokine signaling has been a cornerstone of cellular biology. This understanding took on significant therapeutic importance with the identification of a specific mutation, JAK2V617F, as a key driver in a group of hematologic malignancies known as myeloproliferative neoplasms (MPNs).[1][2][3][4] This foundational discovery paved the way for the rapid development of targeted therapies, namely JAK2 inhibitors, which have since transformed the treatment landscape for these diseases.[4][5] This guide provides a detailed overview of the core science behind JAK2 inhibition, from the fundamental signaling pathway to the quantitative data and experimental protocols that underpinned the first generation of these transformative drugs.
The JAK-STAT Signaling Pathway
The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by a wide array of cytokines, hormones, and growth factors to transmit signals from the cell membrane to the nucleus, influencing vital processes like cell proliferation, differentiation, survival, and immune responses.[6][7]
The pathway consists of three primary components:
-
Cytokine Receptors: These transmembrane proteins lack intrinsic kinase activity.
-
Janus Kinases (JAKs): A family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with the intracellular domains of cytokine receptors.[6][8] JAK2 is particularly crucial for signaling from hematopoietic growth factor receptors, such as those for erythropoietin (EPO) and thrombopoietin (TPO).[9][10]
-
Signal Transducers and Activators of Transcription (STATs): A family of latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6).[8]
The signaling process is initiated when a ligand (e.g., a cytokine) binds to its corresponding receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[6][11]
The Foundational Role of the JAK2V617F Mutation
In 2005, a seminal discovery identified a recurrent somatic point mutation, V617F, in the pseudokinase (JH2) domain of the JAK2 gene in the majority of patients with MPNs.[1][3] This mutation substitutes a valine with a phenylalanine at position 617, disrupting the autoinhibitory function of the JH2 domain.[1] This leads to constitutive, cytokine-independent activation of the JAK2 kinase domain, resulting in downstream STAT phosphorylation and uncontrolled cell proliferation, a central pathogenic feature of MPNs.[11][12] The identification of this mutation provided a clear therapeutic target for the development of small-molecule inhibitors.[1][13]
Mechanism of Action: Competitive ATP Inhibition
The first generation of clinically successful JAK2 inhibitors, including Ruxolitinib and Fedratinib (B1684426), function as ATP-competitive inhibitors.[14][15][16] They are small molecules designed to bind to the ATP-binding pocket within the kinase domain (JH1) of JAK2.[16] By occupying this site, they prevent ATP from binding, thereby blocking the phosphotransferase activity of the kinase. This action inhibits both wild-type and mutationally activated JAK2, effectively shutting down the downstream phosphorylation of STAT proteins and interrupting the aberrant signaling that drives MPNs. This leads to the inhibition of malignant cell proliferation and the induction of apoptosis.
Quantitative Data: Foundational Inhibitors
The initial development and characterization of JAK2 inhibitors relied on quantitative biochemical and clinical data. Ruxolitinib was the first JAK1/JAK2 inhibitor approved by the FDA for myelofibrosis, followed by Fedratinib, a more selective JAK2 inhibitor.[2][4][17]
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The selectivity profile across the JAK family is also important, as inhibition of different JAKs can lead to varying therapeutic and side-effect profiles.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
|---|---|---|---|---|
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 35 | 6 | 169 | - |
Source: Data synthesized from multiple biochemical assays. Fedratinib is a selective inhibitor of Janus kinase 2 (JAK-2).[15] Ruxolitinib is an inhibitor of the JAK1 and JAK2 protein kinases.[14]
Clinical Efficacy in Myelofibrosis
The pivotal phase 3 clinical trials, COMFORT-I and COMFORT-II for Ruxolitinib, and JAKARTA for Fedratinib, established the clinical benefit of JAK2 inhibition in patients with intermediate- or high-risk myelofibrosis.[12][18]
Table 2: Efficacy of Ruxolitinib in Pivotal COMFORT Trials
| Endpoint | COMFORT-I (vs. Placebo) | COMFORT-II (vs. Best Available Therapy) |
|---|---|---|
| Primary Endpoint | ||
| ≥35% Spleen Volume Reduction | 41.9% vs. 0.7% (at 24 wks)[12][13][19] | 28% vs. 0% (at 48 wks)[12][13] |
| Key Secondary Endpoint | ||
| ≥50% Improvement in Total Symptom Score | 45.9% vs. 5.3% (at 24 wks)[13][19] | N/A (Symptoms improved with Ruxolitinib vs. worsened with BAT)[12] |
BAT: Best Available Therapy
Table 3: Efficacy of Fedratinib in the Pivotal JAKARTA Trial
| Endpoint | Fedratinib 400 mg (vs. Placebo) |
|---|---|
| Primary Endpoint | |
| Spleen Volume Response Rate (≥35% reduction) | 47% vs. 1% (at 24 wks)[18] |
| Key Secondary Endpoint |
| Symptom Response Rate (≥50% reduction) | 40% vs. 9% (at 24 wks)[18] |
Experimental Protocols
Standardized assays are essential for the discovery and characterization of kinase inhibitors. Below are representative protocols for key assays used in foundational JAK2 inhibitor research.
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This assay quantifies the enzymatic activity of purified JAK2 kinase and measures the inhibitory potential of test compounds.[20]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., biotinylated peptide derived from STAT5)[20]
-
Test compound dissolved in DMSO
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production via luminescence)
-
Microplates (e.g., 384-well)
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations. Include DMSO-only controls (0% inhibition) and controls without enzyme (100% inhibition).
-
Reaction Setup: Add the diluted compounds to the wells of the microplate.
-
Enzyme/Substrate Addition: Add a solution containing the JAK2 enzyme and the substrate peptide to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[20]
-
Reaction Termination & Detection: Stop the reaction and measure kinase activity according to the detection reagent manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell-Based Assay for Inhibition of STAT5 Phosphorylation
This assay assesses the cellular potency of a compound by measuring its ability to inhibit the downstream signaling of JAK2.[20]
Objective: To measure a compound's effect on JAK2-mediated STAT5 phosphorylation in a cellular context.
Materials:
-
Human cell line with constitutively active JAK2 (e.g., HEL cells, which harbor the JAK2V617F mutation) or a cytokine-dependent cell line (e.g., Ba/F3 expressing the EPO receptor).[10][20]
-
Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS).
-
Cytokine for stimulation (e.g., Erythropoietin, EPO), if required.
-
Test compound dissolved in DMSO.
-
Lysis Buffer with protease and phosphatase inhibitors.
-
Antibodies for detection: primary antibody against phosphorylated STAT5 (p-STAT5) and a corresponding secondary antibody.
-
Detection method (e.g., Western Blot, ELISA, or flow cytometry).
Methodology:
-
Cell Culture and Plating: Culture cells to an appropriate density and plate them into a multi-well plate.
-
Serum Starvation (if applicable): For cytokine-inducible models, starve cells of growth factors for several hours to reduce baseline signaling.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation (if applicable): Add a stimulating cytokine (e.g., EPO) to the wells for a short period (e.g., 15-30 minutes) to induce JAK2-STAT5 signaling.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Quantification of p-STAT5:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-STAT5 and total STAT5 (as a loading control).
-
ELISA/AlphaLISA: Use a plate-based immunoassay with specific antibodies to quantify p-STAT5 levels in the cell lysates.
-
-
Data Analysis: Quantify the p-STAT5 signal for each compound concentration. Normalize the p-STAT5 signal to the total STAT5 or a housekeeping protein. Calculate the percent inhibition relative to the stimulated (DMSO-treated) control and determine the IC50 value using non-linear regression.
References
- 1. Sometimes Small Is Beautiful: Discovery of the Janus Kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathways and the Initial Development of JAK Inhibitors for IBD Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DISCOVERY OF THE JAK2 MUTATION – MPN Research Foundation [mpnresearchfoundation.org]
- 4. The Development and Use of Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocomputix.com [biocomputix.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fedratinib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 17. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 18. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Exploring the JAK/STAT Signaling Axis with NVP-BSK805: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NVP-BSK805, a potent and selective inhibitor of Janus kinase 2 (JAK2). This document details the molecule's mechanism of action, summarizes its activity in various preclinical models, and provides detailed protocols for key experiments to facilitate its use in exploring the JAK/STAT signaling pathway.
Introduction to NVP-BSK805
NVP-BSK805 is a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of JAK2.[1] The Janus kinase family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways that regulate hematopoiesis and immune responses.[2][3] The discovery of activating mutations in JAK2, such as the V617F mutation found in a high percentage of patients with myeloproliferative neoplasms (MPNs) like polycythemia vera, has identified JAK2 as a key therapeutic target.[1] NVP-BSK805 has demonstrated significant potency and selectivity for JAK2 over other JAK family members, making it a valuable tool for investigating the biological roles of JAK2 and for preclinical studies in oncology and other relevant disease areas.[3]
Mechanism of Action: Targeting the JAK/STAT Pathway
NVP-BSK805 exerts its effects by directly inhibiting the kinase activity of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, NVP-BSK805 prevents the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Specifically, inhibition of JAK2 by NVP-BSK805 leads to a significant reduction in the phosphorylation of STAT5.[1][2] Phosphorylated STAT5 (pSTAT5) typically dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation, differentiation, and survival. By blocking this critical step, NVP-BSK805 effectively blunts the constitutive activation of the JAK/STAT pathway observed in cancer cells harboring activating JAK2 mutations.[1] This inhibition of downstream signaling ultimately leads to suppressed cell proliferation and the induction of apoptosis in sensitive cell lines.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of NVP-BSK805 against JAK family kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805
| Kinase Target | IC50 (nM) |
| JAK2 (JH1 domain) | 0.48[4] |
| JAK2 (full-length wild-type) | 0.58[4] |
| JAK2 (V617F mutant) | 0.56[4] |
| JAK1 (JH1 domain) | 31.63[4] |
| JAK3 (JH1 domain) | 18.68[4] |
| TYK2 (JH1 domain) | 10.76[4] |
Table 2: Anti-proliferative Activity of NVP-BSK805 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 |
| SET-2 | Acute Megakaryoblastic Leukemia | JAK2 V617F | 88 nM[4] |
| HEL | Erythroleukemia | JAK2 V617F | ~100-500 nM[2] |
| CHRF-288-11 | Megakaryoblastic Leukemia | JAK2 T875N | <100 nM[3] |
| INA-6 | Multiple Myeloma | IL-6 dependent | <1 µM[5] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | - | ~5-10 µM (as radiosensitizer)[6] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | - | ~5-10 µM (as radiosensitizer)[6] |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | - | ~5-10 µM (as radiosensitizer)[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating NVP-BSK805 are provided below.
Western Blotting for Phospho-STAT5 and Phospho-JAK2
This protocol is for assessing the inhibition of JAK2 and STAT5 phosphorylation in cells treated with NVP-BSK805.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008)
-
Rabbit anti-JAK2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-tubulin)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of NVP-BSK805 or vehicle control (DMSO) for the desired time (e.g., 30 minutes to 1 hour).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels, the membrane can be stripped and re-probed with antibodies against total STAT5 and total JAK2.
Cell Proliferation (XTT) Assay
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of NVP-BSK805 concentrations and a vehicle control. Incubate for a specified period (e.g., 72 hours).[3]
-
XTT Labeling: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with NVP-BSK805, often in combination with another treatment like radiation.
Materials:
-
6-well cell culture plates
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low and precise number of cells into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with NVP-BSK805 at various concentrations for a defined period (e.g., 4 hours).[6] For radiosensitization studies, irradiate the cells after NVP-BSK805 treatment.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, fix them with the fixation solution, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of NVP-BSK805 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line for implantation
-
NVP-BSK805 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer NVP-BSK805 (e.g., 50, 100, or 150 mg/kg) or vehicle control orally once daily.[8]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly to assess toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for weight measurement and further analysis (e.g., Western blotting for pSTAT5).
Conclusion
NVP-BSK805 is a valuable research tool for elucidating the role of the JAK2-STAT5 signaling pathway in normal physiology and in pathological conditions such as cancer. Its high potency and selectivity for JAK2 allow for precise interrogation of this pathway. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize NVP-BSK805 in their studies. As with any scientific investigation, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. zellbio.eu [zellbio.eu]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
Methodological & Application
NVP-BSK805 Trihydrochloride: In Vitro Assay Protocols for a Potent JAK2 Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
NVP-BSK805 trihydrochloride is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] It has demonstrated significant inhibitory activity against both wild-type JAK2 and the V617F mutant, which is commonly associated with myeloproliferative neoplasms.[6] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of NVP-BSK805, intended for researchers, scientists, and professionals in drug development. The provided methodologies are based on established findings and are designed to ensure reliable and reproducible results.
Mechanism of Action
NVP-BSK805 acts as an ATP-competitive inhibitor of the JAK2 kinase domain.[3][4][5] By binding to the ATP-binding site, it prevents the phosphorylation of JAK2 and subsequently blocks the activation of downstream signaling pathways, most notably the STAT5 pathway.[1][5][7] This inhibition of STAT5 phosphorylation leads to the suppression of cell proliferation and the induction of apoptosis in cells dependent on JAK2 signaling.[6][7] NVP-BSK805 exhibits significant selectivity for JAK2 over other members of the JAK family.[6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of NVP-BSK805
| Target Enzyme/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| JAK2 JH1 (kinase domain) | Biochemical Assay | 0.48 | [1][3][4][8] |
| Full-length JAK2 (wild-type) | Biochemical Assay | 0.58 ± 0.03 | [1][5][8] |
| Full-length JAK2 V617F | Biochemical Assay | 0.56 ± 0.04 | [1][5][8] |
| JAK1 JH1 (kinase domain) | Biochemical Assay | 31.63 | [1][3][4][8] |
| JAK3 JH1 (kinase domain) | Biochemical Assay | 18.68 | [1][3][4][8] |
| TYK2 JH1 (kinase domain) | Biochemical Assay | 10.76 | [1][3][4][8] |
| SET-2 (JAK2 V617F mutant) | Growth Inhibition (WST-1) | 88 | [1] |
| Ba/F3 (JAK2 V617F mutant) | Growth Inhibition | < 100 | [9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1)
This protocol describes a method to determine the half-maximal growth inhibitory concentration (GI50) of NVP-BSK805 in a JAK2 V617F-positive cell line, such as SET-2.
Materials:
-
This compound
-
SET-2 cells (or other suitable JAK2 V617F-positive cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SET-2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: After the 24-hour incubation, add 100 µL of the diluted NVP-BSK805 solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the NVP-BSK805 concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-STAT5 Inhibition
This protocol outlines a method to assess the inhibitory effect of NVP-BSK805 on the phosphorylation of STAT5 in a JAK2-dependent cell line.
Materials:
-
This compound
-
SET-2 or HEL cells
-
RPMI-1640 medium with 10% FBS
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed SET-2 or HEL cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of NVP-BSK805 (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT5 to total STAT5 and normalize to the loading control.
Mandatory Visualizations
Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.
Caption: Workflow for the cell proliferation (WST-1) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 6. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols for NVP-BSK805 Trihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors to the nucleus.[1][2] Dysregulation of the JAK2 signaling pathway, particularly through the activating V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[3] NVP-BSK805 effectively inhibits both wild-type JAK2 and the JAK2 V617F mutant at nanomolar concentrations.[2] Its mechanism of action involves blocking the phosphorylation of downstream targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5), leading to the suppression of cell proliferation and the induction of apoptosis in cells harboring the JAK2 V617F mutation.[2][3] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of NVP-BSK805.
Data Presentation
Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type |
| JAK2 (JH1 domain) | 0.48 | Cell-free |
| JAK1 (JH1 domain) | 31.63 | Cell-free |
| JAK3 (JH1 domain) | 18.68 | Cell-free |
| TYK2 (JH1 domain) | 10.76 | Cell-free |
| Full-length wild-type JAK2 | 0.58 ± 0.03 | Cell-free |
| Full-length JAK2 V617F | 0.56 ± 0.04 | Cell-free |
IC50 values represent the concentration of NVP-BSK805 required to inhibit 50% of the kinase activity.
Cellular Activity of NVP-BSK805 in JAK2 V617F-Positive Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Assay | Incubation Time (hours) |
| SET-2 | Acute Megakaryoblastic Leukemia | <100 | WST-1 | 72 |
| HEL 92.1.7 | Erythroleukemia | <100 | Proliferation Assay | 72 |
| Ba/F3-JAK2 V617F | Pro-B | <100 | Proliferation Assay | 72 |
GI50 values represent the concentration of NVP-BSK805 required to inhibit 50% of cell growth.
Clonogenic Survival Assay with NVP-BSK805 in Esophageal Squamous Carcinoma Cells
| Cell Line | NVP-BSK805 Concentration (µM) | Dose Enhancement Ratio (DER10) |
| KYSE-150 | 10 | 1.728 |
| KYSE-150R | 10 | 14.251 |
| KYSE-30 | 5 | 2.4542 |
| KYSE-30 | 10 | 5.3514 |
| KYSE-180 | 5 | 3.2509 |
| KYSE-180 | 10 | 26.0088 |
DER10 is the ratio of doses required to achieve 10% cell survival without and with NVP-BSK805 treatment, indicating the enhancement of radiation sensitivity.[4]
NVP-BSK805-Induced Apoptosis in SET-2 Cells
| NVP-BSK805 Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) |
| 0 (Control) | 48 | 5.2 ± 1.1 |
| 150 | 24 | 15.7 ± 2.3 |
| 150 | 48 | 28.9 ± 3.5 |
| 1000 | 24 | 35.4 ± 4.1 |
| 1000 | 48 | 55.6 ± 5.8 |
Data represents the percentage of Annexin V-positive cells as determined by flow cytometry. Values are illustrative based on published findings describing dose- and time-dependent induction of apoptosis.
Cell Cycle Analysis of Esophageal Squamous Carcinoma Cells Treated with NVP-BSK805 and Radiation
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| KYSE-150 | Control | 55.3 | 28.1 | 16.6 |
| KYSE-150 | 6 Gy Radiation | 45.2 | 35.8 | 19.0 |
| KYSE-150 | 10 µM NVP-BSK805 + 6 Gy Radiation | 48.9 | 7.85 | 43.25 |
| KYSE-150R | Control | 60.1 | 25.4 | 14.5 |
| KYSE-150R | 6 Gy Radiation | 50.7 | 32.3 | 17.0 |
| KYSE-150R | 10 µM NVP-BSK805 + 6 Gy Radiation | 65.8 | 8.7 | 25.5 |
Cell cycle distribution was analyzed by flow cytometry. Treatment with NVP-BSK805 in combination with radiation leads to a significant decrease in the S phase and an accumulation in the G2/M phase in KYSE-150 cells and G0/G1 phase in KYSE-150R cells.[4]
Signaling Pathway and Experimental Workflows
Caption: NVP-BSK805 inhibits JAK2-mediated STAT5 signaling.
Caption: Experimental workflows for key cell-based assays.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of NVP-BSK805 on cell proliferation and viability.
Materials and Reagents:
-
This compound
-
Cell line of interest (e.g., SET-2, HEL 92.1.7)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of NVP-BSK805 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the NVP-BSK805 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with NVP-BSK805, alone or in combination with radiation.[4]
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of NVP-BSK805. For combination studies, irradiate the cells 4 hours after adding the inhibitor.
-
Immediately after radiation, remove the NVP-BSK805-containing medium and replace it with fresh complete medium.[4]
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 atmosphere, allowing colonies to form.
-
After the incubation period, remove the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and survival fraction for each treatment group.
Western Blot for STAT5 Phosphorylation
This protocol is used to detect the inhibition of STAT5 phosphorylation by NVP-BSK805.
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of NVP-BSK805 for the desired time (e.g., 30 minutes to 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total STAT5 and the loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with NVP-BSK805.
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of NVP-BSK805 for the desired time (e.g., 24, 48, or 72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of NVP-BSK805 on cell cycle progression.[4]
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with NVP-BSK805 for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BSK805 Trihydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It has demonstrated significant efficacy in preclinical models by targeting the JAK2 signaling pathway, which is often dysregulated in various malignancies.[1][4] NVP-BSK805 inhibits the wild-type JAK2 enzyme and the activating V617F mutation, which is frequently found in myeloproliferative neoplasms.[1] In cellular assays, NVP-BSK805 effectively blocks the constitutive phosphorylation of STAT5, a downstream effector of JAK2, leading to the suppression of cell proliferation and induction of apoptosis in cells harboring the JAK2-V617F mutation.[1][4] These application notes provide a comprehensive overview of the use of NVP-BSK805 in xenograft models, including detailed protocols and data presentation.
Mechanism of Action
NVP-BSK805 is a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of the JAK2 kinase.[1] It exhibits high selectivity for JAK2 over other members of the JAK family, such as JAK1 and JAK3, as well as a broad range of other kinases.[1][4] The primary mechanism of action involves the inhibition of the JAK2/STAT5 signaling pathway.[4][5] In cancer cells with activating JAK2 mutations or those dependent on JAK2 signaling, NVP-BSK805 blocks the phosphorylation of STAT5, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.[1][3][4]
Data Presentation
Table 1: In Vitro Activity of NVP-BSK805
| Assay Type | Target | Cell Line | IC50 / GI50 | Reference |
| Kinase Assay | JAK2 JH1 | - | 0.48 nM | [2][6] |
| Kinase Assay | JAK1 JH1 | - | 31.63 nM | [2][6] |
| Kinase Assay | JAK3 JH1 | - | 18.68 nM | [2][6] |
| Kinase Assay | TYK2 JH1 | - | 10.76 nM | [2][6] |
| Kinase Assay | Full-length JAK2 wt | - | 0.58 nM | [3] |
| Kinase Assay | Full-length JAK2 V617F | - | 0.56 nM | [3] |
| Growth Inhibition | JAK2 V617F | Ba/F3 | <100 nM | [7][8] |
| Growth Inhibition | JAK2 V617F | SET-2 | <100 nM | [8] |
| Growth Inhibition | BCR-ABL | K-562 | 1.5 µM | [7] |
| Growth Inhibition | JAK3 A572V | CMK | ~2 µM | [7] |
| Growth Inhibition | Multiple Myeloma | Various | 2.6 - 6.8 µM | [9] |
Table 2: In Vivo Efficacy of NVP-BSK805 in Xenograft and Other Mouse Models
| Model Type | Cell Line / Condition | Animal Strain | NVP-BSK805 Dose | Key Findings | Reference |
| Mechanistic Model | Ba/F3 JAK2(V617F) | - | 150 mg/kg, p.o. | Suppressed leukemic cell spreading and splenomegaly.[1] | [1][2] |
| Polycythemia Model | rhEpo-induced | BALB/c mice | 50, 75, 100 mg/kg, p.o. | Potently suppressed polycythemia and extramedullary erythropoiesis.[1][2] | [1][2] |
| Xenograft Model | KYSE-150 (ESCC) | BALB/c nude mice | - | In combination with radiation, significantly delayed tumor growth.[10] | [10] |
Experimental Protocols
Protocol 1: Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model
This protocol is based on a study investigating the radiosensitizing effects of NVP-BSK805.[10]
1. Cell Culture:
-
Culture human ESCC cells (e.g., KYSE-150) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
2. Animal Model:
-
Use 6-week-old female BALB/c nude mice.
-
Acclimatize animals for at least one week before the experiment.
-
Subcutaneously inject 5 x 10^6 KYSE-150 cells in 100 µL of PBS into the right flank of each mouse.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
4. NVP-BSK805 Formulation and Administration:
-
While the specific formulation for in vivo use was not detailed in this study, a common method for oral gavage is to dissolve NVP-BSK805 in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Prepare fresh solutions before each administration.
-
Administer NVP-BSK805 orally (p.o.) at the desired concentration. The study noted that NVP-BSK805 alone did not significantly delay tumor growth, but it enhanced the effects of radiation.[10]
5. Combination Therapy with Radiation:
-
For combination studies, administer NVP-BSK805 prior to irradiation.
-
Irradiate the tumors with a single dose of radiation (e.g., 6 Gy) using a suitable irradiator.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pSTAT5, immunohistochemistry).
Protocol 2: Ba/F3 JAK2(V617F) Driven Systemic Disease Model
This protocol is based on a study evaluating the systemic effects of NVP-BSK805.[1][2]
1. Cell Culture:
-
Culture Ba/F3 cells expressing JAK2(V617F) in an appropriate medium supplemented with necessary growth factors.
2. Animal Model:
-
Use suitable immunodeficient mice (e.g., SCID or nude mice).
-
Inject the Ba/F3 JAK2(V617F) cells intravenously (i.v.) to establish a systemic disease model.
3. NVP-BSK805 Administration:
-
Prepare NVP-BSK805 for oral administration as described in Protocol 1.
-
Administer NVP-BSK805 daily by oral gavage at a dose of 150 mg/kg.[2]
4. Efficacy Evaluation:
-
Monitor the animals for signs of disease progression, such as weight loss and splenomegaly.
-
At the end of the study, collect blood for hematological analysis and harvest organs (e.g., spleen, liver) to assess leukemic cell infiltration and organ size.
-
Analyze tissues for biomarkers such as pSTAT5 to confirm target engagement.
Visualizations
Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BSK805 Trihydrochloride: Application Notes and Protocols for Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and cancers. NVP-BSK805 exerts its inhibitory effect on JAK2, preventing the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] Western blotting is a fundamental technique to elucidate the inhibitory activity of NVP-BSK805 by quantifying the changes in the phosphorylation status of JAK2 and STAT5.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Western blotting to assess its impact on the JAK2/STAT5 signaling pathway.
Data Presentation
Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory activity of NVP-BSK805 against various JAK family kinases and its growth inhibitory effects on different cell lines.
Table 1: NVP-BSK805 IC50 Values for JAK Kinase Family
| Target Kinase | IC50 (nM) |
| JAK2 (JH1 domain) | 0.48[1][5] |
| Full-length JAK2 (wild-type) | 0.58[1][4] |
| Full-length JAK2 (V617F mutant) | 0.56[1][4] |
| JAK1 (JH1 domain) | 31.63[1][5] |
| JAK3 (JH1 domain) | 18.68[1][5] |
| TYK2 (JH1 domain) | 10.76[1][5] |
Table 2: NVP-BSK805 Growth Inhibition (GI50) in Various Cell Lines
| Cell Line | Description | GI50 (nM) | Reference |
| SET-2 | Human megakaryoblastic leukemia, JAK2 V617F | 88 | [1] |
| Ba/F3-JAK2V617F | Murine pro-B cells expressing human JAK2 V617F | <100 | [6] |
| CHRF-288-11 | Human megakaryoblastic leukemia, JAK2 mutation | N/A | [4] |
| HEL | Human erythroleukemia, JAK2 V617F | N/A | [4] |
Table 3: Effective Concentrations of NVP-BSK805 for Inhibition of STAT5 Phosphorylation in Cell Culture
| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |
| JAK2 V617F-mutant cell lines | ≥100 nM | Not Specified | Potent suppression of STAT5 phosphorylation | [1][6] |
| MB-02 | Increasing concentrations | 30 minutes | Dose-dependent suppression of p-STAT5 | [3] |
| SET-2 | Increasing concentrations | 1 hour | Dose-dependent suppression of p-STAT5 | [3] |
| KYSE-150 & KYSE-150R | 5 or 10 µM | 4 hours pre-treatment | Inhibition of JAK2 and downstream signaling | [7] |
Signaling Pathway and Experimental Workflow
JAK2/STAT5 Signaling Pathway Inhibition by NVP-BSK805
Caption: Inhibition of the JAK2/STAT5 signaling pathway by NVP-BSK805.
Western Blotting Experimental Workflow
Caption: Step-by-step workflow for Western blotting analysis.
Experimental Protocols
This protocol provides a detailed methodology for investigating the effect of NVP-BSK805 on the phosphorylation of JAK2 and STAT5 in cultured cells.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., SET-2, Ba/F3-JAK2V617F)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels
-
1x Tris-Glycine-SDS Running Buffer
-
PVDF membranes
-
1x Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008) (e.g., starting dilution 1:1000)
-
Rabbit anti-JAK2 (e.g., starting dilution 1:1000)
-
Rabbit anti-phospho-STAT5 (Tyr694) (e.g., starting dilution 1:1000)[8]
-
Rabbit anti-STAT5 (e.g., starting dilution 1:1000)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
RIPA Lysis Buffer Recipe (50 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitors fresh before use.
Procedure
1. Cell Culture and Treatment a. Culture cells to 70-80% confluency. b. Treat cells with various concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1, 4, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis a. Place the culture dish on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer with freshly added inhibitors to the dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE a. Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer a. Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer. b. Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane according to the transfer system manufacturer's instructions.
7. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT5, or anti-STAT5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Stripping and Re-probing a. To detect total protein levels or a loading control, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer and then re-probed starting from the blocking step.
10. Data Analysis a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalization to a loading control (e.g., GAPDH or β-actin) can account for loading differences.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins | Inactive pathway in the cell line. | Use a positive control cell line or stimulate the pathway if necessary. |
| Ineffective NVP-BSK805 treatment. | Optimize inhibitor concentration and incubation time. | |
| Dephosphorylation during sample preparation. | Ensure fresh phosphatase inhibitors are used in the lysis buffer and keep samples on ice. | |
| Low primary antibody concentration. | Optimize antibody dilution. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (avoid milk for phospho-antibodies). |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| High primary or secondary antibody concentration. | Decrease antibody concentration. | |
| Non-specific bands | Primary antibody cross-reactivity. | Use a more specific antibody; validate the antibody with positive and negative controls. |
| Protein degradation. | Use fresh protease inhibitors in the lysis buffer and handle samples quickly on ice. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for NVP-BSK805 Trihydrochloride in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] It also exhibits inhibitory activity against other members of the JAK family, including TYK2.[1][3] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival, making it a key target in the study and treatment of various diseases, including myeloproliferative neoplasms and cancers.[4][5][6][7][8][9] NVP-BSK805 exerts its effects by blocking the phosphorylation of downstream targets like STAT5, thereby inhibiting signal transduction.[1][4][5]
These application notes provide detailed protocols for utilizing NVP-BSK805 trihydrochloride in immunoprecipitation (IP) experiments to study its interaction with JAK2 and its impact on the JAK-STAT signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of NVP-BSK805
| Target Kinase | IC50 (nM) | Notes |
| JAK2 (JH1 domain) | 0.48 | JH1 is the kinase domain.[1][3][10] |
| JAK2 (full-length wild-type) | 0.58 ± 0.03 | |
| JAK2 (V617F mutant) | 0.56 ± 0.04 | A common activating mutation in myeloproliferative neoplasms.[1] |
| TYK2 (JH1 domain) | 10.76 | [1][3][10] |
| JAK3 (JH1 domain) | 18.68 | [1][3][10] |
| JAK1 (JH1 domain) | 31.63 | [1][3][10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[6][9][11] NVP-BSK805, as a JAK2 inhibitor, blocks this cascade at the level of JAK2-mediated phosphorylation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
Experimental Protocols
Protocol 1: Non-Denaturing Immunoprecipitation of JAK2
This protocol is designed to isolate JAK2 and its associated proteins in their native conformation. This is useful for studying protein-protein interactions that are disrupted by NVP-BSK805.
Important Consideration: Some studies suggest that ATP-competitive inhibitors can alter the conformation of the kinase, potentially masking the epitope for certain antibodies, especially those targeting the phosphorylated activation loop. If the chosen antibody fails to immunoprecipitate JAK2 in the presence of NVP-BSK805, consider using an antibody that recognizes a different epitope or proceed with the denaturing protocol.
Materials:
-
Cells expressing JAK2 (e.g., HEL, SET-2)
-
This compound
-
Ice-cold PBS
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Anti-JAK2 antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer: Same as lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine, pH 2.5 or 2X Laemmli sample buffer.
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat with the desired concentration of NVP-BSK805 or vehicle control for the specified time.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold non-denaturing lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-JAK2 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 mL of cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For analysis by Western blot, add 30-50 µL of 2X Laemmli sample buffer, boil for 5-10 minutes, pellet the beads, and collect the supernatant.
-
For functional assays, use a non-denaturing elution buffer like 0.1 M glycine, pH 2.5, and neutralize the eluate immediately with 1 M Tris, pH 8.5.
-
Protocol 2: Denaturing Immunoprecipitation of JAK2
This protocol is recommended when the primary goal is to assess the total amount of JAK2 pulled down, especially when using antibodies that may not recognize the inhibitor-bound conformation in a non-denaturing setup.
Materials:
-
Same as Protocol 1, with the following buffer substitutions:
-
Denaturing Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1.
-
Dilution Buffer: 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 50 mM Tris-HCl pH 8.1. Add protease and phosphatase inhibitors.
Procedure:
-
Cell Treatment: Follow step 1 from Protocol 1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of Denaturing Lysis Buffer to the cell pellet. Vortex vigorously.
-
Boil for 10 minutes to complete denaturation.
-
Dilute the lysate with 900 µL of Dilution Buffer to quench the SDS.
-
Shear genomic DNA by passing the lysate through a 21-gauge needle several times.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation, Washing, and Elution: Follow steps 4-6 from Protocol 1, using the appropriate wash and elution buffers.
Workflow Diagram
Caption: General workflow for an immunoprecipitation experiment.
References
- 1. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. biossusa.com [biossusa.com]
- 9. usbio.net [usbio.net]
- 10. mdc-berlin.de [mdc-berlin.de]
- 11. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for In Vivo Studies of NVP-BSK805 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of NVP-BSK805 trihydrochloride, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing their own in vivo experiments for evaluating the efficacy and pharmacodynamics of this compound.
Mechanism of Action
NVP-BSK805 is a selective inhibitor of JAK2, with significantly lower activity against other JAK family members like JAK1, JAK3, and TYK2.[1][5] It acts by competing with ATP for binding to the kinase domain of JAK2, thereby inhibiting its enzymatic activity.[1][2] The JAK2 kinase is a critical component of the signaling pathway for various cytokines and growth factors, including erythropoietin (EPO) and thrombopoietin. A common activating mutation in JAK2, V617F, is found in a high percentage of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV) and essential thrombocythemia.[1] NVP-BSK805 effectively inhibits both wild-type and V617F-mutated JAK2.[1] Inhibition of JAK2 leads to the downstream suppression of STAT5 (Signal Transducer and Activator of Transcription 5) phosphorylation, which is crucial for the proliferation and survival of cells dependent on JAK2 signaling.[1][3] This ultimately results in the suppression of cell growth, induction of apoptosis, and reduction of disease burden in preclinical models of MPNs.[1][6]
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
Application Notes and Protocols for NVP-BSK805 Trihydrochloride Administration in Mice
These application notes provide detailed protocols for the in vivo administration of NVP-BSK805 trihydrochloride, a potent and selective JAK2 inhibitor, in mouse models. This document is intended for researchers, scientists, and drug development professionals working in oncology, hematology, and metabolic diseases.
Mechanism of Action
NVP-BSK805 is an ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It potently inhibits both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.[1] The inhibition of JAK2 blocks the phosphorylation of downstream signaling proteins, primarily STAT5 (Signal Transducer and Activator of Transcription 5), thereby suppressing cell proliferation and inducing apoptosis in JAK2-dependent cell lines.[1][4]
Applications in Murine Models
NVP-BSK805 has been demonstrated to be effective in various mouse models, including:
-
Oncology: As a radiosensitizer in esophageal squamous cell carcinoma (ESCC) xenograft models.[5][6]
-
Hematology: In suppressing polycythemia and splenomegaly in models of myeloproliferative neoplasms.[1][3]
-
Metabolic Studies: To investigate the role of JAK2 signaling in metabolic regulation, particularly in relation to leptin action.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies involving the administration of NVP-BSK805 in mice.
Table 1: In Vivo Efficacy of NVP-BSK805 in a Ba/F3 JAK2V617F Cell-Driven Mouse Model
| Parameter | Vehicle Control | NVP-BSK805 (150 mg/kg, p.o.) | Reference |
| STAT5 Phosphorylation | Baseline | Blocked | [2][3][10] |
| Splenomegaly | Present | Suppressed | [1][2][3][10] |
| Leukemic Cell Spreading | Present | Suppressed | [1][2][3][10] |
Table 2: Effect of NVP-BSK805 on rhEpo-Induced Polycythemia in BALB/c Mice
| Dosage (p.o.) | Effect on Polycythemia | Effect on Splenomegaly | Reference |
| 50 mg/kg | Suppression | Suppression | [2][10] |
| 75 mg/kg | Suppression | Suppression | [2][10] |
| 100 mg/kg | Suppression | Suppression | [2][10] |
Table 3: Metabolic Effects of Chronic NVP-BSK805 Administration in C57BL/6J Mice
| Administration Route | Dosage | Effect on Food Intake | Effect on Fat Mass | Effect on Feed Efficiency | Reference |
| Intraperitoneal (i.p.) | 0.03 mg | No significant alteration | Increased | Increased | [7] |
| Intracerebroventricular (i.c.v.) | 1.5 µg | Prevented leptin-induced anorexia | Increased | Not Reported | [7][8] |
| Intracerebroventricular (i.c.v.) | 12.5 µg | Induced hyperphagia | Not Reported | Not Reported | [7][8] |
Experimental Protocols
Protocol 1: Evaluation of NVP-BSK805 as a Radiosensitizer in an ESCC Xenograft Model
This protocol is adapted from studies investigating the radiosensitizing effects of NVP-BSK805 in esophageal squamous cell carcinoma.[5][6]
1. Animal Model:
-
Species: BALB/c nude mice, 6 weeks old, female.[5]
-
Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.[11] Acclimatize animals for at least 5 days before the experiment.[11]
2. Tumor Implantation:
-
Subcutaneously inject 5 x 106 KYSE-150 human ESCC cells in 100 µL of serum-free RPMI-1640 medium into the right flank of each mouse.
-
Monitor tumor growth regularly.
3. Treatment Protocol:
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, NVP-BSK805, Radiation only, NVP-BSK805 + Radiation).
-
NVP-BSK805 Administration: Prepare NVP-BSK805 in a suitable vehicle (e.g., 0.1% DMSO).[5] Administer the desired dose (e.g., 10 µM equivalent) via intraperitoneal injection 4 hours before irradiation.[5]
-
Radiation: Administer a single dose of 6 Gy radiation to the tumor-bearing flank.
4. Data Collection and Analysis:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-JAK2, γ-H2AX).[5]
Protocol 2: Assessment of NVP-BSK805 in a Myeloproliferative Neoplasm Model
This protocol describes the use of NVP-BSK805 to treat a mouse model driven by the JAK2V617F mutation.[1][3]
1. Animal Model:
-
Model: Ba/F3 JAK2V617F cell-driven mouse model.
-
Cell Injection: Intravenously inject Ba/F3 cells expressing JAK2V617F into recipient mice.
2. Treatment Protocol:
-
NVP-BSK805 Administration: Prepare NVP-BSK805 for oral gavage. Administer a daily dose of 150 mg/kg.[2][3][10]
-
Control Group: Administer the vehicle used to dissolve NVP-BSK805.
3. Endpoint Analysis:
-
Monitor mice for signs of disease progression, including weight loss and splenomegaly.
-
Flow Cytometry: Analyze cell populations in hematopoietic tissues.
-
Western Blot: Assess STAT5 phosphorylation in tissue lysates.[3]
Visualizations
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. karger.com [karger.com]
- 5. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 8. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for NVP-BSK805 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It demonstrates high affinity for both wild-type JAK2 and its constitutively active V617F mutant form, which is a common driver mutation in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] NVP-BSK805 exhibits significant selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2.[3]
The primary mechanism of action for NVP-BSK805 is the inhibition of the JAK/STAT signaling pathway. Specifically, it blocks the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of JAK2. This inhibition of STAT5 phosphorylation leads to the suppression of cell proliferation and the induction of apoptosis in cell lines harboring activating JAK2 mutations.[4] Consequently, cell lines with the JAK2 V617F mutation are particularly sensitive to NVP-BSK805. The compound has also been shown to sensitize drug-resistant cancer cells to other chemotherapeutic agents.[5][1]
These characteristics make NVP-BSK805 a valuable tool for studying the role of JAK2 in normal and pathological hematopoiesis, as well as for the preclinical evaluation of JAK2 inhibition as a therapeutic strategy for MPNs and other cancers driven by aberrant JAK2 signaling.
Data Presentation
The following tables summarize the in vitro inhibitory activity of NVP-BSK805 against various JAK kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805
| Target Enzyme | IC50 (nM) | Notes |
| JAK2 (JH1 domain) | 0.48 | ATP-competitive inhibition.[5][3][6] |
| JAK2 (full-length, wild-type) | 0.58 ± 0.03 | Potent inhibition of the wild-type enzyme.[5][1] |
| JAK2 (V617F mutant) | 0.56 ± 0.04 | High potency against the common activating mutation.[5][1] |
| JAK1 (JH1 domain) | 31.63 | Demonstrates selectivity for JAK2 over JAK1.[5][3][6] |
| JAK3 (JH1 domain) | 18.68 | Demonstrates selectivity for JAK2 over JAK3.[5][3][6] |
| TYK2 (JH1 domain) | 10.76 | Demonstrates selectivity for JAK2 over TYK2.[5][3][6] |
Table 2: Anti-proliferative Activity of NVP-BSK805 in Sensitive Cell Lines
| Cell Line | Cancer Type | JAK2 Mutation Status | GI50 (nM) | Notes |
| SET-2 | Acute Myeloid Leukemia | V617F | 88 | A well-established model for JAK2 V617F-driven leukemia. |
| HEL | Erythroleukemia | V617F | <100 | Another JAK2 V617F positive cell line sensitive to NVP-BSK805. |
| UKE-1 | Megakaryoblastic Leukemia | V617F | <100 | Sensitive to JAK2 inhibition. |
| CHRF-288-11 | Megakaryoblastic Leukemia | T875N | <100 | Demonstrates sensitivity in a cell line with a non-V617F JAK2 mutation.[4] |
| Ba/F3 (JAK2 V617F) | Pro-B Cell Line (engineered) | V617F | <100 | An engineered cell line dependent on JAK2 V617F for survival. |
| MB-02 | Acute Myeloid Leukemia | V617F | <100 | Patient-derived cell line.[7] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Not specified | ~10,000 | Used in studies to show radiosensitizing effects.[8][9] |
| KYSE-150R | Esophageal Squamous Cell Carcinoma | Not specified | ~10,000 | A radioresistant variant of KYSE-150.[8][9] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Not specified | ~5,000-10,000 | Used in radiosensitization studies.[8][9] |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | Not specified | ~5,000-10,000 | Used in radiosensitization studies.[8][9] |
| K-562 | Chronic Myeloid Leukemia | BCR-ABL fusion | 1,500 | Used as a negative control, showing lower sensitivity.[10] |
| CMK | Acute Megakaryoblastic Leukemia | JAK3 A572V | ~2,000 | Shows lower sensitivity compared to JAK2-mutant lines.[10] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of NVP-BSK805 on sensitive cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of NVP-BSK805 on the proliferation of sensitive cell lines.
Materials:
-
This compound
-
Sensitive cell line (e.g., SET-2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of NVP-BSK805 in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the wells is less than 0.1%.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared NVP-BSK805 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the NVP-BSK805 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol details the detection of phosphorylated STAT5 (p-STAT5) in response to NVP-BSK805 treatment.
Materials:
-
This compound
-
Sensitive cell line (e.g., SET-2)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of NVP-BSK805 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-STAT5) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with NVP-BSK805 using flow cytometry.
Materials:
-
This compound
-
Sensitive cell line (e.g., SET-2)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of NVP-BSK805 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Inhibition of the JAK2-STAT5 signaling pathway by NVP-BSK805.
Caption: A typical workflow for evaluating NVP-BSK805 in vitro.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for NVP-BSK805 Trihydrochloride in Myeloproliferative Neoplasm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs is a mutation in the Janus kinase 2 (JAK2) gene, most commonly the JAK2V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway.[1][2] NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of JAK2, showing significant promise in preclinical models of MPNs.[1][2][3] It effectively targets both wild-type JAK2 and the JAK2V617F mutant, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis in malignant cells.[1][4] These application notes provide a comprehensive overview of the preclinical data for NVP-BSK805 in MPN models and detailed protocols for its evaluation.
Mechanism of Action
NVP-BSK805 is a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of the JAK2 kinase.[1] By binding to the ATP-binding pocket of JAK2, it prevents the phosphorylation and activation of downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 5 (STAT5).[1][5] This blockade of the JAK2-STAT5 pathway in cells harboring the JAK2V617F mutation inhibits uncontrolled cell proliferation and induces programmed cell death (apoptosis).[1][4]
Data Presentation
Table 1: In Vitro Activity of NVP-BSK805 Against JAK Kinases
| Kinase Target | Assay Type | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 (Full-Length, Wild-Type) | Radiometric Filter Binding | 0.58 | - |
| JAK2 (Full-Length, V617F) | Radiometric Filter Binding | 0.56 | - |
| JAK1 (JH1 Domain) | Biochemical | 31.63 | >50-fold |
| JAK3 (JH1 Domain) | Biochemical | 18.68 | >30-fold |
| TYK2 (JH1 Domain) | Biochemical | 10.76 | >18-fold |
Data compiled from multiple sources.[3][4][6]
Table 2: Cellular Activity of NVP-BSK805 in Myeloproliferative Neoplasm Cell Lines
| Cell Line | JAK2 Mutation | Assay Type | GI50 (nM) | Effect on pSTAT5 | Induction of Apoptosis |
| SET-2 | V617F | Cell Viability (WST-1) | <100 | Inhibition | Yes |
| HEL | V617F | Cell Viability (WST-1) | <100 | Inhibition | Not explicitly stated |
| CHRF-288-11 | Wild-Type | Cell Viability (WST-1) | Not explicitly stated | Inhibition | Yes |
| UKE-1 | V617F | Cell Viability (WST-1) | Not explicitly stated | Not explicitly stated | Yes |
| Ba/F3-JAK2V617F | V617F | Cell Viability (WST-1) | <100 | Inhibition | Not explicitly stated |
| K-562 | BCR-ABL (JAK2 WT) | Cell Viability (WST-1) | >1000 | Inhibition only at >1µM | Not explicitly stated |
GI50 (half-maximal growth inhibition) values are approximate based on available literature.[2][7]
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of NVP-BSK805 in MPN cell lines.
Materials:
-
MPN cell lines (e.g., SET-2, HEL, Ba/F3-JAK2V617F)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of NVP-BSK805 in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the NVP-BSK805 dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of NVP-BSK805 concentration to determine the GI50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for Phospho-STAT5 (pSTAT5)
This protocol is for assessing the inhibition of STAT5 phosphorylation by NVP-BSK805.
Materials:
-
MPN cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-STAT5.
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of NVP-BSK805 for 1-4 hours.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay by PARP Cleavage and DNA Content
This protocol outlines methods to assess NVP-BSK805-induced apoptosis.[1]
A. PARP Cleavage by Western Blotting:
Materials:
-
Same as for Western Blotting for pSTAT5.
-
Primary antibody: rabbit anti-PARP.
Procedure:
-
Follow the Western Blotting protocol as described above.
-
Treat cells with NVP-BSK805 (e.g., 150 nM and 1 µM) for 24 and 48 hours.[1]
-
Use a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa). An increase in the cleaved fragment indicates apoptosis.
B. DNA Content Analysis by Flow Cytometry:
Materials:
-
MPN cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with NVP-BSK805 for 24, 48, and 72 hours.[1]
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
The sub-G1 peak in the DNA histogram represents the apoptotic cell population with fragmented DNA.
-
Protocol 4: In Vivo Efficacy in a Ba/F3-JAK2V617F Mouse Model
This protocol describes a mechanistic in vivo study to evaluate the efficacy of NVP-BSK805.[1]
Materials:
-
Immunocompromised mice (e.g., SCID beige)
-
Ba/F3 cells engineered to express JAK2V617F
-
This compound
-
Vehicle for oral gavage (to be determined based on solubility and stability)
-
Tools for intravenous injection and oral gavage
-
Calipers for tumor measurement (if applicable)
-
Equipment for euthanasia and tissue collection
Procedure:
-
Cell Implantation:
-
Inject Ba/F3-JAK2V617F cells intravenously into the mice.
-
-
Compound Administration:
-
Once the disease is established (e.g., signs of splenomegaly or increased white blood cell count), randomize the mice into treatment and control groups.
-
Administer NVP-BSK805 orally at a dose of 150 mg/kg or the vehicle control.[1] The frequency and duration of treatment should be optimized for the specific study goals.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of toxicity, such as weight loss.
-
At specified time points (e.g., 2, 6, and 12 hours post-dose), euthanize a subset of mice.[1]
-
Collect spleens and other relevant tissues for pharmacodynamic analysis (e.g., pSTAT5 levels by Western blot or immunohistochemistry).
-
Measure spleen weight as an indicator of disease burden.
-
Monitor overall survival of the remaining mice.
-
-
Data Analysis:
-
Compare the changes in pSTAT5 levels, spleen weight, and survival between the NVP-BSK805-treated and vehicle-treated groups.
-
Conclusion
This compound is a highly potent and selective JAK2 inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of myeloproliferative neoplasms driven by the JAK2V617F mutation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of NVP-BSK805 and similar JAK2 inhibitors. Careful optimization of experimental conditions is recommended to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application of NVP-BSK805 in Drug Resistance Studies: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical mediator in cytokine signaling pathways that are often dysregulated in cancer and implicated in therapeutic resistance. This document provides detailed application notes and experimental protocols for utilizing NVP-BSK805 in drug resistance studies, focusing on its mechanism of action and its ability to sensitize cancer cells to conventional therapies.
Mechanism of Action: NVP-BSK805 primarily targets the JAK2 kinase, exhibiting high selectivity over other JAK family members.[1][2] The JAK/STAT signaling cascade plays a crucial role in cell proliferation, differentiation, and survival.[3] In many cancers, aberrant activation of this pathway, often through mutations like JAK2-V617F, contributes to tumor growth and resistance to apoptosis.[2] NVP-BSK805 effectively inhibits the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5, thereby blocking these pro-survival signals.[1][4]
A key application of NVP-BSK805 in drug resistance research lies in its ability to inhibit the function of P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR).[5][6] P-gp actively effluxes a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[5][6] NVP-BSK805 has been shown to directly bind to P-gp, inhibiting its pump function and thereby resensitizing resistant cells to drugs like vincristine (B1662923).[5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of NVP-BSK805 across various kinase assays and cancer cell lines, providing a reference for experimental design.
Table 1: NVP-BSK805 Kinase Inhibition Profile
| Target Kinase | IC50 (nM) |
| JAK2 JH1 | 0.48[7][8] |
| Full-length wild-type JAK2 | 0.58 ± 0.03[7] |
| Full-length JAK2 V617F | 0.56 ± 0.04[7] |
| JAK1 JH1 | 31.63[7][8] |
| JAK3 JH1 | 18.68[7][8] |
| TYK2 JH1 | 10.76[7][8] |
Table 2: NVP-BSK805 Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 / GI50 | Reference |
| JAK2V617F-bearing AML cell lines | Acute Myeloid Leukemia | JAK2V617F | GI50 < 100 nM[7] | [7] |
| Human Myeloma Cell Lines (six types) | Multiple Myeloma | - | IC50: 2.6 µM - 6.8 µM[1] | [1] |
| INA-6 (IL-6 dependent) | Multiple Myeloma | - | IC50 < 1 µM[1] | [1] |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | > 1 µM[4] | [4] |
| KBV20C (drug-resistant) | - | P-gp overexpression | Sensitizes to vincristine[5][7] | [5][7] |
| Esophageal Squamous Cell Carcinoma (KYSE-150, KYSE-30, KYSE-180) | Esophageal Squamous Cell Carcinoma | - | DER10 with radiation: 1.728 - 26.0088[9] | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by NVP-BSK805 and a general workflow for investigating its effects on drug resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Sensitization
This protocol is designed to assess the ability of NVP-BSK805 to sensitize drug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines (e.g., KBV20C and KB)
-
NVP-BSK805 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Vincristine)
-
96-well plates
-
Complete cell culture medium
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and NVP-BSK805 in complete medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
Chemotherapeutic agent alone (at various concentrations)
-
NVP-BSK805 alone (at a fixed, non-toxic concentration, e.g., 5-10 µM)[7]
-
A combination of the chemotherapeutic agent and NVP-BSK805.
-
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for the chemotherapeutic agent with and without NVP-BSK805.
Protocol 2: Western Blot Analysis of JAK/STAT Signaling and P-gp Expression
This protocol is used to confirm the mechanism of action of NVP-BSK805 by examining its effect on downstream signaling and P-gp protein levels.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-P-gp, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with NVP-BSK805 (e.g., ≥100 nM for p-STAT5 inhibition) for the desired time.[7]
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
This assay directly measures the inhibitory effect of NVP-BSK805 on P-gp pump activity.
Materials:
-
Drug-resistant cells with high P-gp expression
-
Rhodamine 123 (a P-gp substrate)
-
NVP-BSK805
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Flow cytometer
Procedure:
-
Pre-treat the cells with NVP-BSK805 (e.g., 5-10 µM), verapamil, or vehicle control for 1-2 hours.
-
Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh medium (with or without inhibitors) and incubate for another 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the NVP-BSK805-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Protocol 4: In Vivo Xenograft Model for Drug Resistance Studies
This protocol outlines a general approach to evaluate the efficacy of NVP-BSK805 in overcoming drug resistance in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Drug-resistant cancer cells
-
NVP-BSK805 (formulated for oral administration)
-
Chemotherapeutic agent
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject drug-resistant cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control
-
Chemotherapeutic agent alone
-
NVP-BSK805 alone (e.g., 50-150 mg/kg, p.o.)[7]
-
Combination of the chemotherapeutic agent and NVP-BSK805.
-
-
Administer treatments according to the desired schedule.
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
These protocols provide a framework for investigating the application of NVP-BSK805 in drug resistance studies. Researchers should optimize the specific conditions, such as drug concentrations and incubation times, for their particular cell lines and experimental models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BSK805 Trihydrochloride: Application Notes for Studying STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 trihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[4] The JAK2 kinase, a key component of this pathway, phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5), leading to its activation, dimerization, and translocation to the nucleus where it regulates gene expression. Dysregulation of the JAK2/STAT5 pathway is implicated in various myeloproliferative neoplasms and other cancers, making it a significant target for therapeutic intervention.[3] NVP-BSK805 has demonstrated high selectivity for JAK2 over other JAK family members, making it a valuable tool for specifically investigating the role of JAK2-mediated STAT5 phosphorylation in normal and disease states.[3]
Mechanism of Action
NVP-BSK805 acts as an ATP-competitive inhibitor of the JAK2 kinase.[1][2] By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the transfer of phosphate (B84403) from ATP to its substrates, including STAT5. This inhibition effectively blocks the phosphorylation of STAT5 at tyrosine 694 (Y694), a critical step for its activation.[1] Consequently, the downstream signaling cascade mediated by activated STAT5 is suppressed.
Data Presentation
In Vitro Inhibitory Activity of NVP-BSK805
| Target | IC50 (nM) | Assay Type | Reference |
| JAK2 JH1 | 0.48 | Cell-free | [1][2] |
| FL JAK2 wt | 0.58 ± 0.03 | Cell-free | [1] |
| FL JAK2 V617F | 0.56 ± 0.04 | Cell-free | [1] |
| JAK1 JH1 | 31.63 | Cell-free | [1][2] |
| JAK3 JH1 | 18.68 | Cell-free | [1][2] |
| TYK2 JH1 | 10.76 | Cell-free | [1][2] |
IC50: Half-maximal inhibitory concentration; JH1: JAK homology 1 (catalytic domain); FL: Full-length; wt: wild-type.
Cellular Activity of NVP-BSK805
| Cell Line | Genetic Background | GI50 (nM) | Assay Type | Reference |
| SET-2 | JAK2 V617F | 88 | WST-1 | [1] |
| Acute Myeloid Leukemia cell lines | JAK2 V617F | <100 | Proliferation Assay | [1] |
GI50: Half-maximal growth inhibition.
NVP-BSK805 has been shown to block STAT5 phosphorylation in JAK2V617F-mutant cell lines at concentrations of ≥100 nM.[1]
Signaling Pathway Diagram
Caption: JAK2-STAT5 Signaling Pathway and Inhibition by NVP-BSK805.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of powder (MW: 563.47 for dihydrochloride, check the molecular weight on the product sheet for the trihydrochloride form and adjust accordingly), add the calculated volume of DMSO.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.
-
Vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
Caption: Western Blot Experimental Workflow.
Materials:
-
Cell line of interest (e.g., SET-2, or other cells with active JAK2/STAT5 signaling)
-
Complete cell culture medium
-
This compound stock solution (see Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-total STAT5
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency. b. Treat the cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 30 minutes to 4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer with inhibitors to the cells. c. Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-STAT5 (Tyr694) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control. d. Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal and the loading control.
Protocol 3: Cell Proliferation Assay (MTS/WST-1)
Caption: Cell Proliferation Assay Experimental Workflow.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (see Protocol 1)
-
96-well clear-bottom tissue culture plates
-
MTS or WST-1 cell proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight to allow the cells to attach (for adherent cells) and recover.
-
Treatment: a. Prepare serial dilutions of NVP-BSK805 in complete culture medium at 2x the final desired concentrations. b. Remove the medium from the wells (for adherent cells) or add directly to the wells (for suspension cells) and add 100 µL of the NVP-BSK805 dilutions or vehicle control (DMSO). The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS/WST-1 Assay: a. Add 20 µL of the MTS or WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition and Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Subtract the background absorbance (from wells with medium only). c. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. d. Plot the percentage of viability against the log of the NVP-BSK805 concentration to determine the GI50 value.
Conclusion
This compound is a powerful and specific research tool for elucidating the role of JAK2-mediated STAT5 phosphorylation in various biological and pathological processes. The protocols outlined in this document provide a framework for utilizing this inhibitor to investigate its effects on STAT5 signaling and cellular proliferation. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible results.
References
Application Notes and Protocols for NVP-BSK805 Trihydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction NVP-BSK805 trihydrochloride is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates high selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[3][4] The compound effectively inhibits both wild-type JAK2 and its constitutively active mutant, JAK2(V617F), which is a key driver in many myeloproliferative neoplasms (MPNs) like polycythemia vera.[4] NVP-BSK805 exerts its biological effects by blocking the JAK/STAT signaling pathway, leading to the suppression of cell proliferation and the induction of apoptosis in cells dependent on JAK2 signaling.[3][4] These characteristics make NVP-BSK805 a valuable research tool for studying JAK2-mediated signaling and a potential therapeutic candidate for related disorders.
Mechanism of Action: Inhibition of the JAK/STAT Pathway The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways that translate extracellular cytokine signals into transcriptional regulation.[3] Upon cytokine binding, receptors dimerize, bringing associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and activation of target gene transcription, which promotes cell growth and survival.[6]
NVP-BSK805 acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 and preventing its activation.[3][7] This action blocks the phosphorylation of downstream targets, most notably STAT3 and STAT5.[3][4][5] By inhibiting this cascade, NVP-BSK805 effectively blunts the constitutive signaling found in cancer cells harboring activating JAK2 mutations, thereby inhibiting proliferation and inducing apoptosis.[3][4]
Data Presentation
Quantitative data for NVP-BSK805 demonstrates its potent and selective inhibitory activity in both biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition of NVP-BSK805 This table summarizes the half-maximal inhibitory concentration (IC₅₀) of NVP-BSK805 against isolated JAK family kinase domains. The data highlights the compound's high potency and selectivity for JAK2.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| JAK2 (JH1 Domain) | 0.48 | [7][8][9][10] |
| JAK2 (Full-Length, Wild-Type) | 0.58 | [2][8] |
| JAK2 (V617F Mutant) | 0.56 | [2][8] |
| TYK2 (JH1 Domain) | 10.76 | [7][8][9][10] |
| JAK3 (JH1 Domain) | 18.68 | [7][8][9][10] |
| JAK1 (JH1 Domain) | 31.63 | [7][8][9][10] |
Table 2: Cellular Activity of NVP-BSK805 This table presents the half-maximal growth inhibition (GI₅₀) or IC₅₀ values for NVP-BSK805 in various human cancer cell lines. The compound is particularly effective in cell lines harboring the JAK2(V617F) mutation.
| Cell Line | Cell Type | Key Mutation | GI₅₀ / IC₅₀ Value | Reference(s) |
| SET-2 | Megakaryoblastic Leukemia | JAK2(V617F) | GI₅₀ = 88 nM | [8] |
| CHRF-288-11 | Megakaryoblastic Leukemia | JAK2(T875N) | GI₅₀ = 0.23 µM | [3] |
| INA-6 | Multiple Myeloma | IL-6 Dependent | IC₅₀ < 1 µM | [5] |
| Human Myeloma Cell Lines | Multiple Myeloma | Various | IC₅₀ = 2.6 - 6.8 µM | [5] |
| K-562 | Chronic Myelogenous Leukemia | BCR-ABL | GI₅₀ = 1.5 µM | [11] |
| BV173 | B-cell Precursor Leukemia | BCR-ABL | GI₅₀ = 2.07 µM | [3] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy and mechanism of action of NVP-BSK805 in a laboratory setting.
Protocol 1: Cell Proliferation Assay (WST-1 Method)
This assay determines the effect of NVP-BSK805 on cell viability and is used to calculate the GI₅₀ value.
Materials:
-
JAK2-dependent cell line (e.g., SET-2)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of NVP-BSK805 in complete medium. A typical concentration range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).[8]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]
-
Viability Assessment: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of proliferation inhibition against the log of the inhibitor concentration and use non-linear regression to determine the GI₅₀ value.[12]
Protocol 2: Western Blot Analysis for JAK/STAT Signaling and Apoptosis
This protocol confirms the mechanism of action by measuring the phosphorylation status of STAT5 and detects apoptosis via PARP cleavage.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT5, anti-STAT5, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of NVP-BSK805 (e.g., 100 nM, 500 nM, 2 µM) or vehicle control for a specified time (e.g., 4, 24, or 48 hours).[5][13]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[6]
-
Protein Transfer and Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT5, 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane thoroughly with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT5 signal to total STAT5. Normalize cleaved PARP to a loading control like β-actin.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis following treatment.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with NVP-BSK805 (e.g., 150 nM and 1 µM) or vehicle control for 24, 48, and 72 hours.[13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant. Compare the percentage of apoptotic cells in treated samples to the vehicle control.[3]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 3. karger.com [karger.com]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: NVP-BSK805 Trihydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of NVP-BSK805 trihydrochloride, a potent and selective ATP-competitive JAK2 inhibitor, in combination with other therapeutic agents. The following sections detail the synergistic effects, underlying mechanisms, and experimental protocols for investigating NVP-BSK805 in combination with chemotherapy, targeted inhibitors, and radiation therapy.
Introduction to this compound
NVP-BSK805 is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signaling pathways that regulate hematopoiesis and immune function.[1] The JAK/STAT pathway is frequently dysregulated in various malignancies, including myeloproliferative neoplasms and multiple myeloma, making it a key therapeutic target.[1][2] NVP-BSK805 demonstrates high selectivity for JAK2 over other JAK family members, such as JAK1, JAK3, and TYK2, and a wide range of other kinases.[3][4] It competitively binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its activity.[1] Preclinical studies have shown that NVP-BSK805 can suppress the proliferation of cancer cells and induce apoptosis, particularly in cell lines dependent on JAK2 signaling.[2][5]
Combination Therapy Rationale
The combination of NVP-BSK805 with other anti-cancer agents is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. The rationale for specific combinations is based on targeting complementary and interconnected signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of NVP-BSK805 as a single agent and in combination with other therapies.
Table 1: In Vitro Efficacy of NVP-BSK805 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (μM) | Reference |
| INA-6 | Multiple Myeloma | < 1 | [2] |
| Human Myeloma Cell Lines (6 lines) | Multiple Myeloma | 2.6 - 6.8 | [2] |
| Primary Extramedullary Plasma Cells (3 of 4 samples) | Multiple Myeloma | 0.5 - 0.6 | [2] |
| JAK2-V617F-carrying cell lines (CHRF-288-11, SET-2, UKE-1) | Myeloproliferative Neoplasms | Low GI50 values | [1] |
| BCR-ABL-positive cell lines | Chronic Myelogenous Leukemia | > 1 | [1] |
| Drug-resistant KBV20C | - | Sensitizes to vincristine (B1662923) | [6] |
Table 2: Synergistic Effects of NVP-BSK805 in Combination with Radiation Therapy in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | NVP-BSK805 Concentration (μM) | Dose Enhancement Ratio (DER10) | Reference |
| KYSE-150 | 10 | 1.728 | [7] |
| KYSE-150R (Radioresistant) | 10 | 14.251 | [7] |
| KYSE-30 | 5 | 2.4542 | [7] |
| KYSE-30 | 10 | 5.3514 | [7] |
| KYSE-180 | 5 | 3.2509 | [7] |
| KYSE-180 | 10 | 26.0088 | [7] |
Signaling Pathways and Mechanisms of Action
Inhibition of the JAK2/STAT3 Pathway
NVP-BSK805 directly inhibits the phosphorylation of JAK2, which in turn prevents the activation and phosphorylation of its downstream effector, STAT3.[2] Activated STAT3 promotes cell growth and survival.[2] By blocking this pathway, NVP-BSK805 can induce apoptosis in cancer cells dependent on this signaling cascade.
Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway by NVP-BSK805.
Overcoming Multidrug Resistance
In combination with vincristine, NVP-BSK805 has been shown to sensitize drug-resistant cancer cells.[6] This effect is mediated through the inhibition of P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in resistant tumors.[6] By inhibiting P-gp, NVP-BSK805 increases the intracellular concentration of vincristine, leading to enhanced apoptosis and G2/M cell cycle arrest.[6]
Caption: NVP-BSK805 enhances vincristine efficacy by inhibiting P-gp-mediated drug efflux.
Experimental Protocols
In Vitro Synergy with Radiation Therapy: Clonogenic Survival Assay
Objective: To determine if NVP-BSK805 enhances the sensitivity of cancer cells to radiation.
Materials:
-
Esophageal squamous cell carcinoma cell lines (e.g., KYSE-150, KYSE-150R, KYSE-30, KYSE-180)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution
Protocol:
-
Seed cells in 6-well plates at a density that allows for colony formation (typically 200-1000 cells/well, depending on the radiation dose).
-
Allow cells to attach overnight.
-
Treat cells with NVP-BSK805 (e.g., 5 or 10 µM) or vehicle control for 4 hours.
-
Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Immediately after irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition and determine the Dose Enhancement Ratio (DER).
Caption: Experimental workflow for the clonogenic survival assay.
In Vitro Synergy with Chemotherapy (e.g., Vincristine): Cell Viability and Synergy Analysis
Objective: To assess the synergistic anti-proliferative effect of NVP-BSK805 in combination with vincristine in multidrug-resistant cancer cells.
Materials:
-
Drug-resistant cancer cell line (e.g., KBV20C) and its parental sensitive cell line
-
Complete cell culture medium
-
This compound
-
Vincristine
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a matrix of concentrations of NVP-BSK805 and vincristine, both alone and in combination.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the percentage of cell growth inhibition for each treatment condition.
-
Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy).
In Vivo Combination Therapy: Xenograft Model
Objective: To evaluate the in vivo efficacy of NVP-BSK805 in combination with radiation therapy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft (e.g., KYSE-150)
-
This compound formulated for oral gavage
-
X-ray irradiator
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, NVP-BSK805 alone, radiation alone, NVP-BSK805 + radiation).
-
Administer NVP-BSK805 (e.g., 30 mg/kg) daily by oral gavage.
-
Administer fractionated radiation (e.g., 12 Gy total, delivered in 2 Gy fractions every other day).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Caption: Workflow for an in vivo xenograft combination study.
Mechanistic Studies: Western Blot Analysis
Objective: To investigate the effect of NVP-BSK805, alone and in combination, on key signaling proteins.
Materials:
-
Treated cell or tumor lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total STAT3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Prepare protein lysates from treated cells or tumors.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of NVP-BSK805 in combination with other drugs on cell cycle distribution.
Materials:
-
Treated cells
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Harvest and wash the treated cells.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Combination Protocols
Based on the known mechanisms of action, the following are detailed hypothetical protocols for investigating the combination of NVP-BSK805 with other targeted inhibitors.
Combination with a PI3K/mTOR Inhibitor (e.g., Rapamycin) in Multiple Myeloma
Rationale: The PI3K/AKT/mTOR pathway is another critical survival pathway in multiple myeloma. Dual inhibition of JAK/STAT and PI3K/mTOR pathways may lead to enhanced synergistic apoptosis.
Cell Line: INA-6 (IL-6 dependent multiple myeloma cell line)
Protocol:
-
Cell Viability: Perform a cell viability assay as described in section 5.2 with a matrix of NVP-BSK805 and rapamycin (B549165) concentrations to determine synergy.
-
Western Blot: Analyze the phosphorylation status of STAT3, S6 ribosomal protein (a downstream target of mTOR), and markers of apoptosis (cleaved PARP, cleaved Caspase-3) as described in section 5.4.
-
Apoptosis Assay: Quantify apoptosis using Annexin V/PI staining and flow cytometry.
Combination with a MEK Inhibitor (e.g., U0126) in Multiple Myeloma
Rationale: The MAPK/ERK pathway is also implicated in myeloma cell proliferation and survival. Co-inhibition of the JAK/STAT and MAPK/ERK pathways could lead to a more potent anti-tumor effect.
Cell Line: INA-6
Protocol:
-
Cell Viability: As described in section 5.2, using a combination matrix of NVP-BSK805 and U0126.
-
Western Blot: Analyze the phosphorylation of STAT3, ERK1/2, and apoptosis markers as per section 5.4.
-
Cell Cycle Analysis: Investigate the effects on cell cycle progression as detailed in section 5.5.
Combination with an HDAC Inhibitor in Multiple Myeloma
Rationale: HDAC inhibitors can induce apoptosis and cell cycle arrest in myeloma cells and may synergize with agents that target other survival pathways.
Protocol:
-
Cell Viability and Synergy Analysis: Use a cell viability assay with a combination matrix of NVP-BSK805 and an HDAC inhibitor (e.g., Panobinostat) to calculate the Combination Index.
-
Western Blot: Assess changes in p-STAT3, acetylated histones, and apoptosis markers.
-
Gene Expression Analysis: Analyze the expression of genes regulated by both STAT3 and histone acetylation.
Combination with an IGF-1R Inhibitor in Solid Tumors
Rationale: The IGF-1R signaling pathway can contribute to tumor growth and survival and can crosstalk with the JAK/STAT pathway.
Protocol:
-
Cell Viability: Determine the synergistic effects on cell proliferation in a relevant solid tumor cell line using a combination matrix.
-
Western Blot: Analyze the phosphorylation of STAT3, IGF-1R, and downstream effectors like Akt, as well as apoptosis markers.
-
In Vivo Xenograft Study: Evaluate the combination's efficacy in a relevant xenograft model as described in section 5.3.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
References
- 1. researchgate.net [researchgate.net]
- 2. punnettsquare.org [punnettsquare.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis Following NVP-BSK805 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction of various cytokines and growth factors.[1][2][3] The JAK/STAT signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in various malignancies, particularly myeloproliferative neoplasms where the JAK2(V617F) mutation is prevalent.[1] NVP-BSK805 has been demonstrated to effectively block the phosphorylation of STAT5, a key downstream target of JAK2, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[1][5][6]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular responses to therapeutic agents.[7][8] This document provides detailed protocols for utilizing flow cytometry to analyze two key cellular events—apoptosis and cell cycle progression—in cancer cells following treatment with NVP-BSK805.
Mechanism of Action of NVP-BSK805
NVP-BSK805 exerts its biological effects by inhibiting the kinase activity of JAK2.[2] In normal cellular signaling, the binding of a cytokine to its receptor induces the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[4][9] NVP-BSK805, by competing with ATP for the binding site on JAK2, prevents the phosphorylation and activation of downstream STAT proteins, thereby inhibiting these pro-survival signals and promoting apoptosis.[1][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of NVP-BSK805
| Kinase | IC₅₀ (nM) |
| JAK2 JH1 | 0.48[2][3] |
| JAK1 JH1 | 31.63[2][3] |
| JAK3 JH1 | 18.68[2][3] |
| TYK2 JH1 | 10.76[2][3] |
| Full-Length JAK2 (wild-type) | 0.58[2] |
| Full-Length JAK2 (V617F) | 0.56[2] |
Table 2: Dose-Response of NVP-BSK805 on Apoptosis in Human Myeloma Cell Lines (48h Treatment)
| Cell Line | NVP-BSK805 Concentration (µM) | % Annexin V Positive Cells (Increase over DMSO control) |
| INA-6 | 2 | 30%[5] |
| INA-6 | 4 | Not specified, but proliferation completely inhibited[5] |
| Other Myeloma Lines | 2.6 - 6.8 (IC₅₀ for growth inhibition) | Not specified[5] |
Table 3: Effect of NVP-BSK805 on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma (ESCC) Cells (Pre-treatment for 4h, followed by 6-Gy radiation)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| KYSE-150 | Control (Radiation only) | Not specified | Not specified | Not specified |
| KYSE-150 | 10 µM NVP-BSK805 + Radiation | Increased | 7.85[10] | Increased |
| KYSE-150R | Control (Radiation only) | Not specified | Not specified | Not specified |
| KYSE-150R | 10 µM NVP-BSK805 + Radiation | Increased | 8.7[10] | Increased |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the induction and quantification of apoptosis in cultured cancer cells treated with NVP-BSK805 using flow cytometry.
Materials:
-
NVP-BSK805 (prepare stock solution in DMSO)
-
Appropriate cancer cell line (e.g., human myeloma cell line INA-6)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
NVP-BSK805 Treatment: The following day, treat the cells with various concentrations of NVP-BSK805 (e.g., 0.5, 1, 2, 5 µM). Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for a desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the saved medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate laser and filter settings for FITC (for Annexin V) and PI. Collect at least 10,000 events per sample.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cancer cells treated with NVP-BSK805.
Materials:
-
NVP-BSK805
-
Appropriate cancer cell line (e.g., esophageal squamous cell carcinoma line KYSE-150)
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using appropriate concentrations of NVP-BSK805 (e.g., 10 µM) and incubation times.
-
Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect PI fluorescence in the appropriate channel. Analyze the data using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for NVP-BSK805 Trihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of NVP-BSK805 trihydrochloride stock solutions. NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors. Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream applications such as cell-based assays and in vivo studies.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈F₂N₆O·3HCl | N/A |
| Molecular Weight | 599.93 g/mol | [1] |
| Appearance | Faint yellow to dark orange powder | [2][3] |
| Solubility (Water) | 2 mg/mL | [2][3] |
| Storage Temperature (Solid) | -20°C | [2][3] |
| Storage Temperature (Stock Solution) | -20°C or -80°C | N/A |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of NVP-BSK805.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 1 mg of this compound (0.001 g):
-
Volume (L) = 0.001 g / (599.93 g/mol * 0.01 mol/L) = 0.0001667 L = 166.7 µL
-
-
-
Dissolve: Add the calculated volume of DMSO to the tube containing the powder.
-
Mix Thoroughly: Vortex the solution until the powder is completely dissolved. To aid dissolution, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store: Store the aliquots at -20°C or -80°C in a light-protected container. When stored properly, the stock solution in DMSO can be stable for several months.
Preparation of Aqueous Working Solutions
For many cell culture experiments, the high-concentration DMSO stock solution needs to be further diluted in an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile dilution tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thaw Stock: Thaw an aliquot of the high-concentration DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your desired aqueous buffer or medium to achieve the final working concentration.
-
Important: To avoid precipitation, do not dilute the DMSO stock more than 1:1000 directly into the aqueous solution. It is recommended to perform intermediate dilutions if necessary. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
-
Mix Gently: After each dilution step, mix the solution by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.
-
Use Immediately: It is recommended to prepare fresh aqueous working solutions for each experiment and use them immediately. Do not store aqueous solutions for extended periods.
Visualizations
JAK2 Signaling Pathway Inhibition by NVP-BSK805
Caption: Inhibition of the JAK2-STAT5 signaling pathway by NVP-BSK805.
Workflow for NVP-BSK805 Stock Solution Preparation
References
Troubleshooting & Optimization
NVP-BSK805 Trihydrochloride Technical Support Center
Welcome to the technical support center for NVP-BSK805 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides practical guidance for troubleshooting issues related to the solubility of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the requirements of your specific experiment. For in vitro studies, DMSO is a common choice, while for certain in vivo experiments, aqueous-based solutions may be necessary. Refer to the table below for solubility data in various solvents.
Q2: I am having difficulty dissolving this compound in water. What should I do?
A2: this compound has limited solubility in water. According to supplier information, its solubility in water is approximately 2 mg/mL.[1] If you are experiencing difficulty, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Gently warm the solution to 50°C to increase solubility.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the aqueous solution may improve solubility.
-
Use of Co-solvents: For higher concentrations, consider using a co-solvent system, such as a mixture of DMSO and PBS.
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What could be the cause?
A3: Cloudiness or precipitation in a DMSO solution can be due to a few factors:
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The absorbed water can reduce the solubility of the compound. It is recommended to use freshly opened, anhydrous DMSO.[2]
-
Concentration Exceeded: You may be attempting to prepare a solution at a concentration that exceeds the compound's solubility limit in DMSO, which is 100 mg/mL.[2]
-
Storage Conditions: Improper storage of the stock solution can lead to precipitation. Stock solutions should be stored at -20°C or -80°C.[2] It is also recommended to prepare fresh solutions or use pre-packaged sizes as solutions can be unstable.[3]
Q4: Can I prepare a stock solution of this compound in PBS?
A4: Yes, this compound is soluble in PBS (pH 7.2) at a concentration of approximately 10 mg/mL.[4] This can be a suitable option for cell-based assays where high concentrations of DMSO may be toxic.
Q5: How should I store the solid compound and its stock solutions?
A5:
-
Solid Compound: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: In-solvent stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molarity (approx.) | Reference |
| DMSO | 100 mg/mL | 166.68 mM | [2] |
| Water | 2 mg/mL | 3.33 mM | [1] |
| Ethanol | 1 mg/mL | 1.67 mM | [4] |
| PBS (pH 7.2) | 10 mg/mL | 16.67 mM | [4] |
Molecular Weight of this compound: 599.93 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need 5.999 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathway
NVP-BSK805 is a potent and selective inhibitor of Janus kinase 2 (JAK2).[5] Inhibition of JAK2 blocks the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3 and STAT5, which are crucial for the transcription of genes involved in cell proliferation, differentiation, and survival.[5][6][7][8] The aberrant activation of the JAK2/STAT3 signaling pathway is implicated in various cancers.[9]
References
- 1. This compound = 98 HPLC 2320258-95-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NVP-BSK805 Trihydrochloride
This technical support center provides guidance on the stability, storage, and handling of NVP-BSK805 trihydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, 0.1N HCl has been used.[1] Solubility in water has been reported up to 100 mM, and in DMSO, it is soluble up to 50 mM or 100 mg/mL.[2][3] For cell-based assays, DMSO is commonly used to prepare stock solutions.
Q2: How should I store the lyophilized powder of this compound?
A2: The lyophilized powder should be stored desiccated at -20°C.[4][5] Under these conditions, the compound is reported to be stable for at least two to four years.[6][7]
Q3: What are the recommended storage conditions for this compound in solution?
A3: There are varying recommendations for storing this compound in solution. Some suppliers suggest that solutions are unstable and should be prepared fresh.[8] Others recommend storing stock solutions at -20°C for up to one month or even several months.[4][9] One source suggests storage at -80°C for up to a year for solutions in solvent.[10] To minimize degradation, it is advisable to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Q4: I see conflicting storage temperature recommendations (+4°C vs. -20°C). Which one should I follow?
A4: The majority of suppliers recommend storing both the lyophilized powder and stock solutions at -20°C or -80°C for long-term stability.[4][5][6][9][10] While storage at +4°C is mentioned by one source, colder temperatures are generally preferred to slow down potential degradation in solution.[2] For short-term storage (a few days), +4°C might be acceptable, but for longer periods, -20°C or -80°C is recommended.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The solubility limit may have been exceeded, or the compound may have precipitated out of solution upon storage, especially at lower temperatures.
-
Solution:
-
Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[3]
-
If precipitation persists, you may need to prepare a fresh, lower-concentration solution.
-
When preparing stock solutions in DMSO, ensure you are using anhydrous (dry) DMSO, as hygroscopic DMSO can impact solubility.[3]
-
Issue: I am observing a decrease in the activity of my this compound solution over time.
-
Possible Cause: The compound may be degrading in solution. Some sources indicate that solutions are unstable.[8]
-
Solution:
-
It is highly recommended to prepare fresh solutions for each experiment.
-
If you must store solutions, aliquot them into single-use vials and store them at -80°C to minimize degradation.[10]
-
Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]
-
Perform a quality control check, such as HPLC-MS, to assess the purity of your stored solution.
-
Issue: I am seeing inconsistent results between experiments using the same stock solution.
-
Possible Cause: Inconsistent results can be due to the degradation of this compound in your stock solution or variations in handling.
-
Solution:
-
Prepare a fresh stock solution from the lyophilized powder for each set of critical experiments.
-
Ensure that the solvent used for dissolution is of high purity and consistent between batches.
-
Standardize your solution preparation and storage procedures. Aliquot and store at -80°C immediately after preparation.
-
Quantitative Data Summary
Solubility Data
| Solvent | Reported Concentration | Notes |
| Water | up to 100 mM[2] | |
| DMSO | up to 50 mM[2] | |
| DMSO | 100 mg/mL (203.85 mM)[3] | Requires sonication[3] |
| DMSO | >20.95 mg/mL | |
| 0.1N HCl (aq) | Soluble[1] | Concentration not specified[1] |
Stability and Storage Recommendations
| Form | Storage Temperature | Reported Stability |
| Lyophilized Powder | -20°C | ≥ 2 to 4 years[6][7] |
| Solution in DMSO | -20°C | Use within 1 month to several months[4][9] |
| Solution in Solvent | -80°C | Up to 1 year[10] |
| General Recommendation | Prepare Fresh | Solutions are reported as unstable by some suppliers[8] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for a short period to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-binding tubes. Store the aliquots at -80°C.
Protocol for Assessing Solution Stability (General Workflow)
-
Preparation: Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This will serve as the baseline (100% purity).
-
Storage: Store aliquots of the solution under various conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved aliquots using the same HPLC method as the initial analysis.
-
Data Evaluation: Compare the peak area of the parent compound in the stored samples to the T=0 sample to determine the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by NVP-BSK805.
Caption: Experimental workflow for assessing the stability of NVP-BSK805 in solution.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. targetmol.cn [targetmol.cn]
Technical Support Center: Optimizing NVP-BSK805 Trihydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NVP-BSK805 trihydrochloride in their cell culture experiments. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you optimize your experimental workflow and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors. Upon activation, JAK2 phosphorylates downstream targets, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5.[3] Phosphorylated STAT proteins then translocate to the nucleus and regulate gene expression involved in cell proliferation, differentiation, and survival. NVP-BSK805 exerts its effect by binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of its downstream signaling molecules.[1][4]
Q2: What is the selectivity profile of NVP-BSK805?
A2: NVP-BSK805 exhibits high selectivity for JAK2 over other members of the JAK family. In cell-free assays, it has been shown to be significantly more potent against JAK2 compared to JAK1, JAK3, and TYK2.[1][2][4] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are primarily due to the inhibition of JAK2.
Q3: What is a typical starting concentration for NVP-BSK805 in cell culture experiments?
A3: The optimal concentration of NVP-BSK805 is highly dependent on the cell line and the specific experimental endpoint. However, a good starting point for many applications is in the range of 100 nM to 1 µM. For inhibiting the phosphorylation of STAT5 in JAK2-mutant cell lines, concentrations as low as 100 nM have been shown to be effective.[2] For cell viability or apoptosis assays, a wider concentration range, often from 100 nM up to 10 µM, may be necessary to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).[6][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q4: How should I prepare and store this compound for cell culture use?
A4: NVP-BSK805 is soluble in DMSO.[9][10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for several months or at -80°C for longer-term storage.[2] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11] Note that some sources suggest that solutions are unstable and should be prepared fresh.[4]
Experimental Protocols
Protocol 1: Determining the GI50 of NVP-BSK805 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of NVP-BSK805 in a cancer cell line of interest.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
NVP-BSK805 Treatment:
-
Prepare a series of dilutions of NVP-BSK805 in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest NVP-BSK805 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective NVP-BSK805 dilution or vehicle control to each well.
-
Return the plate to the incubator for a predetermined incubation time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the NVP-BSK805 concentration and use a non-linear regression analysis to determine the GI50 value.
-
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol describes how to assess the inhibitory effect of NVP-BSK805 on the phosphorylation of STAT5.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of NVP-BSK805 (and a vehicle control) for a specified time (e.g., 1-4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a loading control like β-actin or GAPDH.
-
Quantify the band intensities to determine the relative levels of p-STAT5.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of NVP-BSK805 Against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK2 JH1 | 0.48[1][2][4] |
| JAK1 JH1 | 31.63[1][2][4] |
| JAK3 JH1 | 18.68[1][2][4] |
| TYK2 JH1 | 10.76[1][2][4] |
| Full-length JAK2 (wild-type) | 0.58[2] |
| Full-length JAK2 (V617F mutant) | 0.56[2] |
Table 2: GI50 Values of NVP-BSK805 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Concentration | Reference |
| SET-2 | Acute Megakaryoblastic Leukemia | < 100 nM | [8] |
| HEL | Erythroleukemia | < 100 nM | [9] |
| MB-02 | Acute Myeloid Leukemia | < 100 nM | [12] |
| INA-6 | Multiple Myeloma | < 1 µM (IL-6 dependent) | [7] |
| Human Myeloma Cell Lines (various) | Multiple Myeloma | 2.6 - 6.8 µM | [7] |
| K-562 | Chronic Myelogenous Leukemia | > 1 µM | [8] |
| CMK | Acute Megakaryoblastic Leukemia | ~2 µM | [8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the media after adding NVP-BSK805 | - Compound has low solubility in aqueous media.- Stock solution was not properly dissolved.- Final concentration of the compound is too high. | - Ensure the DMSO stock solution is fully dissolved. Warming the tube to 37°C and using an ultrasonic bath can help.[3][9]- Make sure the final DMSO concentration in the media is low (e.g., ≤0.1%).- Prepare fresh dilutions for each experiment. |
| High background cytotoxicity in vehicle control (DMSO) | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO.- Extended incubation time. | - Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line.- Ensure the final DMSO concentration does not exceed this limit (typically ≤0.1%).- Reduce the incubation time if possible. |
| No or weak inhibitory effect observed | - Incorrect concentration used.- Compound has degraded.- The target pathway is not active in the chosen cell line.- Cell line is resistant to the inhibitor. | - Verify the concentration of your stock solution.- Perform a dose-response experiment to find the effective concentration.- Use freshly prepared solutions as some sources suggest instability.[4]- Confirm that the JAK/STAT pathway is active in your cell line (e.g., check for baseline p-STAT5 levels).- Consider potential resistance mechanisms in your cell line. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors.- Instability of the compound in solution. | - Standardize cell seeding protocols.- Ensure precise and consistent incubation times.- Calibrate pipettes regularly.- Prepare fresh dilutions of NVP-BSK805 for each experiment. |
| Unexpected off-target effects | - Concentration of NVP-BSK805 is too high, leading to inhibition of other kinases.- The observed phenotype is due to an unknown off-target. | - Use the lowest effective concentration determined from your dose-response experiments.- Although NVP-BSK805 is selective for JAK2, at higher concentrations it may inhibit other kinases.[5] Consider using a structurally different JAK2 inhibitor as a control to confirm that the observed effect is on-target. |
Visualizations
Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.
Caption: Workflow for optimizing NVP-BSK805 concentration.
References
- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. adooq.com [adooq.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
preventing NVP-BSK805 trihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NVP-BSK805 trihydrochloride, a potent JAK2 inhibitor. Our resources are designed to help you prevent common issues such as precipitation in media and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] It also inhibits the JAK2V617F mutant enzyme, which is commonly found in myeloproliferative neoplasms.[4][5] By inhibiting JAK2, NVP-BSK805 blocks the phosphorylation of downstream signaling proteins like STAT5, thereby suppressing cell proliferation and inducing apoptosis in JAK2-dependent cell lines.[1][2][4]
Q2: My this compound is precipitating when I add it to my cell culture media. What are the common causes?
A2: Precipitation of small molecule inhibitors like NVP-BSK805 in aqueous solutions such as cell culture media is a frequent issue. The primary causes include:
-
Low aqueous solubility: Many organic compounds are not readily soluble in water-based media.[6][7]
-
High final concentration: Exceeding the solubility limit of the compound in the media will lead to precipitation.
-
Incorrect solvent usage: The choice of solvent and the final concentration of that solvent in the media are critical.[8]
-
Improper dilution technique: Directly diluting a highly concentrated DMSO stock into aqueous media can cause the compound to "crash out" of solution.[6]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][5] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture contamination which can affect compound stability and solubility.[6]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2][5][9] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[8][9]
Troubleshooting Guide
Issue: I observe a precipitate or cloudiness in my cell culture media after adding this compound.
-
Question 1: What solvent and concentration are you using for your stock solution?
-
Answer: You should be using DMSO to prepare a concentrated stock solution. A stock concentration of 10 mM in DMSO is a common starting point. Some suppliers indicate solubility in DMSO up to 100 mg/mL (203.85 mM), but it's often better to work with a slightly lower, more manageable concentration for initial experiments.[2]
-
-
Question 2: How are you diluting your stock solution into the cell culture media?
-
Answer: Avoid adding your highly concentrated DMSO stock directly to the full volume of your media. This sudden change in solvent environment can cause the compound to precipitate. It is recommended to perform serial dilutions, first creating an intermediate dilution in your culture media.[7]
-
-
Question 3: What is the final concentration of DMSO in your experiment?
-
Question 4: Have you tried gentle warming or sonication?
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Source |
| DMSO | 100 mg/mL | 203.85 mM | [2] |
| DMSO | >214 mg/mL | >436 mM | [11] |
| DMSO | 25 mg/mL | 44.38 mM | [5] |
| DMF | 20 mg/mL | 35.5 mM | [5] |
| Ethanol | 1 mg/mL | 1.77 mM | [5] |
| PBS (pH 7.2) | 10 mg/mL | 17.75 mM | [5] |
Note: The molecular weight of this compound is approximately 490.55 g/mol , and the dihydrochloride (B599025) form is 563.47 g/mol . Calculations are based on the dihydrochloride form where applicable. Solubility can vary between batches and suppliers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
Objective: To prepare a stock solution of this compound and dilute it for use in cell culture experiments while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM DMSO Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Aseptically weigh the desired amount of powder. c. Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[11]
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solution (Example for a final concentration of 1 µM): a. Intermediate Dilution (Recommended): i. Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium. (e.g., add 2 µL of 10 mM stock to 198 µL of media). ii. Gently mix by pipetting up and down. Do not vortex. b. Final Dilution: i. Add the required volume of the 100 µM intermediate solution to your experimental plate or flask containing cells and media to achieve the final desired concentration of 1 µM. (e.g., add 10 µL of 100 µM solution to 990 µL of media in a well). c. Final DMSO Concentration Check: i. Ensure the final DMSO concentration in your culture is below 0.5%. In the example above, the final DMSO concentration would be 0.01%.
Mandatory Visualizations
Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.
Caption: Workflow for preparing NVP-BSK805 for cell culture.
Caption: Troubleshooting decision tree for NVP-BSK805 precipitation.
References
- 1. NVP-BSK805 dihydrochloride | 1942919-79-0 | JAK | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
NVP-BSK805 trihydrochloride off-target effects troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NVP-BSK805 trihydrochloride. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results suggest inhibition of JAK1, JAK3, or TYK2 signaling pathways, even though NVP-BSK805 is described as a selective JAK2 inhibitor. Is this expected?
A1: While NVP-BSK805 is highly selective for JAK2, it can exhibit inhibitory activity against other JAK family members at higher concentrations. It is crucial to consider the concentration of NVP-BSK805 being used in your experiments. In cell-free assays, NVP-BSK805 shows more than 20-fold selectivity for JAK2 over other JAK family members.[1][2][3] However, at concentrations significantly exceeding the IC50 for JAK2, you may observe effects on JAK1, JAK3, and TYK2 signaling.
Troubleshooting Steps:
-
Confirm On-Target Potency: Ensure your experimental results align with the known IC50 values for NVP-BSK805 against the JAK family kinases.
-
Titrate Your Compound: Perform a dose-response experiment to determine the precise concentration at which you observe inhibition of JAK2 and potentially other JAK kinases in your specific assay.
-
Use Pathway-Specific Readouts: Employ specific downstream readouts for each JAK pathway (e.g., phosphorylation of different STAT proteins) to dissect the observed effects.
Q2: I am observing unexpected effects in my BCR-ABL positive cell lines when using NVP-BSK805. Could this be an off-target effect?
A2: Yes, it is possible. While NVP-BSK805 is highly selective for JAK2, some degree of off-target inhibition of ABL kinase has been reported.[4] This may lead to confounding results in cell lines where ABL signaling is a primary driver, such as those positive for the BCR-ABL fusion protein. At higher concentrations (greater than 1 µM), the antiproliferative effects in these cells might be attributable to the inhibition of other tyrosine kinases, including ABL.[4][5]
Troubleshooting Steps:
-
Use a Control Inhibitor: Include a well-characterized ABL inhibitor (e.g., imatinib) as a control to differentiate between JAK2 and ABL inhibition effects.
-
Perform a Kinase Assay: If feasible, conduct an in vitro kinase assay with purified ABL protein to directly measure the inhibitory activity of NVP-BSK805 at the concentrations used in your cellular experiments.
-
Consult Existing Literature: Review studies that have investigated the effects of NVP-BSK805 in BCR-ABL positive and negative cell lines to compare your findings.
Q3: I am seeing a discrepancy between the potent inhibition of JAK2 phosphorylation and the cellular growth inhibition (GI50) in my cancer cell line experiments. What could be the reason?
A3: This can be a complex issue with several potential causes. NVP-BSK805 has been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump.[6] If your cells express high levels of P-gp, the intracellular concentration of NVP-BSK805 could be reduced, leading to a weaker-than-expected effect on cell proliferation despite potent target engagement (inhibition of JAK2 phosphorylation). Conversely, in drug-resistant cells overexpressing P-gp, NVP-BSK805 could sensitize them to other chemotherapeutic agents.[6]
Troubleshooting Steps:
-
Assess P-gp Expression: Determine the P-gp expression level in your cell lines using methods like qPCR, western blotting, or flow cytometry.
-
Co-administer a P-gp Inhibitor: As a control experiment, co-administer a known P-gp inhibitor (e.g., verapamil) with NVP-BSK805 to see if it potentiates the growth-inhibitory effect.
-
Measure Intracellular Drug Concentration: If available, use techniques like LC-MS/MS to measure the intracellular concentration of NVP-BSK805.
Q4: In my in vivo studies, I have observed unexpected weight gain in the animals treated with NVP-BSK805. Is this a known effect?
A4: Yes, this is a documented effect. NVP-BSK805 can interfere with the metabolic actions of leptin, a hormone that regulates energy balance.[7] This interference is due to the requirement of functional JAK2 signaling for leptin action. By inhibiting JAK2 in the hypothalamus, NVP-BSK805 can prevent leptin-induced STAT3 phosphorylation, leading to increased fat mass and feed efficiency.[7]
Troubleshooting and Consideration:
-
Monitor Metabolic Parameters: In your in vivo experiments, it is advisable to monitor not just tumor growth but also animal weight, food intake, and body composition.
-
Acknowledge in Analysis: When analyzing your results, consider this potential anabolic effect of NVP-BSK805, as it could influence the overall health of the animals and potentially impact tumor biology.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of NVP-BSK805 Against JAK Family Kinases
| Kinase Target | IC50 (nM) |
| JAK2 (JH1) | 0.48[8][9][10] |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03[9][10] |
| Full-length JAK2 (V617F) | 0.56 ± 0.04[9][10] |
| TYK2 (JH1) | 10.76[8][9][10] |
| JAK3 (JH1) | 18.68[8][9][10] |
| JAK1 (JH1) | 31.63[8][9][10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 (p-STAT5) Inhibition
This protocol is to assess the on-target activity of NVP-BSK805 by measuring the phosphorylation of STAT5, a key downstream substrate of JAK2.
-
Cell Culture and Treatment:
-
Plate JAK2-dependent cells (e.g., SET-2, HEL) at an appropriate density.
-
Allow cells to adhere or stabilize overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and volume with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities and normalize the p-STAT5 signal to the total STAT5 signal.
-
Visualizations
Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A logical flowchart for troubleshooting unexpected results with NVP-BSK805.
References
- 1. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: NVP-BSK805 Trihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NVP-BSK805 trihydrochloride. NVP-BSK805 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), with high selectivity for JAK2 over other JAK family members.[1][2][3][4][5][6] It effectively inhibits both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.[1][3]
Troubleshooting Guide: Inconsistent Results
Inconsistent experimental outcomes with this compound can be a significant challenge. This guide addresses common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced or No Inhibitory Activity | Compound Degradation: NVP-BSK805 solutions are known to be unstable.[7] Storing the compound in solution for extended periods can lead to a loss of potency. | Always prepare fresh solutions of NVP-BSK805 for each experiment.[7] If using a stock solution, it should be aliquoted and stored at -20°C for short-term use, though fresh preparation is strongly advised.[8] |
| Incorrect Concentration: The effective concentration of NVP-BSK805 can vary significantly depending on the cell line and the specific biological question being addressed. | Refer to the provided IC50 and GI50 values (Table 1) as a starting point for dose-response experiments. It is crucial to perform a titration to determine the optimal concentration for your specific experimental system. | |
| Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to JAK2 inhibition due to the activation of alternative signaling pathways.[9] | Characterize the genetic background of your cell line. Consider combination therapies with inhibitors of other signaling pathways if resistance is suspected. | |
| High Background Signal in Kinase Assays | Compound Interference: NVP-BSK805, like other small molecules, may interfere with the assay detection system (e.g., fluorescence or luminescence).[10][11] | Run a control experiment with NVP-BSK805 in the absence of the kinase to assess its intrinsic signal. If interference is observed, consider using an alternative assay format. |
| Non-specific Inhibition: At high concentrations, NVP-BSK805 may exhibit off-target effects, leading to misleading results.[11] | Adhere to the recommended concentration range based on its high potency against JAK2. A comprehensive kinase panel screening can help identify potential off-target activities. | |
| Variability in Apoptosis Induction | Time-Dependent Effects: The induction of apoptosis by NVP-BSK805 is both dose- and time-dependent.[8][12] | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing apoptosis in your cell line. |
| Cellular Context: The apoptotic response can be influenced by the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-xL) in the specific cell line used.[9][12] | Assess the baseline expression of key apoptosis-related proteins in your cells of interest. |
Quantitative Data Summary
Table 1: In Vitro Potency of NVP-BSK805
| Target | Assay Type | IC50 / GI50 |
| JAK2 (JH1 domain) | Biochemical | 0.48 nM[2][4][5][7][13][14][15] |
| JAK2 (full-length wild-type) | Biochemical | 0.58 ± 0.03 nM[2][13] |
| JAK2 (V617F mutant) | Biochemical | 0.56 ± 0.04 nM[2][13] |
| JAK1 (JH1 domain) | Biochemical | 31.63 nM[2][4][7][13][14][15] |
| JAK3 (JH1 domain) | Biochemical | 18.68 nM[2][4][7][13][14][15] |
| TYK2 (JH1 domain) | Biochemical | 10.76 nM[2][4][7][13][14][15] |
| JAK2(V617F)-bearing AML cell lines | Cell Growth Inhibition | <100 nM[2][13] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-BSK805?
A1: NVP-BSK805 is an ATP-competitive inhibitor of JAK2.[1][3] By binding to the ATP-binding site of the JAK2 kinase domain, it blocks the phosphorylation of downstream signaling molecules, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][3][9] This inhibition of the JAK2/STAT5 pathway leads to the suppression of cell proliferation and the induction of apoptosis in sensitive cell lines.[1][3]
Q2: How should I prepare and store this compound?
A2: Due to the instability of NVP-BSK805 in solution, it is highly recommended to prepare solutions fresh for each experiment.[7] For short-term storage, a concentrated stock solution can be made in an appropriate solvent (e.g., DMSO) and stored in small aliquots at -20°C.[8] Avoid repeated freeze-thaw cycles. The powder form is stable for years when stored at -20°C.[15]
Q3: What are the key downstream effects of NVP-BSK805 treatment?
A3: The primary downstream effect is the potent inhibition of constitutive STAT5 phosphorylation in cells bearing the JAK2(V617F) mutation.[1][3] This leads to a reduction in the expression of STAT5 target genes involved in cell survival and proliferation. Consequently, treatment with NVP-BSK805 can induce cell cycle arrest and apoptosis.[9][12]
Q4: Can NVP-BSK805 be used in in vivo studies?
A4: Yes, NVP-BSK805 has demonstrated good oral bioavailability and a long half-life in vivo.[1][3] It has been shown to be efficacious in mouse models, suppressing leukemic cell spread and splenomegaly.[1][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT5 Phosphorylation
This protocol details the steps to assess the inhibitory effect of NVP-BSK805 on STAT5 phosphorylation in a JAK2(V617F)-positive cell line (e.g., SET-2).
-
Cell Seeding: Plate SET-2 cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to grow overnight.
-
Compound Treatment: Treat the cells with a dose range of NVP-BSK805 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Use the total STAT5 signal or a loading control (e.g., β-actin, GAPDH) to normalize the phospho-STAT5 signal.
Protocol 2: Cell Proliferation Assay (e.g., using MTT)
This protocol outlines a method to determine the effect of NVP-BSK805 on the proliferation of a JAK2-dependent cell line.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of NVP-BSK805 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the log of the NVP-BSK805 concentration.
Visualizations
Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.
Caption: Troubleshooting workflow for inconsistent NVP-BSK805 results.
Caption: General experimental workflow for NVP-BSK805 studies.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adooq.com [adooq.com]
- 5. rndsystems.com [rndsystems.com]
- 6. NVP BSK 805 | CAS 2320258-95-3 | NVPBSK805 | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. karger.com [karger.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NVP-BSK805 dihydrochloride | JAK2 抑制剂 | MCE [medchemexpress.cn]
- 15. targetmol.cn [targetmol.cn]
NVP-BSK805 Trihydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NVP-BSK805 trihydrochloride in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NVP-BSK805?
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It demonstrates high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[1][2][3] The primary mode of action involves binding to the ATP-binding site of the JAK2 kinase domain, which inhibits its kinase activity.[4] This, in turn, blocks the downstream signaling pathways, most notably the STAT5 pathway, by reducing the phosphorylation of STAT5.[1][4] This inhibition of JAK2/STAT5 signaling leads to the suppression of cell proliferation and the induction of apoptosis in sensitive cell lines.[1][4]
Q2: In which types of cell lines is NVP-BSK805 expected to be most effective?
NVP-BSK805 is particularly effective in cell lines harboring the activating JAK2(V617F) mutation, which is commonly found in myeloproliferative neoplasms.[1] In these cell lines, the constitutive activation of the JAK2/STAT5 pathway is a key driver of cell survival and proliferation. NVP-BSK805 has been shown to potently inhibit the growth of JAK2(V617F)-bearing acute myeloid leukemia cell lines.[3][5] Additionally, it has demonstrated cytotoxic activity in malignant plasma cells and can enhance the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells.[6][7][8]
Q3: What is the difference in activity between NVP-BSK805 and NVP-BVB808?
Both NVP-BSK805 and NVP-BVB808 are selective JAK2 inhibitors that bind to the ATP-binding site of the kinase.[4] They both effectively inhibit the JAK/STAT pathway in cell lines with the JAK2-V617F mutation by reducing the phosphorylation of STAT5a.[4] However, they are distinct chemical compounds, with NVP-BSK805 being a substituted quinoxaline (B1680401) and NVP-BVB808 being an N-aryl-pyrrolopyrimidine.[4] While both are selective for JAK2, there may be subtle differences in their selectivity profiles and off-target effects that could be relevant in specific experimental contexts.
Troubleshooting Guide
Problem: I am not observing the expected level of cytotoxicity or inhibition of proliferation in my cell line.
-
Is your cell line dependent on the JAK2 signaling pathway? NVP-BSK805 is most effective in cells where the JAK2 pathway is a primary driver of proliferation and survival, such as those with the JAK2(V617F) mutation.[1] In cell lines where other signaling pathways are dominant, such as BCR-ABL-positive cells without JAK2 mutations, NVP-BSK805 may not show significant effects on its own.[4]
-
Have you confirmed the inhibition of the downstream target? It is crucial to verify that NVP-BSK805 is inhibiting its intended target in your specific cell line. This can be done by performing a western blot to check for a decrease in the phosphorylation of STAT5 (p-STAT5).[1][4]
-
Is the compound properly dissolved and stored? NVP-BSK805 solutions can be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.[2] Ensure the compound is fully dissolved in the appropriate solvent, such as DMSO, before diluting it in your cell culture medium.[9]
-
Are you using an appropriate concentration and treatment duration? The effective concentration of NVP-BSK805 can vary significantly between cell lines. Refer to the IC50 and GI50 data in the tables below to select a suitable starting concentration range. A dose-response experiment is recommended to determine the optimal concentration for your cell line. The duration of treatment is also critical; for example, apoptosis induction may be time-dependent.[9]
Problem: I am observing unexpected off-target effects or toxicity in my control cell lines.
-
What is the selectivity profile of NVP-BSK805? While NVP-BSK805 is highly selective for JAK2, it does have some inhibitory activity against other JAK family members (JAK1, JAK3, TYK2) at higher concentrations.[2][3] Review the IC50 values for these other kinases to assess the potential for off-target effects at the concentrations you are using.
-
Could the vehicle (solvent) be causing toxicity? Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells. It is important to include a vehicle-only control in your experiments.
-
Are there other cellular mechanisms at play? NVP-BSK805 has been reported to have P-glycoprotein (P-gp) inhibitory activity, which could sensitize cells to other compounds.[10] Consider this if you are using NVP-BSK805 in combination with other drugs.
Quantitative Data
Table 1: IC50 Values of NVP-BSK805 for JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK2 JH1 | 0.48 |
| Full-length JAK2 wt | 0.58 ± 0.03 |
| Full-length JAK2 V617F | 0.56 ± 0.04 |
| JAK1 JH1 | 31.63 |
| JAK3 JH1 | 18.68 |
| TYK2 JH1 | 10.76 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3][5]
Table 2: Growth Inhibition (GI50) and IC50 Values of NVP-BSK805 in Various Cell Lines
| Cell Line | Mutation Status | Assay Type | GI50/IC50 |
| JAK2V617F-bearing AML cell lines | JAK2 V617F | Growth Inhibition | < 100 nM |
| K-562 | BCR-ABL | Growth Inhibition | 1.5 µM |
| CMK | JAK3 A572V | Growth Inhibition | ~2 µM |
| Human Myeloma Cell Lines (six types) | N/A | Growth Inhibition | 2.6 - 6.8 µM |
| INA-6 (IL-6 dependent) | N/A | Proliferation ([3H]-thymidine) | < 1 µM |
| Primary plasma cell samples (extramedullary) | N/A | Cytotoxicity | 0.5 - 0.6 µM (in 3 of 4 samples) |
Data compiled from various studies.[5][7][9]
Experimental Protocols
1. Cell Viability/Growth Inhibition Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting the viability against the log of the compound concentration.
2. Western Blotting for Phospho-STAT5
-
Cell Lysis: After treating the cells with NVP-BSK805 for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with NVP-BSK805 at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain them with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
4. Clonogenic Survival Assay
-
Cell Seeding: Plate exponentially growing cells into six-well plates at a low density.
-
Compound Pre-treatment: After 24 hours, treat the cells with NVP-BSK805 for a specified duration (e.g., 4 hours).[6]
-
Irradiation (if applicable): For radiosensitization studies, irradiate the cells with varying doses of radiation.[6]
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Culture the cells for 10-14 days to allow for colony formation.[6]
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to assess the effect of NVP-BSK805 on clonogenic survival.
Visualizations
Caption: JAK2/STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NVP-BSK805 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NVP-BSK805 in Western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a decrease in phospho-STAT5 (p-STAT5) levels after treating my cells with NVP-BSK805. What could be the reason?
A1: There are several potential reasons for not observing the expected decrease in p-STAT5 levels:
-
Suboptimal NVP-BSK805 Concentration: The concentration of NVP-BSK805 may be too low to effectively inhibit JAK2 in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.[1]
-
Insufficient Incubation Time: The incubation time with NVP-BSK805 may not be long enough for the inhibitor to exert its effect. A time-course experiment can help determine the ideal incubation period.
-
Cell Line Resistance: Some cell lines may be less sensitive to NVP-BSK805.
-
Inactive Compound: Ensure that the NVP-BSK805 stock solution is fresh and has been stored correctly, as solutions can be unstable.[2]
-
Technical Issues with Western Blot: Problems with the Western blot procedure itself, such as inefficient protein transfer or issues with antibodies, can lead to a lack of signal. Refer to the general Western blot troubleshooting guide below.
Q2: I am observing high background on my Western blot, making it difficult to interpret the results for p-STAT5.
A2: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies) and that the blocking time is sufficient (typically 1 hour at room temperature).[3]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. Try titrating your antibodies to find the optimal concentration.[4]
-
Insufficient Washing: Washing steps are critical for removing unbound antibodies. Increase the number and/or duration of your washes with TBST.
-
Membrane Handling: Avoid touching the membrane with bare hands. Use forceps and ensure the membrane does not dry out at any stage.
Q3: I see multiple non-specific bands on my Western blot in addition to the expected p-STAT5 band.
A3: The presence of non-specific bands can be due to several factors:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody for p-STAT5.
-
High Antibody Concentration: As with high background, excessively high concentrations of the primary or secondary antibody can lead to non-specific bands.[4]
-
Sample Degradation: Proteases in your sample can lead to protein degradation, resulting in multiple lower molecular weight bands. Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[5]
-
Overloading of Protein: Loading too much protein onto the gel can result in streaking and non-specific bands.
Q4: The signal for total STAT5 is weak or absent after stripping and re-probing my membrane.
A4: Issues with stripping and re-probing are common. Consider the following:
-
Harsh Stripping Conditions: The stripping buffer may be too harsh, causing the removal of not only the antibodies but also the transferred proteins from the membrane. You can try reducing the incubation time or using a milder stripping buffer.
-
Inefficient Stripping: Conversely, if stripping is incomplete, residual primary and secondary antibodies from the p-STAT5 detection can interfere with the total STAT5 detection.
-
Run Parallel Gels: To avoid the uncertainties of stripping, it is often better to run two identical gels in parallel. Use one for probing with the anti-p-STAT5 antibody and the other for the anti-total STAT5 antibody.
Q5: My Western blot bands for p-STAT5 appear "smiling" or are distorted.
A5: Distorted bands are typically a result of issues during the electrophoresis step:
-
Uneven Gel Polymerization: Ensure your polyacrylamide gels are poured evenly and allowed to polymerize completely.
-
Running Conditions: Running the gel at too high a voltage can generate excess heat, causing the "smiling" effect. Try running the gel at a lower voltage for a longer period in a cold room or on ice.[6]
-
Buffer Issues: Check the concentration and pH of your running buffer to ensure it is correct.[6]
Quantitative Data Summary
The following table summarizes the inhibitory activity of NVP-BSK805 against various kinases. This data is crucial for determining the appropriate concentration range for your experiments.
| Kinase Target | IC50 (nM) | Cell Line(s) | Reference |
| JAK2 (JH1 domain) | 0.48 | Cell-free assay | [2] |
| JAK1 (JH1 domain) | 31.63 | Cell-free assay | [2] |
| JAK3 (JH1 domain) | 18.68 | Cell-free assay | [2] |
| TYK2 (JH1 domain) | 10.76 | Cell-free assay | [2] |
| Full-length wild-type JAK2 | 0.58 | Cell-free assay | |
| Full-length JAK2 V617F | 0.56 | Cell-free assay | |
| JAK2V617F-bearing AML cell lines | <100 (GI50) | Various | [1] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of p-STAT5 Inhibition by NVP-BSK805
This protocol outlines the key steps for assessing the effect of NVP-BSK805 on the phosphorylation of STAT5.
1. Cell Culture and Treatment:
- Culture your cells of interest to the desired confluency.
- Treat the cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined amount of time (e.g., 1, 4, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
4. Sample Preparation for SDS-PAGE:
- Normalize the protein concentrations of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (e.g., 20-40 µg) per lane of a polyacrylamide gel.
- Run the gel until adequate separation of proteins is achieved.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
- Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-STAT5 (e.g., p-STAT5 Tyr694) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.
8. Stripping and Re-probing (Optional):
- To detect total STAT5 as a loading control, the membrane can be stripped using a mild stripping buffer.
- After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with a primary antibody for total STAT5.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of NVP-BSK805.
Caption: Experimental workflow for NVP-BSK805 Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
NVP-BSK805 Trihydrochloride Technical Support Center
Welcome to the technical support center for NVP-BSK805 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NVP-BSK805 in their experiments. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with NVP-BSK805.
| Problem | Potential Cause | Recommended Solution | Positive Control | Negative Control |
| No or low inhibition of target kinase activity | 1. Inactive compound due to improper storage or handling. 2. Incorrect concentration of NVP-BSK805 used. 3. Suboptimal assay conditions (e.g., ATP concentration). | 1. Ensure NVP-BSK805 is stored at -20°C as a powder and that solutions are prepared fresh.[1] 2. Perform a dose-response experiment to determine the optimal concentration. IC50 values are in the low nanomolar range for JAK2.[2][3] 3. NVP-BSK805 is an ATP-competitive inhibitor; ensure ATP concentration in your assay is appropriate.[2][4][5] | A known potent JAK2 inhibitor. | Vehicle control (e.g., DMSO).[6] |
| Lack of cellular response (e.g., no inhibition of proliferation, no induction of apoptosis) | 1. Cell line does not have an activating JAK2 mutation or is not dependent on the JAK2 pathway. 2. Insufficient concentration of NVP-BSK805 to achieve a cellular effect. 3. Poor cell permeability. | 1. Use a cell line known to be sensitive to JAK2 inhibition, such as those with the JAK2V617F mutation (e.g., SET-2, HEL, Ba/F3-JAK2V617F).[5][7] 2. Increase the concentration of NVP-BSK805. Effective concentrations in cellular assays are typically ≥100 nM.[2][3][7] 3. While NVP-BSK805 has shown cellular activity, ensure adequate incubation time for cellular uptake. | A cell line known to be sensitive to NVP-BSK805 (e.g., SET-2).[7] | A cell line not dependent on JAK2 signaling (e.g., K562, which is BCR-ABL positive).[5][7] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of NVP-BSK805 stock solution. 3. Inconsistent timing of treatment and analysis. | 1. Maintain consistent cell passage number, density, and media composition. 2. Prepare fresh NVP-BSK805 solutions for each experiment.[1] 3. Standardize all incubation times and experimental procedures. | A reference compound with a known, stable effect. | Vehicle control treated cells. |
| Unexpected off-target effects | NVP-BSK805 has selectivity for JAK2 but can inhibit other JAK family members at higher concentrations.[4][5][8] | Test a range of concentrations to identify a therapeutic window with minimal off-target effects. Profile the effects on other JAK family kinases if necessary. | A specific inhibitor for the suspected off-target kinase. | A structurally unrelated JAK2 inhibitor. |
| In vivo experiments show low efficacy | 1. Poor oral bioavailability or rapid metabolism. 2. Inadequate dosing regimen. | 1. NVP-BSK805 has demonstrated good oral bioavailability and a long half-life in mouse models.[4] Consider alternative routes of administration if necessary. 2. Optimize the dose and frequency of administration. Effective oral doses in mice have been reported in the range of 50-150 mg/kg.[2][9] | A positive control group treated with a compound known to be effective in the animal model. | A vehicle-treated control group.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-BSK805?
A1: NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[2][4][5] It binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets.[5] This leads to the inhibition of the JAK/STAT signaling pathway, particularly STAT5 phosphorylation.[4][5][7]
Q2: What is the selectivity profile of NVP-BSK805?
A2: NVP-BSK805 exhibits significant selectivity for JAK2 over other members of the JAK family. In vitro kinase assays have shown it to be over 20-fold more selective for JAK2 compared to JAK1, JAK3, and TYK2.[4][5][8]
In Vitro Kinase Selectivity of NVP-BSK805
| Kinase | IC50 (nM) |
| JAK2 JH1 | 0.48 [1][2][3] |
| JAK1 JH1 | 31.63[1][2][3] |
| JAK3 JH1 | 18.68[1][2][3] |
| TYK2 JH1 | 10.76[1][2][3] |
| JAK2 (full-length wild-type) | 0.58 [2] |
| JAK2 V617F (full-length) | 0.56 [2] |
Q3: Which cell lines are recommended for studying the effects of NVP-BSK805?
A3: Cell lines harboring the activating JAK2V617F mutation are highly sensitive to NVP-BSK805. Recommended positive control cell lines include:
-
SET-2 and HEL: Human erythroleukemia cell lines with the JAK2V617F mutation.[5][7]
-
Ba/F3-JAK2V617F: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered to express the human JAK2V617F mutation, rendering it IL-3 independent.[4]
For negative controls, cell lines that do not rely on JAK2 signaling, such as the BCR-ABL positive cell line K562, can be used.[5][7]
Q4: What are the recommended starting concentrations for in vitro and in vivo experiments?
A4:
-
In vitro: For cellular assays, concentrations ranging from 100 nM to 1 µM are typically effective for inhibiting STAT5 phosphorylation and cell proliferation.[2][7] The GI50 for growth suppression in JAK2V617F-positive cell lines is generally below 100 nM.[2][7]
-
In vivo: In mouse models, oral administration of NVP-BSK805 at doses between 50 mg/kg and 150 mg/kg has been shown to be effective in suppressing disease progression.[2][9]
Q5: How should I prepare and store this compound?
A5: this compound should be stored as a powder at -20°C.[1] For experimental use, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO.[6] It is advised to avoid repeated freeze-thaw cycles of stock solutions.
Detailed Experimental Protocol: Western Blot for Phospho-STAT5 Inhibition
This protocol describes how to assess the inhibitory effect of NVP-BSK805 on JAK2 signaling by measuring the phosphorylation of STAT5 in a JAK2V617F-positive cell line (e.g., SET-2).
Materials:
-
This compound
-
JAK2V617F-positive cell line (e.g., SET-2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture SET-2 cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
-
Visualizations
Caption: JAK2/STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
Caption: A typical experimental workflow for evaluating NVP-BSK805 efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
NVP-BSK805 Trihydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting IC50 data and utilizing NVP-BSK805 trihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-BSK805?
A1: NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2)[1][2][3][4][5]. By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation of downstream signaling molecules[6].
Q2: How selective is NVP-BSK805 for JAK2 over other JAK family kinases?
A2: NVP-BSK805 displays significant selectivity for JAK2. It is over 20-fold more selective for JAK2 compared to JAK1 and JAK3, and also shows high selectivity against TYK2 and a broader panel of kinases[4][6][7].
Q3: What is the impact of NVP-BSK805 on downstream signaling pathways?
A3: NVP-BSK805 effectively inhibits the JAK2/STAT5 signaling pathway. It has been shown to block the phosphorylation of STAT5 in cells carrying the activating JAK2-V617F mutation[1][4][6]. This inhibition of STAT5 phosphorylation is a key indicator of its cellular activity[8].
Q4: What are the observed cellular effects of NVP-BSK805 treatment?
A4: In cell lines with activating JAK2 mutations, NVP-BSK805 has been demonstrated to inhibit cell proliferation, induce apoptosis (cell death), and suppress the growth of malignant plasma cells[6][7][9].
Interpreting NVP-BSK805 IC50 and GI50 Data
The half-maximal inhibitory concentration (IC50) for enzymatic assays and the half-maximal growth inhibition (GI50) for cellular assays are key metrics for assessing the potency of NVP-BSK805. Below is a summary of reported values.
NVP-BSK805 IC50 Data Summary
| Target Enzyme | IC50 (nM) | Notes |
| JAK2 JH1 (kinase domain) | 0.48 | ATP-competitive inhibition[1][2][3][10]. |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03 | Inhibition of the full-length wild-type enzyme[1][4]. |
| Full-length JAK2 (V617F mutant) | 0.56 ± 0.04 | Potent inhibition of the common activating mutant[1][4]. |
| TYK2 JH1 (kinase domain) | 10.76 | Demonstrates selectivity over TYK2[1][2][3]. |
| JAK3 JH1 (kinase domain) | 18.68 | Demonstrates selectivity over JAK3[1][2][3]. |
| JAK1 JH1 (kinase domain) | 31.63 | Demonstrates selectivity over JAK1[1][2][3][10]. |
NVP-BSK805 Cellular Activity (GI50)
| Cell Line | GI50 | Notes |
| JAK2V617F-bearing AML cell lines | < 100 nM | Growth inhibition in acute myeloid leukemia cells with the mutation[1][4]. |
| SET-2 (JAK2V617F) | 88 nM | Growth inhibition after 72 hours of treatment[1]. |
| K-562 (BCR-ABL) | 1.5 µM | Significantly lower potency in cells not driven by JAK2 mutations[9][11]. |
| CMK (JAK3A572V) | ~2 µM | Lower potency, consistent with selectivity for JAK2[9][11]. |
Experimental Protocols
In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of NVP-BSK805 against a target kinase, such as JAK2.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the recombinant JAK2 enzyme and the peptide substrate in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to the Km for the kinase.
-
-
Assay Procedure :
-
Serially dilute the NVP-BSK805 stock solution to create a range of concentrations.
-
In a microplate, add the kinase, the peptide substrate, and the various concentrations of NVP-BSK805. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure remaining ATP or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.
-
-
Data Analysis :
-
Subtract the background signal (no-enzyme control) from all measurements.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the NVP-BSK805 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Cell-Based Proliferation Assay (WST-1) for GI50 Determination
This protocol describes how to measure the effect of NVP-BSK805 on the proliferation of a JAK2-dependent cell line (e.g., SET-2).
-
Cell Culture :
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Ensure cells are in the exponential growth phase before starting the experiment.
-
-
Assay Procedure :
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Prepare a serial dilution of NVP-BSK805 in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of NVP-BSK805. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours)[1].
-
Add a cell proliferation reagent (e.g., WST-1) to each well and incubate for the recommended time (e.g., 1-4 hours).
-
-
Data Analysis :
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% proliferation).
-
Plot the percentage of cell proliferation against the logarithm of the NVP-BSK805 concentration.
-
Fit the data to a dose-response curve to calculate the GI50 value.
-
Visualizing Pathways and Workflows
Caption: Inhibition of the JAK2/STAT5 signaling pathway by NVP-BSK805.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 5. apexbt.com [apexbt.com]
- 6. karger.com [karger.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: NVP-BSK805 Trihydrochloride Experiments
Welcome to the technical support center for NVP-BSK805 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing NVP-BSK805 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-BSK805?
A1: NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It targets both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.[2][3] By binding to the ATP-binding site of the JAK2 kinase domain, NVP-BSK805 blocks its catalytic activity, leading to the inhibition of downstream signaling pathways, most notably the STAT5 pathway.[2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and aqueous solutions like 0.1N HCl.[5] For in vitro experiments, it is common to prepare a stock solution in DMSO.[1] It is crucial to note that some suppliers suggest that solutions of NVP-BSK805 are unstable and should be prepared fresh for each experiment.[6] For long-term storage, the solid compound should be kept at -20°C.[1][6] If a stock solution is prepared in advance, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles and used within a few months.[1][7][8]
Q3: I am observing inconsistent IC50 or GI50 values in my experiments. What could be the cause?
A3: Inconsistent IC50 or GI50 values can arise from several factors:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of NVP-BSK805 is highly dependent on the ATP concentration in your assay.[9] Higher ATP concentrations will lead to a higher apparent IC50 value.
-
Cell Line Variability: Different cell lines, even those with the same JAK2 mutation, can exhibit varying sensitivity to NVP-BSK805.[4] This can be due to the activation of parallel signaling pathways or differences in the expression of pro- and anti-apoptotic proteins.[4]
-
Compound Stability: As mentioned, NVP-BSK805 solutions may be unstable.[6] Always use freshly prepared solutions or properly stored aliquots to ensure accurate concentrations.
-
Assay Conditions: Variations in incubation time, cell density, and passage number can all influence the outcome of cell-based assays.[9][10]
Q4: I am not observing the expected inhibition of STAT5 phosphorylation. What should I check?
A4: If you are not seeing the expected decrease in phosphorylated STAT5 (p-STAT5), consider the following:
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration of NVP-BSK805 and a suitable incubation time. Inhibition of p-STAT5 can be observed at concentrations as low as 100 nM, and typically within a short incubation period (e.g., 30 minutes to a few hours).[1][4]
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies for Western blotting or other immunoassays.
-
Cell Lysis and Protein Extraction: Ensure your cell lysis and protein extraction procedures are optimal to preserve phosphorylation states. Use phosphatase inhibitors in your lysis buffer.
-
Upstream Activation: Confirm that the JAK/STAT pathway is activated in your cellular model under your experimental conditions. For instance, if you are studying cytokine-induced signaling, ensure the cytokine stimulation is effective.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of NVP-BSK805 in Culture Media
-
Symptom: You observe precipitate in your culture media after adding NVP-BSK805.
-
Possible Cause: The final concentration of DMSO in the media may be too high, or the compound may have limited solubility in your specific media formulation.
-
Troubleshooting Steps:
-
Prepare a More Dilute Stock Solution: If your initial DMSO stock is highly concentrated, you may need to add a larger volume to your media, which can lead to precipitation. Consider preparing a lower concentration stock solution.
-
Pre-warm Media: Gently warming the culture media to 37°C before adding the NVP-BSK805 solution can sometimes help.
-
Vortexing: Immediately after adding the compound to the media, vortex or mix it thoroughly to ensure even dispersion.
-
Test Different Solvents: While DMSO is common, for specific applications, other solvents might be compatible, though this requires careful validation.
-
Problem 2: High Background Signal or Off-Target Effects
-
Symptom: You observe cellular effects at concentrations of NVP-BSK805 that are much higher than the reported IC50 values, or you suspect off-target activity.
-
Possible Cause: At high concentrations, kinase inhibitors can lose their selectivity and inhibit other kinases.[4] Some small molecules can also form aggregates that lead to non-specific inhibition.[11]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Use a wide range of concentrations to identify a specific, dose-dependent effect.
-
Include Control Cell Lines: Use cell lines that do not have activating JAK2 mutations to assess off-target effects.[4]
-
Assess Kinase Selectivity: If possible, perform a kinase panel screen to experimentally determine the selectivity of NVP-BSK805 under your assay conditions. NVP-BSK805 has been shown to have good selectivity for JAK2 over other JAK family members and a broader panel of kinases.[3][4]
-
Control for Compound Aggregation: To test for aggregation-based inhibition, you can perform your assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[11]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805
| Kinase Target | IC50 (nM) |
| JAK2 JH1 | 0.48 |
| Full-length JAK2 V617F | 0.56 ± 0.04 |
| Full-length JAK2 wt | 0.58 ± 0.03 |
| TYK2 JH1 | 10.76 |
| JAK3 JH1 | 18.68 |
| JAK1 JH1 | 31.63 |
Data compiled from multiple sources.[1]
Table 2: Cellular Activity of NVP-BSK805 in Various Cell Lines
| Cell Line | JAK2 Status | GI50 (µM) | Assay Duration |
| SET-2 | V617F | 0.051 | 72h |
| CHRF-288-11 | T875N | 0.23 | 72h |
| K-562 | BCR-ABL | 1.5 | Not Specified |
| BV173 | BCR-ABL | 2.07 | 72h |
| INA-6 | IL-6 Dependent | < 1.0 | Not Specified |
GI50 values represent the concentration for 50% growth inhibition. Data compiled from multiple sources.[4][7][12]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1/XTT)
This protocol outlines a general method for assessing the anti-proliferative effects of NVP-BSK805.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare serial dilutions of NVP-BSK805 in culture media. It is recommended to use at least an 8-point concentration range. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of NVP-BSK805.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[4][8]
-
Cell Viability Measurement: Add WST-1 or XTT reagent to each well according to the manufacturer's instructions.
-
Readout: Incubate for the recommended time and then measure the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value using a suitable curve-fitting software.[1]
Protocol 2: Western Blot for STAT5 Phosphorylation
This protocol is for determining the effect of NVP-BSK805 on the phosphorylation of STAT5.
-
Cell Treatment: Seed cells and grow to approximately 70-80% confluency. Treat the cells with various concentrations of NVP-BSK805 for a short duration (e.g., 30 minutes).[4] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH or β-tubulin.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. karger.com [karger.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
NVP-BSK805 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for NVP-BSK805, a potent and selective JAK2 inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your experimental design and execution.
Troubleshooting Guide: Optimizing NVP-BSK805 Incubation Time
A common challenge in utilizing NVP-BSK805 is determining the optimal incubation time to achieve the desired biological effect without inducing off-target effects or cellular stress. This guide provides a systematic approach to optimizing this critical parameter.
Problem 1: No or low inhibitory effect observed.
| Possible Cause | Recommended Solution |
| Inadequate Incubation Time | Perform a time-course experiment. Treat cells with a fixed, effective concentration of NVP-BSK805 for varying durations (e.g., 30 minutes, 1, 2, 4, 8, 24 hours) before analysis. The optimal time will depend on the specific downstream event being measured (e.g., phosphorylation events may be rapid, while changes in cell proliferation or apoptosis require longer incubation). |
| Suboptimal Concentration | The cellular potency of NVP-BSK805 can be influenced by factors such as cell membrane permeability and intracellular ATP levels. A dose-response experiment is crucial to identify the optimal concentration for your specific cell type and experimental conditions. |
| Compound Instability | NVP-BSK805 solutions may be unstable.[1] It is recommended to prepare fresh stock solutions or use small, pre-packaged sizes.[1] |
| Cellular Context | The effect of NVP-BSK805 is dependent on the cellular context, specifically the activity of the JAK2/STAT5 pathway. Ensure your cell model has an active JAK2 signaling pathway for the inhibitor to have a measurable effect. |
Problem 2: Significant cell death or off-target effects.
| Possible Cause | Recommended Solution |
| Excessive Incubation Time | Long exposure to a high concentration of any inhibitor can lead to cytotoxicity. Reduce the incubation time or perform a time-course experiment to find the shortest duration that still produces the desired inhibitory effect. |
| High Concentration | A high concentration of NVP-BSK805 may lead to off-target kinase inhibition. Lower the concentration of NVP-BSK805 and confirm that the observed effects are specific to JAK2 inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-BSK805?
A1: NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[2][3] By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation and activation of downstream signaling molecules, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[3][4]
Q2: What are the typical IC50 values for NVP-BSK805?
A2: NVP-BSK805 exhibits high selectivity for JAK2. The IC50 values for the kinase domains are as follows:
| Kinase | IC50 (nM) |
| JAK2 JH1 | 0.48[1][2][5] |
| JAK1 JH1 | 31.63[1][2][5] |
| JAK3 JH1 | 18.68[1][2][5] |
| TYK2 JH1 | 10.76[1][2][5] |
The IC50 for full-length wild-type JAK2 is 0.58 nM and for the common V617F mutant is 0.56 nM.[2][5]
Q3: What is a recommended starting point for incubation time in cell-based assays?
A3: The optimal incubation time is highly dependent on the experimental endpoint. For inhibition of phosphorylation events, such as STAT5 phosphorylation, a short pre-incubation of 30 minutes to 4 hours is often sufficient.[4][6][7] For assays measuring downstream effects like changes in cell proliferation or apoptosis, longer incubation times of 24 to 72 hours may be necessary.[4][8] A time-course experiment is always recommended to determine the ideal incubation time for your specific system.
Q4: How should I prepare and store NVP-BSK805?
A4: NVP-BSK805 is typically dissolved in DMSO to create a stock solution.[6] It is important to note that solutions may be unstable, and it is recommended to prepare them fresh or purchase small, pre-packaged sizes.[1] For storage, the powdered form should be kept at -20°C.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of STAT5 Phosphorylation
-
Cell Culture: Plate cells at an appropriate density and allow them to attach and grow overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
NVP-BSK805 Pre-incubation: Treat the cells with a predetermined effective concentration of NVP-BSK805 for varying durations (e.g., 0, 15, 30, 60, 120, 240 minutes). Include a vehicle control (e.g., DMSO).
-
Stimulation (if necessary): If studying cytokine-induced signaling, stimulate the cells with the appropriate cytokine (e.g., erythropoietin) for a short, fixed period (e.g., 15-30 minutes) after the NVP-BSK805 pre-incubation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Determine the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 using Western blotting.
-
Data Interpretation: Quantify the band intensities. The optimal pre-incubation time is the shortest duration that results in the maximal inhibition of STAT5 phosphorylation.
Protocol 2: Clonogenic Survival Assay to Assess Radiosensitizing Effects
-
Cell Seeding: Plate exponentially growing cells in a six-well plate.
-
Incubation: After 24 hours, treat the cells with the desired concentration of NVP-BSK805 (e.g., 5 or 10 µM).[6]
-
Pre-incubation: Incubate the cells with NVP-BSK805 for 4 hours.[6]
-
Irradiation: Expose the cells to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).[6]
-
Drug Removal: Immediately after irradiation, remove the medium containing NVP-BSK805 and replace it with fresh medium.[6]
-
Colony Formation: Culture the cells for an additional 10 days to allow for colony formation.[6]
-
Quantification: Count colonies containing ≥50 cells.[6]
Visualizations
Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.
Caption: Workflow for optimizing NVP-BSK805 incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
NVP-BSK805 Trihydrochloride Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NVP-BSK805 trihydrochloride. The information provided is intended to address potential issues, including perceived lot-to-lot variability, by ensuring proper handling, storage, and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-BSK805?
NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It targets the JAK2 JH1 kinase domain, effectively blocking its enzymatic activity.[1][2] This inhibition prevents the phosphorylation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][3] The blockade of STAT5 phosphorylation suppresses cell proliferation and can induce apoptosis in cell lines dependent on JAK2 signaling.[3][4]
Q2: What is the selectivity profile of NVP-BSK805?
NVP-BSK805 exhibits significant selectivity for JAK2 over other members of the JAK family.[3] In vitro kinase assays have demonstrated a greater than 20-fold selectivity for JAK2 compared to JAK1, JAK3, and TYK2.[3]
Q3: How should this compound be stored?
Proper storage is critical to maintain the stability and activity of NVP-BSK805.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[2][5]
-
Stock Solutions: Prepare fresh solutions for each experiment as they are known to be unstable.[2] If short-term storage is necessary, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to purchase small, pre-packaged sizes to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Q4: I am observing significant variability in the IC50 values of NVP-BSK805 between different lots. What could be the cause?
While true lot-to-lot chemical variability is a possibility, inconsistent IC50 values are often attributable to other experimental factors. Here are several potential causes and troubleshooting steps:
-
Compound Stability: As mentioned, NVP-BSK805 solutions are unstable.[2] Ensure that you are preparing fresh solutions for each experiment. If you are using a previously prepared stock solution, its degradation could lead to a decrease in potency.
-
Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations and, consequently, variable IC50 values. Refer to the recommended solubilization methods. For example, gentle warming at 37°C and ultrasonication can aid in dissolving the compound in aqueous solutions.[6][7]
-
Experimental Protocol Variations: Minor differences in experimental protocols can lead to significant variations in results. Ensure consistency in cell density, incubation times, ATP concentration in kinase assays, and reagent concentrations.
-
Cell Line Integrity: The genetic and phenotypic stability of your cell line can drift over time with continuous passaging. This can alter the cellular response to inhibitors. It is advisable to use cells with a low passage number and periodically perform cell line authentication.
Q5: My NVP-BSK805 appears to be inactive or less potent than expected. What should I do?
If you are observing a lack of activity, consider the following:
-
Confirm the Mechanism in Your System: Verify that the target pathway (JAK2/STAT5) is active in your experimental model. You can do this by performing a western blot to check for phosphorylated STAT5 (p-STAT5) levels. NVP-BSK805 should effectively block STAT5 phosphorylation at concentrations of 100 nM or higher.[1]
-
Review Compound Handling: Re-evaluate your storage and handling procedures. The compound should be stored as a powder at -20°C and solutions should be freshly prepared.[2][5]
-
Check for P-glycoprotein (P-gp) Efflux: In some cancer cell lines, the multidrug resistance protein P-gp can actively transport inhibitors out of the cell, reducing their intracellular concentration and apparent potency. NVP-BSK805 itself has been shown to have P-gp inhibitory activity at higher concentrations (around 5 µM), which can sensitize drug-resistant cells to other treatments.[1][8]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of NVP-BSK805
| Target | IC50 (nM) |
| JAK2 JH1 | 0.48[1][2] |
| JAK1 JH1 | 31.63[1][2] |
| JAK3 JH1 | 18.68[1][2] |
| TYK2 JH1 | 10.76[1][2] |
| Full-length wild-type JAK2 | 0.58 ± 0.03[1] |
| Full-length JAK2 V617F | 0.56 ± 0.04[1] |
Table 2: Cellular Activity of NVP-BSK805
| Cell Line | Assay | Result | Concentration |
| JAK2V617F-bearing AML cell lines | Growth Inhibition | GI50 < 100 nM | < 100 nM[1] |
| JAK2V617F-mutant cell lines | STAT5 Phosphorylation Inhibition | Inhibition | ≥100 nM[1] |
| Drug-resistant KBV20C cancer cells | Sensitization to Vincristine | Increased | 10 µM[1] |
Key Experimental Protocols
1. Radiometric Filter Binding Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 values of NVP-BSK805.[6]
-
Enzyme Preparation: Use purified JAK kinase domain enzymes.
-
Reaction Mixture: Prepare a reaction medium containing:
-
0.1 µM [γ-33P]-ATP
-
1 mM MnCl2
-
5 mM MgCl2
-
30 µM synthetic peptide substrate (e.g., EQEDEPEGDYFEWLE)
-
1 mM DTT
-
1% DMSO
-
50 µg/mL BSA
-
0.01% Brij35
-
50 mM Tris-HCl, pH 7.5
-
-
Incubation: Incubate the JAK enzymes in the reaction mixture for 30 minutes at room temperature. The ATP concentration should be below the Km for the enzymes.
-
Data Analysis: Fit the resulting data using non-linear regression to determine the IC50 values.
2. Cell Proliferation Assay (e.g., using Ba/F3-JAK2V617F cells)
This protocol is based on studies evaluating the effect of NVP-BSK805 on cell growth.[3][7]
-
Cell Seeding: Plate Ba/F3 cells expressing JAK2V617F at an appropriate density in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of NVP-BSK805. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the dose-response data to a sigmoidal curve.
3. Western Blot for STAT5 Phosphorylation
This protocol is designed to confirm the mechanism of action of NVP-BSK805 in a cellular context.[4][9]
-
Cell Treatment: Treat cells with NVP-BSK805 at various concentrations for a defined period (e.g., 4 hours).[9]
-
Cell Lysis: Harvest the cells and lyse them in a suitable protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Also, probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
Caption: Troubleshooting workflow for inconsistent results with NVP-BSK805.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Use of JAK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using JAK2 inhibitors in experimental settings.
Troubleshooting Guides
This section is designed to help you navigate specific issues that may arise during your experiments with JAK2 inhibitors.
Issue 1: Inconsistent or No Inhibition of JAK2 Signaling
Q: My JAK2 inhibitor is not reducing the phosphorylation of STAT5 (pSTAT5) in my cell line. What could be the problem?
A: This is a common issue that can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Confirm Pathway Activity: First, ensure that the JAK2/STAT5 pathway is active in your specific cell line under your experimental conditions. Some cell lines may not have constitutively active JAK2 signaling and may require stimulation with a cytokine (e.g., EPO, TPO, IL-3) to activate the pathway.
-
Inhibitor Integrity and Concentration:
-
Verify Calculations: Double-check all your calculations for inhibitor dilution and the final concentration in your culture medium.
-
Fresh Stock: If possible, use a freshly prepared stock of the inhibitor, as repeated freeze-thaw cycles can degrade the compound.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration for inhibiting pSTAT5. A short treatment time (e.g., 1-2 hours) is often sufficient to see an effect on phosphorylation.[1]
-
-
Experimental Protocol:
-
Lysis Buffer Components: Ensure your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.
-
Antibody Performance: Verify the specificity and optimal dilution of your primary antibodies for both pSTAT5 and total STAT5.
-
Issue 2: Unexpected Cell Death or Cytotoxicity
Q: I'm observing excessive cell death at concentrations where I expect to see specific inhibition of JAK2. Is this due to off-target effects?
A: It's possible that the observed cytotoxicity is due to off-target effects, especially at higher concentrations. Here’s how to approach this:
-
Dose-Response Analysis: Conduct a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both pSTAT5 inhibition and cell viability. A significant separation between these two values suggests a therapeutic window for on-target effects.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for your highest inhibitor dose to rule out solvent-induced toxicity.[1]
-
Rescue Experiments: A definitive way to confirm on-target effects is through a rescue experiment. This involves overexpressing a drug-resistant mutant of JAK2 to see if it reverses the cytotoxic phenotype.
-
Kinase Profiling: To identify potential off-target kinases, consider having your inhibitor profiled against a broad panel of kinases. This can provide valuable insights into its selectivity.
Issue 3: Development of Inhibitor Resistance
Q: My cells initially responded to the JAK2 inhibitor, but now they are showing signs of resistance. What are the potential mechanisms?
A: Acquired resistance to JAK2 inhibitors is a significant challenge. Several mechanisms have been identified:
-
Reactivation of JAK/STAT Signaling: Cells can develop resistance by reactivating the JAK/STAT pathway through the formation of heterodimers between activated JAK2 and other JAK family members like JAK1 or TYK2.[2] This can sometimes be overcome by a "drug holiday" followed by re-exposure to the inhibitor.[3]
-
Activation of Alternative Signaling Pathways: Resistance can also emerge through the activation of bypass pathways, such as the MAPK pathway.[4]
-
Mutations in the JAK2 Kinase Domain: While less common in patients, secondary mutations in the JAK2 kinase domain can prevent inhibitor binding.[2]
To investigate resistance, you can perform phosphoproteomic analyses to identify activated signaling pathways in your resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of JAK2 inhibitors?
A1: The off-target effects of JAK2 inhibitors vary depending on the specific compound. However, some common off-targets include other members of the JAK family (JAK1, JAK3, TYK2) and other kinases like FLT3.[5][6] These off-target activities can lead to unexpected cellular phenotypes and toxicities. For example, inhibition of other JAK family members can have immunosuppressive effects.[5][6]
Q2: How do I choose the right JAK2 inhibitor for my experiment?
A2: The choice of inhibitor depends on your specific research question. Consider the following:
-
Selectivity: If you need to specifically probe the function of JAK2, choose an inhibitor with high selectivity for JAK2 over other JAK family members and other kinases. Fedratinib and Pacritinib, for instance, show higher selectivity for JAK2 compared to ruxolitinib (B1666119), which is a potent inhibitor of both JAK1 and JAK2.[5][7]
-
Potency: The IC50 value indicates the concentration of the inhibitor required to inhibit 50% of the kinase activity. Choose an inhibitor with a potent IC50 for JAK2.
-
Known Off-Targets: Be aware of the known off-target profile of the inhibitor and how that might affect the interpretation of your results.
Q3: What are the key hematological side effects observed with JAK2 inhibitors in clinical settings?
A3: In clinical use, the most common hematological side effects are on-target effects resulting from the inhibition of JAK2-mediated signaling, which is crucial for hematopoiesis. These include anemia and thrombocytopenia.[8][9] The severity of these side effects can be dose-dependent.[10]
Q4: What are some of the non-hematological side effects of JAK2 inhibitors?
A4: Non-hematological side effects can include gastrointestinal issues like nausea, vomiting, and diarrhea.[8][11] Other reported side effects for some JAK2 inhibitors include headaches, dizziness, and an increased risk of infections like shingles.[8][10]
Quantitative Data Summary
The following tables provide a summary of quantitative data for commonly used JAK2 inhibitors to aid in experimental design and interpretation.
Table 1: In Vitro Kinase Inhibitory Profile of Select JAK2 Inhibitors (IC50 in nM)
| Kinase Target | Ruxolitinib | Fedratinib | Pacritinib | Momelotinib |
| JAK1 | 3.3[12][13] | 105[4][6] | >1000[14] | - |
| JAK2 | 2.8[12][13] | 3[4][6] | 23[14] | - |
| JAK3 | 428[12][13] | >1000[4][6] | 520[14] | - |
| TYK2 | 19[12][13] | 135[4][6] | 50[14] | - |
| FLT3 | - | 15[4][6] | 22[14] | - |
| ACVR1 | - | - | - | Yes (Inhibits)[2][15] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Common Adverse Events in Clinical Trials of Ruxolitinib and Fedratinib (% of Patients)
| Adverse Event | Ruxolitinib (JUMP Trial)[16] | Fedratinib (JAKARTA Trial)[11] |
| Anemia (Grade 3/4) | 4.5% (Serious AE) | 36% (All Grades) |
| Thrombocytopenia | 1.0% (Serious AE) | - |
| Diarrhea | ≥5% (Primarily Grade 1/2) | Common |
| Nausea | - | Common |
| Pneumonia | 3.9% (Serious AE) | - |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 (pSTAT5) Inhibition
This protocol details the steps to assess the inhibition of JAK2 activity by measuring the phosphorylation of its downstream target, STAT5.
-
Cell Culture and Treatment:
-
Seed your cells of interest (e.g., HEL, SET-2) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the JAK2 inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT5 (e.g., Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to measure cell metabolic activity as an indicator of cell viability after treatment with a JAK2 inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the JAK2 inhibitor.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The JAK2-STAT5 signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docwirenews.com [docwirenews.com]
- 9. Serious adverse events during ruxolitinib treatment discontinuation in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NVP-BSK805 Trihydrochloride and Other JAK2 Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction for a variety of cytokines and growth factors essential for hematopoiesis and immune response. The discovery of activating mutations in the JAK2 gene, such as JAK2-V617F, has identified it as a key therapeutic target in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] This has spurred the development of numerous JAK2 inhibitors. This guide provides a comparative overview of NVP-BSK805 trihydrochloride against other prominent JAK2 inhibitors, supported by experimental data.
Mechanism of Action
NVP-BSK805 is a novel, orally bioavailable quinoxaline (B1680401) derivative that functions as a potent and selective, ATP-competitive inhibitor of JAK2.[1][2] It targets the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This mode of action is characteristic of Type I JAK inhibitors, which bind to the active conformation of the kinase.[3] NVP-BSK805 has demonstrated potent inhibition of both wild-type JAK2 and the V617F mutant form.[1][4]
Quantitative Performance Comparison
The efficacy and selectivity of JAK inhibitors are critical parameters for their therapeutic potential. The following tables summarize the in vitro potency and selectivity of NVP-BSK805 compared to other well-known JAK2 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[5]
Table 1: In Vitro Kinase Inhibitory Activity (IC50 nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK2 Selectivity (vs. JAK1/3/TYK2) | Reference |
| NVP-BSK805 | 31.63 | 0.48 | 18.68 | 10.76 | ~66x / ~39x / ~22x | [4][6][7] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | ~0.85x (JAK1/2 inhibitor) | [8] |
| Fedratinib | - | 14 | - | - | - | [9] |
| Momelotinib | - | 51 | - | - | - | [9] |
| Pacritinib | - | 53 | - | - | - | [9] |
| BMS-911543 | ~407 | 1.1 | ~82.5 | ~71.5 | ~370x / ~75x / ~65x | [8] |
| CEP33779 | ~72 | 1.8 | - | >1440 | >40x / - / >800x | [8] |
| XL019 | >110 | 2.2 | >110 | >110 | >50x over other JAKs | [8] |
Data presented is compiled from multiple sources and assay conditions may vary.
Table 2: Cellular Activity - Growth Inhibition (GI50)
| Compound | Cell Line | Genotype | GI50 | Reference |
| NVP-BSK805 | Ba/F3 | JAK2-V617F | < 100 nM | [4][10] |
| NVP-BSK805 | SET-2 | JAK2-V617F | ~150-200 nM | [10] |
| NVP-BSK805 | K-562 | BCR-ABL | 1.5 µM | [10][11] |
| NVP-BSK805 | CMK | JAK3-A572V | ~2 µM | [10][11] |
As shown, NVP-BSK805 is a highly potent inhibitor of JAK2 with an IC50 in the sub-nanomolar range.[4][6][7] It demonstrates over 20-fold selectivity for JAK2 compared to other JAK family members in vitro.[1][2] This selectivity is evident in cellular assays, where NVP-BSK805 potently suppresses the proliferation of cells dependent on the JAK2-V617F mutation, while having significantly less effect on cells driven by other mutations like BCR-ABL.[10][11]
In Vivo Efficacy
In preclinical mouse models, NVP-BSK805 has demonstrated good oral bioavailability and a long half-life.[1] Oral administration of NVP-BSK805 effectively suppressed the spreading of leukemic cells and reduced splenomegaly in a Ba/F3 JAK2-V617F cell-driven mouse model.[1][4][10] Furthermore, it potently inhibited polycythemia induced by recombinant human erythropoietin (rhEpo) in both mice and rats.[1] In these models, NVP-BSK805 was shown to block the downstream phosphorylation of STAT5, a key signaling event mediated by JAK2.[4][10][12]
Experimental Protocols
In Vitro Kinase Assay (Illustrative Protocol): The inhibitory activity of compounds against JAK family kinases is typically determined using a radiometric filter binding assay or a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A suitable peptide substrate (e.g., a poly-GT peptide) is prepared.
-
Reaction Mixture: The reaction is initiated by mixing the kinase, the peptide substrate, and ATP (often radiolabeled [γ-33P]ATP) in a kinase reaction buffer.
-
Inhibitor Addition: Test compounds (e.g., NVP-BSK805) are added to the reaction mixture at varying concentrations. A DMSO control is run in parallel.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter.
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (WST-1 based):
-
Cell Culture: JAK2-V617F-dependent cell lines (e.g., SET-2) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the JAK2 inhibitor (e.g., NVP-BSK805) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.[2]
-
WST-1 Reagent Addition: The WST-1 reagent, a tetrazolium salt, is added to each well. Metabolically active cells will cleave the WST-1 to formazan, resulting in a color change.
-
Absorbance Reading: After a short incubation period with WST-1, the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
GI50 Calculation: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.[2]
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
Caption: A typical workflow for the preclinical evaluation of JAK2 inhibitors.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The difference between Type II JAK inhibitors and the clinically approved Type I agents | VJHemOnc [vjhemonc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
A Head-to-Head Comparison of JAK2 Inhibitors: NVP-BSK805 Trihydrochloride vs. Fedratinib
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), particularly those driven by aberrant Janus kinase 2 (JAK2) activity, both NVP-BSK805 trihydrochloride and Fedratinib have emerged as potent inhibitors. This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Fedratinib |
| Primary Target | JAK2 | JAK2 |
| FDA Approval | Research Compound | Approved for intermediate-2 or high-risk primary or secondary myelofibrosis[1] |
| Reported In Vivo Efficacy | Suppression of splenomegaly and leukemic cell spreading in mouse models[2][3] | Reduction in spleen volume and symptom improvement in clinical trials (JAKARTA, JAKARTA2)[4][5][6] |
Biochemical Potency: A Look at Inhibitory Concentrations
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Both NVP-BSK805 and Fedratinib have demonstrated low nanomolar IC50 values against JAK2, indicating high potency.
| Kinase Target | This compound IC50 (nM) | Fedratinib IC50 (nM) |
| JAK2 (Wild-Type) | 0.48 - 0.58[7][8] | 3[9] |
| JAK2 (V617F mutant) | 0.56[10] | 3[4] |
| JAK1 | 31.63 - 32[7][11] | ~105 (35-fold less active than against JAK2)[4][12] |
| JAK3 | 18.68 - 19[7][11] | ~1002 (334-fold less active than against JAK2)[4][12] |
| TYK2 | 10.76 - 11[7][11] | ~405 (135-fold less active than against JAK2)[4][12] |
| FLT3 | - | 15[4][12] |
Note: IC50 values can vary between different assay conditions and experimental setups.
NVP-BSK805 exhibits slightly higher potency against JAK2 in biochemical assays compared to Fedratinib.[7][9] Both compounds demonstrate selectivity for JAK2 over other JAK family members, a crucial aspect for minimizing off-target effects.[2][3][12] Fedratinib has also shown activity against FLT3, another kinase implicated in certain hematological malignancies.[4][12]
Cellular and In Vivo Efficacy
This compound
In preclinical studies, NVP-BSK805 has shown significant efficacy in cellular and animal models of MPNs.
-
Cellular Effects: In JAK2(V617F)-positive cell lines, NVP-BSK805 effectively inhibits constitutive STAT5 phosphorylation, a key downstream signaling event of JAK2 activation.[2][3] This leads to the suppression of cell proliferation and the induction of apoptosis.[2][3]
-
In Vivo Models: In a Ba/F3 JAK2(V617F) cell-driven mouse model, oral administration of NVP-BSK805 resulted in the suppression of leukemic cell spreading and a reduction in splenomegaly.[2][3] Furthermore, it effectively suppressed erythropoietin-induced polycythemia in mice and rats.[2]
Fedratinib
Fedratinib has demonstrated robust efficacy in both preclinical models and human clinical trials, leading to its FDA approval for the treatment of myelofibrosis.
-
Cellular Effects: Fedratinib inhibits the proliferation of JAK2-dependent cell lines and blocks STAT3/5 phosphorylation.[4]
-
In Vivo Models: In mouse models of JAK2(V617F)-driven MPNs, Fedratinib treatment led to a reduction in splenomegaly, normalized white blood cell counts, and improved survival.[4][13]
-
Clinical Trials: The JAKARTA and JAKARTA2 clinical trials demonstrated that Fedratinib significantly reduces spleen volume and improves myelofibrosis-related symptoms in patients, including those who have previously failed ruxolitinib (B1666119) treatment.[4][5][6]
While a direct head-to-head in vivo study is not available, one study did show that NVP-BSK805 and Fedratinib exhibited similar cytotoxic effects in a P-glycoprotein overexpressing cancer cell line when used in combination with vincristine.[14][15][16]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating JAK2 inhibitors.
Detailed Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general method for determining the IC50 values of inhibitors against JAK2 kinase.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compounds (NVP-BSK805, Fedratinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the JAK2 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for JAK2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in a Murine Model of Myeloproliferative Neoplasm (Representative Protocol)
This protocol describes a general workflow for assessing the in vivo efficacy of JAK2 inhibitors in a mouse model.
-
Animal Model:
-
Utilize a relevant mouse model, such as a bone marrow transplantation model where recipient mice are reconstituted with hematopoietic stem cells transduced with a retrovirus expressing JAK2(V617F).
-
-
Drug Formulation and Administration:
-
Formulate NVP-BSK805 or Fedratinib in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropylmethylcellulose, 0.5% Tween 80).
-
Administer the compounds to the mice via oral gavage once or twice daily at predetermined doses.
-
-
Treatment and Monitoring:
-
Initiate treatment once the disease phenotype (e.g., elevated hematocrit, splenomegaly) is established.
-
Monitor the health of the animals daily.
-
Collect peripheral blood samples at regular intervals to perform complete blood counts (CBCs).
-
-
Efficacy Endpoints:
-
At the end of the study, euthanize the mice and measure spleen and liver weights.
-
Analyze bone marrow and spleen for histological changes and cellular composition (e.g., flow cytometry for hematopoietic progenitor populations).
-
Perform Western blot analysis on tissue lysates to assess the inhibition of STAT phosphorylation.
-
Conclusion
Both this compound and Fedratinib are highly potent and selective inhibitors of JAK2. NVP-BSK805 has demonstrated strong preclinical efficacy, making it a valuable tool for research into JAK2-driven diseases. Fedratinib has successfully translated its preclinical promise into clinical benefit, leading to its approval for the treatment of myelofibrosis. The choice between these compounds for research or development purposes will depend on the specific goals of the investigation, with NVP-BSK805 offering a potent research tool and Fedratinib providing a clinically validated therapeutic agent. The provided data and protocols offer a foundation for the rational design and interpretation of studies involving these important JAK2 inhibitors.
References
- 1. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. docwirenews.com [docwirenews.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating NVP-BSK805 Trihydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of NVP-BSK805 trihydrochloride, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). We will explore key experimental approaches to confirm its interaction with JAK2 in both biochemical and cellular contexts, and compare its performance with other established JAK2 inhibitors, Ruxolitinib and Fedratinib.
Introduction to NVP-BSK805 and JAK2 Target Engagement
This compound is a small molecule inhibitor that demonstrates high selectivity for JAK2, a critical enzyme in the JAK-STAT signaling pathway.[1][2][3][4][5][6] Dysregulation of the JAK2 signaling cascade is implicated in various myeloproliferative neoplasms, making it a key therapeutic target.[2][7] Validating that a compound like NVP-BSK805 directly binds to and inhibits JAK2 within a cellular environment is a crucial step in its preclinical and clinical development. This process, known as target engagement, provides confidence that the observed biological effects are a direct result of its intended mechanism of action.
This guide will delve into three primary methods for validating NVP-BSK805's target engagement:
-
Biochemical Assays: To determine the direct inhibitory activity against purified JAK2 enzyme.
-
Cellular Assays: To assess the inhibition of downstream signaling pathways in intact cells.
-
Direct Biophysical Methods: To confirm the physical binding of the compound to its target protein in a cellular context.
Comparative Performance of JAK2 Inhibitors
The following tables summarize the biochemical potency of NVP-BSK805 in comparison to Ruxolitinib and Fedratinib against the JAK family of kinases. This data provides a quantitative basis for comparing their selectivity profiles.
Table 1: Biochemical IC50 Values of JAK2 Inhibitors against JAK Family Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| NVP-BSK805 | 31.63[1][3][4][5] | 0.48 [1][3][4][5] | 18.68[1][3][4][5] | 10.76[1][3][5] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 35 | 3 | >1000 | >1000 |
Note: IC50 values for Ruxolitinib and Fedratinib are representative values from publicly available data and may vary depending on the specific assay conditions.
Key Experimental Protocols for Target Validation
Here, we provide detailed methodologies for three essential experiments to validate the target engagement of NVP-BSK805.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against purified JAK2 enzyme.
Methodology:
A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., a poly(GT)-biotin substrate)
-
This compound and comparator compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of NVP-BSK805 and other test compounds in the kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted compounds to the wells of the assay plate.
-
Add the JAK2 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for JAK2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Assay: Inhibition of STAT5 Phosphorylation (Western Blot)
Objective: To assess the cellular potency of NVP-BSK805 by measuring its effect on the phosphorylation of STAT5, a direct downstream target of JAK2.
Methodology:
-
Materials:
-
A human cell line with constitutive JAK2 activation (e.g., HEL cells, which harbor the JAK2 V617F mutation).
-
Cell culture medium and supplements.
-
This compound and comparator compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of NVP-BSK805 or other inhibitors for a specific duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[3]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin or GAPDH.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 or loading control signal.
-
Calculate the percentage of inhibition at each compound concentration and determine the cellular IC50 value.
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of NVP-BSK805 binding to JAK2 in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Materials:
-
Cell line expressing endogenous JAK2.
-
This compound.
-
PBS supplemented with protease inhibitors.
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw cycles).
-
Primary antibody against JAK2.
-
-
Procedure:
-
Treat intact cells with NVP-BSK805 or a vehicle control for a specified time.
-
Wash and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells (e.g., by repeated freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Analyze the amount of soluble JAK2 in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble JAK2 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of NVP-BSK805 indicates target engagement.
-
An isothermal dose-response (ITDR) experiment can also be performed by treating cells with a range of NVP-BSK805 concentrations and heating all samples at a single, optimized temperature to determine a cellular EC50 for target binding.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway, a typical experimental workflow for target engagement validation, and the logical framework for comparing JAK2 inhibitors.
Caption: The JAK-STAT signaling cascade and the inhibitory action of NVP-BSK805.
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship for comparing the performance of different JAK2 inhibitors.
Conclusion
Validating the target engagement of this compound is a critical step in its development as a selective JAK2 inhibitor. By employing a combination of biochemical, cellular, and biophysical assays, researchers can build a comprehensive understanding of its mechanism of action. This guide provides the necessary framework and detailed protocols to perform these essential validation studies and to objectively compare the performance of NVP-BSK805 with other relevant inhibitors in the field. The presented data and methodologies will aid in the confident progression of NVP-BSK805 through the drug discovery pipeline.
References
NVP-BSK805 Trihydrochloride: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of NVP-BSK805 trihydrochloride against other prominent kinase inhibitors. The data presented is compiled from various biochemical and cellular assays to offer an objective overview for research and drug development applications.
Executive Summary
NVP-BSK805 is a potent and highly selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates significant selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2.[1][3][4] This high selectivity is a critical attribute, potentially leading to a more targeted therapeutic effect and a reduction in off-target toxicities. This guide will delve into the quantitative data supporting this selectivity, compare it with other well-known JAK2 inhibitors, and provide detailed experimental methodologies for assessing kinase inhibition.
Kinase Selectivity Profile of NVP-BSK805 and Comparators
The inhibitory activity of NVP-BSK805, Ruxolitinib, and Fedratinib against a panel of kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the distinct selectivity profiles of each compound.
| Kinase Target | NVP-BSK805 IC50 (nM) | Ruxolitinib IC50 (nM) | Fedratinib IC50 (nM) | Kinase Family |
| JAK2 | 0.48 - 0.58 [1][2] | 2.8 [5][6] | 3 [7] | Tyrosine Kinase |
| JAK1 | 31.63 - 32[3][4] | 3.3[5][6] | 105 (35-fold less than JAK2)[7] | Tyrosine Kinase |
| JAK3 | 18.68 - 19[3][4] | 428[5][6] | >900 (>300-fold less than JAK2)[7] | Tyrosine Kinase |
| TYK2 | 10.76 - 11[3][4] | 19[5][6] | 405 (135-fold less than JAK2)[7] | Tyrosine Kinase |
| FLT3 | - | - | 15[7] | Tyrosine Kinase |
| ROCK1 | - | 25[5] | - | Serine/Threonine Kinase |
| ROCK2 | - | 7[5] | - | Serine/Threonine Kinase |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: JAK-STAT Signaling Pathway Inhibition by NVP-BSK805.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Experimental Protocols
The following are synthesized methodologies for key in vitro kinase inhibition assays based on established principles.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinases (e.g., JAK2, JAK1, JAK3, TYK2)
-
Kinase-specific peptide substrate
-
ATP (at or near the Km for each kinase)
-
NVP-BSK805 and other test compounds
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reagent Preparation: Dilute the kinase and substrate to their final working concentrations in the assay buffer.
-
Assay Plate Setup: Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Kinase Addition: Add the diluted kinase solution to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This assay measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.
Materials:
-
Purified recombinant kinases with an appropriate tag (e.g., GST, His)
-
LanthaScreen® Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
NVP-BSK805 and other test compounds
-
Assay Buffer
-
384-well black assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reagent Preparation: Prepare solutions of the kinase, Eu-anti-tag antibody, and tracer in assay buffer at the desired concentrations.
-
Assay Plate Setup: Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Reagent Addition: Add the mixture of kinase and Eu-anti-tag antibody to each well.
-
Tracer Addition: Add the fluorescent tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cells that are dependent on JAK2 signaling.
Materials:
-
JAK2-dependent cell line (e.g., HEL, SET-2)
-
Cell culture medium and supplements
-
NVP-BSK805 and other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well clear or white-walled plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to attach or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value.
References
- 1. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 2. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 7. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NVP-BSK805 Trihydrochloride for Researchers
This guide provides a detailed comparison of NVP-BSK805 trihydrochloride with other prominent JAK2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available experimental data. NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical component of signaling pathways that regulate hematopoiesis and immune responses.[1][2][3] Its efficacy is particularly noted in models of myeloproliferative neoplasms (MPNs), which are often driven by mutations in JAK2, such as the JAK2(V617F) mutation.[1][2]
Performance Comparison of JAK2 Inhibitors
The selectivity and potency of this compound have been evaluated against other members of the JAK family and compared with other well-known JAK2 inhibitors like Ruxolitinib, Fedratinib, and TG101348. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| NVP-BSK805 | 31.63 | 0.48 | 18.68 | 10.76 | [4][5] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| Fedratinib | ~105 | ~3 | >10,000 | ~399 | [6] |
| TG101348 | - | ~3 | ~1000 | - | [7][8] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
NVP-BSK805 demonstrates high potency against JAK2 with an IC50 of 0.48 nM.[4][5] It shows a more than 20-fold selectivity for JAK2 over other JAK family members in vitro.[1][2][9] This selectivity is a crucial factor in minimizing off-target effects. For instance, while Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, its activity against JAK1 may contribute to immunosuppressive side effects.[10][11] Fedratinib also shows selectivity for JAK2 over other JAK family members.[6]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for NVP-BSK805 is the inhibition of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.
Caption: Inhibition of the JAK-STAT pathway by NVP-BSK805.
A typical experimental workflow to validate the efficacy of a JAK2 inhibitor like NVP-BSK805 involves a series of in vitro and in vivo assays.
Caption: A standard workflow for evaluating a JAK2 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are summaries of key experimental protocols used to characterize NVP-BSK805.
Biochemical Kinase Assay (In Vitro)
This assay is performed to determine the IC50 values of the inhibitor against purified kinase enzymes.
-
Objective: To quantify the inhibitory potency of NVP-BSK805 against JAK family kinases.
-
Methodology:
-
Enzyme and Substrate: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used with a synthetic peptide substrate.
-
Inhibitor Preparation: NVP-BSK805 is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are mixed in a reaction buffer in the presence of different concentrations of NVP-BSK805 or a vehicle control.
-
Detection: The level of substrate phosphorylation is measured, often using a method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.[2]
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines, particularly those with JAK2 mutations.
-
Objective: To determine the half-maximal growth inhibition (GI50) of NVP-BSK805 on JAK2-dependent cell lines.
-
Methodology:
-
Cell Culture: JAK2(V617F)-bearing cell lines (e.g., HEL, SET-2) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of NVP-BSK805 for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as WST-1 or MTT.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.[3]
-
Western Blotting for STAT5 Phosphorylation
This technique is used to assess the inhibition of the downstream signaling of JAK2.
-
Objective: To determine if NVP-BSK805 blocks the phosphorylation of STAT5, a key downstream target of JAK2.
-
Methodology:
-
Cell Treatment: Cells are treated with NVP-BSK805 for a short period (e.g., 1-2 hours).
-
Protein Extraction: Total protein is extracted from the treated cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: The protein bands are visualized using a secondary antibody conjugated to an enzyme that produces a detectable signal. The ratio of p-STAT5 to total STAT5 is then determined.[1][12]
-
In Vivo Efficacy in Mouse Models
Animal models are used to evaluate the therapeutic potential of the inhibitor in a living organism.
-
Objective: To assess the in vivo efficacy of NVP-BSK805 in a mouse model of myeloproliferative disease.
-
Methodology:
-
Model: A common model involves injecting Ba/F3 cells expressing the JAK2(V617F) mutation into immunodeficient mice.
-
Treatment: Mice are treated orally with NVP-BSK805 or a vehicle control.
-
Monitoring: Disease progression is monitored by measuring spleen size, white blood cell count, and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tissues can be collected to measure the levels of p-STAT5 to confirm target engagement.[1]
-
Conclusion
This compound is a highly potent and selective JAK2 inhibitor with promising activity in preclinical models of myeloproliferative neoplasms. Its high selectivity for JAK2 over other JAK family members suggests a potential for a favorable safety profile. The provided experimental data and protocols offer a solid basis for researchers to compare and cross-validate findings. Further head-to-head studies with other JAK2 inhibitors under identical experimental conditions would be beneficial for a more definitive comparative assessment.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: NVP-BSK805 Trihydrochloride vs. CEP-33779 in P-glycoprotein Inhibition
This guide provides a detailed comparison of two Janus kinase 2 (JAK2) inhibitors, NVP-BSK805 trihydrochloride and CEP-33779, with a specific focus on their activity as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. This document is intended for researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide variety of xenobiotics out of cells.[1][2] In cancer cells, the overexpression of P-gp is a major mechanism of resistance to chemotherapy, as it reduces the intracellular concentration of anticancer drugs, diminishing their efficacy.[3][4] Consequently, the identification of potent and specific P-gp inhibitors is a critical area of research in oncology to overcome MDR.
NVP-BSK805 and CEP-33779 are primarily known as selective inhibitors of JAK2, a key enzyme in the JAK/STAT signaling pathway that is implicated in various myeloproliferative neoplasms.[5][6][7] Recent studies have unveiled a secondary and significant activity of these compounds: the inhibition of P-gp.[3][4] This dual activity presents a compelling therapeutic opportunity, particularly in cancers where both JAK/STAT signaling and P-gp-mediated drug resistance are prevalent. This guide will compare the P-gp inhibitory performance of NVP-BSK805 and CEP-33779, supported by available experimental data and protocols.
Data Presentation: Quantitative Comparison of P-gp Inhibition
The following table summarizes the key quantitative data regarding the P-gp inhibitory activity of NVP-BSK805 and CEP-33779.
| Parameter | This compound | CEP-33779 | Verapamil (Reference) | Reference Cell Line |
| Primary Target | JAK2 | JAK2 | L-type calcium channels | N/A |
| P-gp Binding Affinity (Docking Score) | -9.1 | -7.4 | Not Reported | In silico |
| P-gp Inhibition Potency | Higher (lower doses required) | Lower (higher doses required) | Lower than NVP-BSK805 | KBV20C |
| Observed Concentration for P-gp Inhibition | 5 µM | 2.5 µM - 5 µM | 10 µM | KBV20C |
Note: The provided data is based on studies in the vincristine-resistant KBV20C cancer cell line, which overexpresses P-gp. Direct IC50 values for P-gp inhibition from a head-to-head study are not consistently reported in the literature, but the qualitative and semi-quantitative data strongly indicate a higher potency for NVP-BSK805.
Experimental Protocols
A widely used method to assess P-gp inhibitory activity is the Calcein-AM assay. This fluorescence-based assay provides a robust and high-throughput-compatible method for screening P-gp inhibitors.
Calcein-AM P-gp Inhibition Assay
Principle:
Calcein-AM is a non-fluorescent, lipophilic molecule that can freely diffuse into cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the highly fluorescent and membrane-impermeable molecule, calcein. In cells overexpressing P-gp, Calcein-AM is actively pumped out of the cell before it can be hydrolyzed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of Calcein-AM, its subsequent conversion to calcein, and a significant increase in intracellular fluorescence. The intensity of the fluorescence is directly proportional to the P-gp inhibitory activity of the test compound.[1][8][9]
Materials:
-
P-gp overexpressing cell line (e.g., KBV20C, K562/MDR) and the corresponding parental cell line (e.g., KB, K562).
-
This compound, CEP-33779, and a reference P-gp inhibitor (e.g., Verapamil).
-
Calcein-AM.
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a pre-optimized density (e.g., 5 x 10^4 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP-BSK805, CEP-33779, and the reference inhibitor in serum-free medium or an appropriate assay buffer.
-
Carefully remove the culture medium from the wells and wash once with PBS.
-
Add the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) as a negative control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a working solution of Calcein-AM (e.g., 0.25 µM) in the assay buffer.
-
Add the Calcein-AM solution to all wells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Flow Cytometer: Gently detach the cells using a non-enzymatic cell dissociation solution. Transfer the cells to FACS tubes, wash with ice-cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Calculate the percentage of P-gp inhibition relative to the positive control (e.g., verapamil) and the negative control (vehicle).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. CEP-33779 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JAK2 Inhibitor Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision guided by potency and selectivity. This guide provides a comparative analysis of Janus Kinase 2 (JAK2) inhibitors, focusing on their specificity profiles. The information is presented to facilitate an objective evaluation of currently available and emerging therapeutic agents.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling pathways that regulate immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making JAKs significant therapeutic targets. While numerous JAK inhibitors have been developed, their specificity across the JAK family and the broader kinome varies, influencing their efficacy and safety profiles.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate gene transcription. The specific JAK family members involved vary depending on the cytokine receptor.
Comparative Kinase Inhibition Profiles
The selectivity of a JAK inhibitor is a critical factor in determining its therapeutic window and potential side effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent JAK2 inhibitors against the JAK family and a selection of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: Inhibition of JAK Family Kinases (IC50 in nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [1][2] |
| Fedratinib | 105 | 3 | >1000 | 1002 | [3][4] |
| Momelotinib (B1663569) | - | 51 | - | - | [5][6] |
| Pacritinib (B611967) | 1280 | 23 | 520 | 50 | [7][8][9] |
| Baricitinib | - | - | - | 61 | [10] |
| Tofacitinib | 1-3.7 | 1.8-4.1 | 0.75-1.6 | - | [10] |
| Upadacitinib | - | - | - | - | [11] |
| Abrocitinib | 29 | 803 | >10000 | ~1300 | [11] |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources.
Table 2: Inhibition of Off-Target Kinases (IC50 in nM)
| Inhibitor | Off-Target Kinase | IC50 (nM) | Reference(s) |
| Ruxolitinib | ROCK1 | 25 | [1] |
| ROCK2 | 7 | [1] | |
| Fedratinib | FLT3 | 15 | [3][4] |
| RET | 48 | [10] | |
| Pacritinib | FLT3 | 22 | [7][9] |
| FLT3 D835Y | 6 | [7][9] | |
| IRAK1 | 13.6 | [7][12] | |
| CSF1R | 46 | [12] | |
| Momelotinib | ACVR1 | - | [6] |
Note: This table highlights some of the known off-target kinases and is not an exhaustive list.
Experimental Protocols for Specificity Profiling
The determination of inhibitor specificity relies on a variety of experimental techniques. The three main approaches are biochemical assays, cell-based assays, and proteomic profiling.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Workflow:
Methodology:
-
Reagent Preparation: Purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test inhibitor are prepared in a suitable kinase assay buffer.
-
Reaction Setup: The kinase, substrate, and serially diluted inhibitor are pre-incubated in a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature for a defined period.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies coupled to a fluorescent reporter.
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (without inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.[13]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the effect of an inhibitor on a specific signaling pathway within a cellular environment.
Objective: To assess the functional inhibition of a JAK-STAT pathway by an inhibitor.
Workflow:
Methodology:
-
Cell Culture: A cell line that endogenously expresses the target JAK and its associated cytokine receptor, or a cell line engineered to do so, is cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.
-
Cytokine Stimulation: The specific JAK pathway is activated by adding the corresponding cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT (pSTAT) is quantified using methods such as:
-
Western Blotting: Separating proteins by size and detecting pSTAT with a specific antibody.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay for quantifying pSTAT.
-
Flow Cytometry: Staining individual cells with a fluorescently labeled anti-pSTAT antibody and analyzing the fluorescence intensity. A common cell-based assay utilizes Ba/F3 cells engineered to express TEL-JAK fusion proteins, which provides constitutive activation of the respective JAK and allows for a receptor-independent assessment of inhibitor potency.[14]
-
-
Data Analysis: The inhibition of STAT phosphorylation is quantified relative to a stimulated control without the inhibitor, and the IC50 is calculated.[15]
Proteomic Profiling
Chemical proteomics offers an unbiased approach to identify the on- and off-target interactions of a kinase inhibitor within the entire proteome of a cell lysate.
Objective: To identify the full spectrum of kinases and other proteins that bind to an inhibitor.
Workflow:
Methodology:
-
Affinity Matrix Preparation: The kinase inhibitor is chemically linked to a solid support, such as sepharose beads, creating an affinity matrix. This is often referred to as a "kinobeads" approach.[16]
-
Affinity Capture: The affinity matrix is incubated with a cell lysate, allowing the inhibitor to bind to its target kinases and any off-target proteins.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are digested into smaller peptides, typically using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine the amino acid sequence of each peptide.
-
Protein Identification and Quantification: The peptide sequences are used to identify the proteins that were bound to the inhibitor. Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be used to determine the binding affinity of the inhibitor for each identified protein.[17][18][19]
Conclusion
The specificity of JAK2 inhibitors is a crucial determinant of their therapeutic utility. While biochemical assays provide a direct measure of an inhibitor's potency against purified kinases, cell-based assays offer a more physiologically relevant assessment of pathway inhibition. Furthermore, unbiased proteomic approaches are invaluable for identifying the complete target landscape of an inhibitor, including potential off-target interactions that may contribute to both efficacy and toxicity. This guide provides a framework for the comparative analysis of JAK2 inhibitors, emphasizing the importance of considering data from multiple experimental approaches to gain a comprehensive understanding of their specificity and potential clinical implications.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib in myelofibrosis | Blood Advances | American Society of Hematology [ashpublications.org]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 6. Long-term safety analyses of momelotinib in patients with myelofibrosis [mpn-hub.com]
- 7. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
NVP-BSK805: A Potent Inhibitor of STAT5 Phosphorylation in Research and Drug Development
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2) that has demonstrated significant effects on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3][4] Its ability to disrupt the JAK2/STAT5 signaling pathway makes it a valuable tool for researchers studying myeloproliferative neoplasms and other cancers where this pathway is constitutively active.[3][4] This guide provides a comparative overview of NVP-BSK805, its mechanism of action, and its performance against alternative STAT5 phosphorylation inhibitors, supported by experimental data.
Mechanism of Action: Inhibition of the JAK2/STAT5 Signaling Pathway
The JAK2/STAT5 signaling pathway is crucial for the proliferation and differentiation of hematopoietic cells. In certain cancers, a mutation in the JAK2 gene (JAK2V617F) leads to its constitutive activation, resulting in constant phosphorylation and activation of STAT5.[3] Activated STAT5 then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and proliferation. NVP-BSK805 acts by competitively binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT5.[3][4]
Quantitative Data on NVP-BSK805 Activity
NVP-BSK805 exhibits high potency against JAK2, particularly the JAK2V617F mutant, and demonstrates selectivity over other members of the JAK family.[3] The inhibitory concentrations (IC50) highlight its efficacy in both enzymatic and cellular assays.
| Target | Assay Type | IC50 (nM) | Reference |
| JAK2 (JH1 domain) | Cell-free | 0.48 | [2][5] |
| JAK1 (JH1 domain) | Cell-free | 31.63 | [2][5] |
| JAK3 (JH1 domain) | Cell-free | 18.68 | [2][5] |
| TYK2 (JH1 domain) | Cell-free | 10.76 | [2][5] |
| Full-length wild-type JAK2 | Cell-free | 0.58 | [2] |
| Full-length JAK2 V617F | Cell-free | 0.56 | [2] |
| STAT5 Phosphorylation (JAK2V617F-mutant cells) | Cellular | <100 | [1][2] |
Comparison with Alternative STAT5 Phosphorylation Inhibitors
Several other compounds inhibit STAT5 phosphorylation through various mechanisms, including direct inhibition of STAT5 or inhibition of upstream kinases other than JAK2.
| Inhibitor | Mechanism of Action | Reported Effect on STAT5 Phosphorylation | Reference |
| NVP-BSK805 | ATP-competitive JAK2 inhibitor | Potently suppresses constitutive STAT5 phosphorylation in JAK2V617F-bearing cells. [1][3] | [1][3] |
| Ruxolitinib | JAK1/JAK2 inhibitor | Reduces phosphorylated STAT3 and STAT5.[4] | [4] |
| AZD1480 | JAK2 inhibitor | Robustly inhibited Stat5a/b phosphorylation, dimerization, nuclear translocation, and transcriptional activity in prostate cancer cells.[6] | [6] |
| BMS-911543 | JAK2 inhibitor | Reduced STAT5 phosphorylation in the tumor microenvironment of a pancreatic cancer model.[7] | [7] |
| AC-4-130 | Direct STAT5 SH2 domain inhibitor | Disrupts STAT5 activation, dimerization, and nuclear translocation.[8][9] | [8][9] |
| Pimozide | Indirect STAT5 inhibitor | Inhibits tyrosine phosphorylation of STAT5, though the mechanism is likely indirect.[8][10] | [8][10] |
| Dasatinib (B193332) | Multi-kinase inhibitor (including SRC family kinases) | Can reduce Treg STAT5 phosphorylation, partly by reducing IL-2 levels.[11] | [11] |
Experimental Protocols
Assessing the Effect of NVP-BSK805 on STAT5 Phosphorylation via Western Blotting
This protocol outlines the key steps to determine the inhibitory effect of NVP-BSK805 on STAT5 phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Culture JAK2V617F-positive cells (e.g., SET-2, MB-02) in appropriate media and conditions.[1]
-
Seed cells at a desired density and allow them to adhere or stabilize in culture.
-
Treat the cells with increasing concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 1-4 hours).[1] A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Determine the effect of NVP-BSK805 by calculating the ratio of p-STAT5 to total STAT5 for each treatment condition and normalizing to the vehicle control.
-
Conclusion
NVP-BSK805 is a highly effective inhibitor of STAT5 phosphorylation, primarily through its potent and selective inhibition of JAK2.[1][3][4] Its utility is particularly evident in cellular models expressing the constitutively active JAK2V617F mutation. While other inhibitors target the JAK/STAT pathway at different points, including direct STAT5 inhibition, NVP-BSK805 remains a critical reference compound for studying JAK2-dependent signaling and a promising candidate for therapeutic strategies targeting myeloproliferative neoplasms and other related disorders. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired level of selectivity within the JAK/STAT signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacologic inhibition of Jak2-Stat5 signaling By Jak2 inhibitor AZD1480 potently suppresses growth of both primary and castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of NVP-BSK805 Trihydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the JAK2 inhibitor NVP-BSK805 trihydrochloride with other commercially available Janus kinase (JAK) inhibitors. The information presented herein is compiled from independent studies to offer a comprehensive overview of its activity and selectivity, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibitory Potency
This compound is a potent and selective ATP-competitive inhibitor of JAK2.[1][2][3][4] Its inhibitory activity against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—has been quantified and compared with other well-established JAK inhibitors such as Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 Selectivity vs JAK1 | JAK2 Selectivity vs JAK3 |
| NVP-BSK805 | 31.63[1][2] | 0.48[1][2] | 18.68[1][2] | 10.76[1][2] | ~66-fold | ~39-fold |
| Ruxolitinib | 3.3[2][4] | 2.8[2][4] | 428[2][4] | 19[2] | ~0.85-fold | ~153-fold |
| Fedratinib | ~105[5][6] | 3[5][6] | >1000[5][6] | ~405[5] | ~35-fold | >333-fold |
| Pacritinib | 1280[7] | 23[7] | 520[7] | 50[7] | ~56-fold | ~23-fold |
| Momelotinib | 11[8] | 18[8] | 155[8] | 17[8] | ~1.6-fold | ~8.6-fold |
Data compiled from multiple independent sources. Selectivity is calculated as a ratio of IC50 values (IC50 of other JAK / IC50 of JAK2).
NVP-BSK805 demonstrates high selectivity for JAK2 over other JAK family members, particularly when compared to the dual JAK1/JAK2 inhibitor Ruxolitinib. This selectivity is a critical attribute in drug development, as it can minimize off-target effects. NVP-BSK805 is also a potent inhibitor of the JAK2 V617F mutant, a driver mutation in many myeloproliferative neoplasms.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical JAK-STAT signaling pathway, which is the primary target of NVP-BSK805, and a general workflow for evaluating the efficacy of JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
Caption: General experimental workflow for validating JAK inhibitor activity.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to validate the activity of JAK inhibitors like NVP-BSK805.
Biochemical Kinase Assay (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the enzymatic activity of purified JAK kinases and the inhibitory effect of compounds.
-
Principle: A fluorescently labeled substrate peptide and a europium-labeled anti-phospho-substrate antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the fluorophores into proximity and generating a FRET signal.
-
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Poly-GT or similar peptide substrate.
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen®).
-
NVP-BSK805 and other test compounds.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., NVP-BSK805) in DMSO and then in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the JAK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate.
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell-Based STAT5 Phosphorylation Assay
This assay determines the ability of an inhibitor to block JAK-mediated signaling within a cellular context.
-
Principle: Cells expressing a constitutively active JAK2 (e.g., JAK2 V617F) or stimulated with a cytokine (e.g., EPO, IL-3) are treated with the inhibitor. The level of phosphorylated STAT5 (p-STAT5), a downstream target of JAK2, is then measured.
-
Materials:
-
Human erythroleukemia (HEL) or Ba/F3 cells expressing JAK2 V617F.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
NVP-BSK805 and other test compounds.
-
Lysis buffer.
-
Primary antibodies (anti-p-STAT5, anti-total STAT5).
-
Secondary antibody (HRP-conjugated).
-
Western blot reagents and equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-p-STAT5 antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total STAT5 antibody for loading control.
-
Quantify band intensities to determine the inhibition of STAT5 phosphorylation.
-
Cell Proliferation Assay (e.g., WST-1 or MTT Assay)
This assay measures the effect of the inhibitor on the growth of cancer cell lines dependent on JAK2 signaling.
-
Principle: The metabolic activity of viable cells is measured, which correlates with the number of living cells.
-
Materials:
-
JAK2-dependent cell lines (e.g., HEL, SET-2).
-
Cell culture medium.
-
NVP-BSK805 and other test compounds.
-
WST-1 or MTT reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the inhibitor to the wells.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the WST-1 or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the half-maximal growth inhibition (GI50) values.
-
Conclusion
The available data from independent sources validate this compound as a highly potent and selective inhibitor of JAK2. Its strong activity against the clinically relevant JAK2 V617F mutation and its favorable selectivity profile compared to some other JAK inhibitors make it a valuable tool for research in myeloproliferative neoplasms and other JAK2-driven diseases. The experimental protocols outlined above provide a framework for the independent verification of its activity and for its comparison with other kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NVP-BSK805 Trihydrochloride vs. siRNA Knockdown for JAK2 Inhibition
For researchers investigating the Janus kinase 2 (JAK2) signaling pathway, choosing the right tool to modulate JAK2 activity is a critical decision that can significantly impact experimental outcomes. Two widely adopted methods for reducing JAK2 function are the use of the small molecule inhibitor NVP-BSK805 trihydrochloride and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of JAK2. It binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets, most notably STAT5. This inhibition effectively blocks the entire JAK2/STAT5 signaling cascade.
siRNA knockdown of JAK2 operates at the genetic level. A synthetic double-stranded RNA molecule, complementary to the JAK2 mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target JAK2 mRNA. This degradation prevents the translation of the JAK2 protein, leading to a reduction in its overall cellular levels.
Performance Comparison
The choice between NVP-BSK805 and siRNA knockdown often depends on the specific experimental goals, such as the desired speed of inhibition, duration of the effect, and the importance of specificity.
| Feature | This compound | siRNA Knockdown of JAK2 |
| Target | JAK2 kinase activity | JAK2 mRNA |
| Mechanism | ATP-competitive inhibition | mRNA degradation |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal effect) |
| Duration of Effect | Transient, dependent on compound half-life and clearance | Long-lasting (several days, depending on cell division rate) |
| Reversibility | Reversible upon washout | Not readily reversible |
| Specificity | Highly selective for JAK2 over other JAK family members, but potential for off-target kinase inhibition | Highly specific to the JAK2 mRNA sequence, but potential for off-target gene silencing |
| Typical Effective Concentration | Nanomolar to low micromolar range for cellular assays | Nanomolar range for transfection |
| In Vivo Applicability | Orally bioavailable with demonstrated in vivo efficacy[1] | Requires specialized delivery systems (e.g., lipid nanoparticles) for in vivo use[2] |
Quantitative Data Summary
This compound: Potency and Selectivity
NVP-BSK805 demonstrates high potency against JAK2 and its mutant form, JAK2 V617F, which is implicated in myeloproliferative neoplasms.[1] It also shows good selectivity for JAK2 over other members of the JAK family.[3][4][5]
| Kinase Target | IC50 (nM) |
| JAK2 JH1 | 0.48 [3][4] |
| FL JAK2 wt | 0.58 [4] |
| FL JAK2 V617F | 0.56 [4] |
| TYK2 JH1 | 10.76[3][4] |
| JAK3 JH1 | 18.68[3][4] |
| JAK1 JH1 | 31.63[3][4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data from in vitro kinase assays.
This compound: Cellular Activity
In cellular assays, NVP-BSK805 effectively inhibits the growth of cell lines dependent on JAK2 signaling.
| Cell Line | GI50 (nM) |
| SET-2 (JAK2 V617F) | 88[4] |
| Ba/F3 (JAK2 V617F) | <100[6] |
| CMK (JAK3 A572V) | ~2000[6] |
| K-562 (BCR-ABL) | >1000[6] |
GI50 values represent the concentration of the compound that causes a 50% reduction in cell growth.
siRNA Knockdown of JAK2: Efficiency and Off-Target Effects
The efficiency of siRNA-mediated knockdown can be very high, often exceeding 90% at the mRNA level.[7] However, off-target effects, where the siRNA unintentionally downregulates other genes, are a known concern.[8][9] The extent of off-target effects can be concentration-dependent.[8]
| Feature | Performance |
| Knockdown Efficiency | Typically >70%, can reach >90% at the mRNA and protein level[7][10] |
| Off-Target Effects | Can occur through partial sequence homology, particularly in the seed region.[9] The number of off-target transcripts can be significant at higher siRNA concentrations.[8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the JAK2 signaling pathway and the distinct mechanisms of NVP-BSK805 and siRNA.
Detailed Experimental Protocols
Western Blot for Phospho-STAT5 (p-STAT5) and Total JAK2
This protocol is used to assess the inhibition of JAK2 signaling (by measuring p-STAT5) and the reduction of JAK2 protein levels.
Materials:
-
Cells treated with NVP-BSK805 or transfected with JAK2 siRNA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-JAK2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[11]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cells seeded in a 96-well plate and treated with NVP-BSK805 or transfected with JAK2 siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of NVP-BSK805 or transfect with JAK2 siRNA and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of JAK2 and the inhibitory effect of NVP-BSK805. A common format is a luminescence-based assay like the Kinase-Glo® assay.[14][15]
Materials:
-
Recombinant JAK2 enzyme
-
Substrate peptide (e.g., Poly(Glu,Tyr, 4:1))
-
ATP
-
Kinase assay buffer
-
NVP-BSK805 at various concentrations
-
Kinase-Glo® Max reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a master mixture containing kinase assay buffer, ATP, and the substrate peptide.
-
Inhibitor Addition: Add the desired concentrations of NVP-BSK805 or a vehicle control to the wells.
-
Enzyme Addition: Initiate the kinase reaction by adding the diluted recombinant JAK2 enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[14]
-
ATP Detection: Stop the reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® Max reagent.
-
Luminescence Measurement: Incubate at room temperature for 15 minutes to stabilize the luminescent signal and then measure luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[14]
siRNA Transfection
This protocol describes the delivery of siRNA into mammalian cells using a lipid-based transfection reagent.
Materials:
-
Cells at 30-50% confluency
-
JAK2 siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a culture plate so they reach 30-50% confluency at the time of transfection.[16]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.[17]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.
-
Analysis: After incubation, cells can be harvested for analysis of JAK2 mRNA or protein levels (e.g., by qPCR or Western blot) or used in downstream functional assays.
Conclusion
Both this compound and siRNA-mediated knockdown are highly effective tools for inhibiting JAK2 function. The choice between these two methods should be guided by the specific requirements of the experiment. NVP-BSK805 offers a rapid, reversible, and dose-dependent inhibition of JAK2 kinase activity, making it ideal for acute studies and for investigating the direct consequences of enzymatic inhibition. In contrast, siRNA knockdown provides a highly specific and sustained reduction of the total JAK2 protein pool, which is advantageous for studying the long-term effects of JAK2 depletion. By understanding the distinct advantages and limitations of each approach, researchers can make an informed decision to best address their scientific questions.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 6. researchgate.net [researchgate.net]
- 7. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
A Comparative Benchmarking Guide: NVP-BSK805 Against Prominent JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor NVP-BSK805 against a panel of well-characterized and clinically relevant JAK inhibitors. The following sections detail the biochemical potency, selectivity, and cellular activity of these compounds, supported by established experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of JAK-STAT signaling and the development of targeted therapies.
Data Presentation: Biochemical Potency and Selectivity
The inhibitory activity of NVP-BSK805 and other selected JAK inhibitors was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%, are summarized in the tables below. It is important to note that IC50 values can vary between different experimental setups and assay conditions.
NVP-BSK805: A Selective JAK2 Inhibitor
NVP-BSK805 is an ATP-competitive inhibitor with high potency and selectivity for JAK2.
| Target Kinase | NVP-BSK805 IC50 (nM) |
| JAK1 (JH1 domain) | 31.63 |
| JAK2 (JH1 domain) | 0.48 |
| JAK3 (JH1 domain) | 18.68 |
| TYK2 (JH1 domain) | 10.76 |
Data compiled from multiple preclinical studies.
Comparative Inhibitory Activity of Known JAK Inhibitors
For the purpose of benchmarking, NVP-BSK805 is compared against several known JAK inhibitors with varying selectivity profiles.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| NVP-BSK805 | 31.63 | 0.48 | 18.68 | 10.76 | JAK2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Tofacitinib | 112 | 20 | 1 | Not Reported | Pan-JAK (JAK3 preference) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Fedratinib | 105 | 3 | >1000 | >300 | JAK2 |
Note: The IC50 values presented are compiled from various sources and may have been determined using different assay methodologies. Direct comparison should be made with caution.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for key assays used in the characterization of JAK inhibitors.
In Vitro Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ and HTRF®, and mobility shift assays.
1. TR-FRET Kinase Assay (LanthaScreen™/HTRF®)
-
Objective: To determine the IC50 value of an inhibitor against a specific JAK isoform.
-
Principle: This assay measures the phosphorylation of a substrate peptide by a JAK kinase. The detection is based on the transfer of energy from a donor fluorophore (e.g., Europium-labeled antibody against a tag on the kinase or a phosphospecific antibody) to an acceptor fluorophore (e.g., a fluorescently labeled tracer or substrate). Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Fluorescently labeled peptide substrate (e.g., Poly(Glu, Tyr) peptide).
-
Adenosine triphosphate (ATP).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitor (serially diluted in DMSO).
-
Detection reagents (e.g., Europium-labeled anti-tag antibody and Alexa Fluor® 647-labeled tracer for LanthaScreen™; Europium cryptate-labeled anti-phospho-antibody and XL665-labeled streptavidin for HTRF®).
-
384-well microtiter plates.
-
Microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Add 2.5 µL of the serially diluted test inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of a solution containing the JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase to accurately determine the IC50 of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Mobility Shift Kinase Assay (Caliper)
-
Objective: To determine the IC50 value of an inhibitor by separating and quantifying the phosphorylated and unphosphorylated substrate.
-
Principle: This assay utilizes microfluidic capillary electrophoresis to separate a fluorescently labeled peptide substrate from its phosphorylated product based on the change in charge. The extent of the reaction is determined by measuring the ratio of the two species.
-
Procedure:
-
Prepare kinase reactions in a 384-well plate containing the JAK enzyme, a fluorescently labeled peptide substrate, ATP, and serially diluted test inhibitor.
-
Incubate the plate to allow the reaction to proceed.
-
Terminate the reaction by adding a stop solution containing EDTA.
-
The plate is then loaded onto a Caliper LabChip® instrument.
-
The instrument aspirates the samples and separates the phosphorylated and unphosphorylated peptides in the microfluidic chip.
-
The fluorescence of both peptide species is detected, and the percentage of conversion is calculated.
-
IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context, providing a measure of the compound's cellular potency.
-
Objective: To determine the cellular IC50 of a JAK inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation.
-
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the inhibitor and then stimulated with a cytokine known to activate a specific JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest. The level of pSTAT is then quantified by flow cytometry.
-
Procedure:
-
Collect whole blood or isolate PBMCs from healthy donors.
-
Aliquot the cells into tubes or a 96-well plate.
-
Add varying concentrations of the test inhibitor or vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1) for 15-30 minutes at 37°C. An unstimulated control should be included.
-
Fix the cells immediately to preserve the phosphorylation state of the proteins.
-
Lyse red blood cells (if using whole blood) and wash the remaining leukocytes.
-
Permeabilize the cells to allow for intracellular staining.
-
Stain the cells with a fluorochrome-conjugated antibody against the specific pSTAT protein. Cell surface markers can also be included to identify specific cell populations (e.g., CD4+ T cells, monocytes).
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration and determine the cellular IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Head-to-Head Comparison: NVP-BSK805 and Pacritinib in Kinase Inhibition
In the landscape of targeted cancer therapy, particularly for hematological malignancies, small molecule kinase inhibitors have emerged as a cornerstone of treatment. Among these, inhibitors of the Janus kinase (JAK) family have shown significant promise. This guide provides a detailed, data-driven comparison of two notable JAK inhibitors: NVP-BSK805 and Pacritinib. Aimed at researchers, scientists, and drug development professionals, this document outlines their respective mechanisms of action, target specificities, and preclinical efficacy, supported by experimental data and detailed methodologies.
Introduction to NVP-BSK805 and Pacritinib
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of JAK2.[1][2][3][4] It has demonstrated significant activity against both wild-type JAK2 and the V617F mutant, a common driver mutation in myeloproliferative neoplasms (MPNs).[3][4][5][6][7] NVP-BSK805 exhibits over 20-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) in vitro.[5][6][8] Preclinical studies have shown its ability to suppress constitutive STAT5 phosphorylation, inhibit cell proliferation, and induce apoptosis in JAK2(V617F)-bearing cells.[5][6][9]
Pacritinib is an oral tyrosine kinase inhibitor that targets JAK2, the JAK2V617F mutant, and FMS-like tyrosine kinase 3 (FLT3).[10][11][12][13][14][15] Its mechanism of action is notable for its dual inhibition of both the JAK/STAT and FLT3 signaling pathways.[16][17] A distinguishing feature of Pacritinib is its minimal inhibition of JAK1 at clinically relevant concentrations, which may contribute to its non-myelosuppressive profile.[10][11][12][18][19] Pacritinib has been investigated for the treatment of myelofibrosis, particularly in patients with thrombocytopenia.[17][20][21]
Mechanism of Action and Signaling Pathways
Both NVP-BSK805 and Pacritinib function as ATP-competitive inhibitors, binding to the ATP-binding site of their target kinases to block downstream signaling.
NVP-BSK805 primarily targets the JAK2-STAT5 signaling axis. In cells with activating JAK2 mutations like V617F, JAK2 is constitutively active, leading to the phosphorylation and activation of STAT5. Activated STAT5 then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. NVP-BSK805's inhibition of JAK2 effectively blocks this cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. ashpublications.org [ashpublications.org]
- 9. karger.com [karger.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Pacritinib Monograph for Professionals - Drugs.com [drugs.com]
- 12. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 14. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. ashpublications.org [ashpublications.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. oncoprescribe.com [oncoprescribe.com]
- 21. Comprehensive Summary of Preclinical and Clinical Data for Pacritinib Published | Technology Networks [technologynetworks.com]
Comparative Analysis of the Anti-proliferative Efficacy of NVP-BSK805, a Potent JAK2 Inhibitor
This guide provides a comparative analysis of the anti-proliferative effects of NVP-BSK805, a highly potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The performance of NVP-BSK805 is evaluated against two other well-established JAK2 inhibitors, Ruxolitinib and Fedratinib, with a focus on their efficacy in cancer cell lines harboring activating JAK2 mutations. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anti-cancer agents targeting the JAK/STAT signaling pathway.
Introduction
The JAK/STAT signaling pathway plays a crucial role in mediating cellular responses to a variety of cytokines and growth factors, regulating processes such as cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often driven by activating mutations in JAK2, is a key oncogenic driver in myeloproliferative neoplasms (MPNs) and other hematological malignancies.[1][3] NVP-BSK805 is a novel quinoxaline (B1680401) compound that has demonstrated potent and selective inhibition of JAK2, including the common V617F mutant, thereby blocking the downstream phosphorylation of STAT5 and inducing apoptosis in cancer cells.[1][4][5] This guide presents a compilation of experimental data to validate and compare the anti-proliferative activity of NVP-BSK805 against other clinically relevant JAK2 inhibitors.
Mechanism of Action: The JAK2/STAT5 Signaling Pathway
NVP-BSK805 exerts its anti-proliferative effects by inhibiting the kinase activity of JAK2. In normal physiology, cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and the regulation of target gene expression, which promotes cell proliferation and survival. In malignant cells with activating JAK2 mutations (e.g., V617F), the JAK2 protein is constitutively active, leading to uncontrolled cell proliferation. NVP-BSK805, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of JAK2, preventing its kinase activity and thereby inhibiting the entire downstream signaling cascade.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Effects of the JAK2-selective inhibitors NVP-BSK805 and NVP-BVB808 in BCR-ABL or JAK2 mutation-positive cell lines - OAK Open Access Archive [oak.novartis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. karger.com [karger.com]
Safety Operating Guide
Navigating the Safe Disposal of NVP-BSK805 Trihydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of NVP-BSK805 trihydrochloride, a potent JAK2 inhibitor. By adhering to these protocols, laboratories can ensure a safe environment and maintain compliance with standard safety practices.
This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This non-hazardous classification simplifies the disposal process, but it does not eliminate the need for careful and responsible handling.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Solubility | ||
| - Water | 2 mg/mL | Sigma-Aldrich |
| - DMSO | 100 mg/mL (ultrasonication may be needed) | MedchemExpress |
| - DMF | 20 mg/mL | Cayman Chemical |
| - Ethanol | 1 mg/mL | Cayman Chemical |
| - PBS (pH 7.2) | 10 mg/mL | Cayman Chemical |
| Storage Temperature | -20°C | Sigma-Aldrich |
Detailed Disposal Protocol
This protocol outlines the recommended steps for the disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemically resistant gloves (nitrile or neoprene)
Step 2: Decontamination of Empty Containers
Properly decontaminating empty containers is crucial to prevent unintended exposure or contamination.
-
Triple Rinse: Rinse the empty container with a suitable solvent at least three times. Given the solubility profile, water is an effective and environmentally friendly choice for rinsing.
-
Solvent Selection: For any residual solid that is difficult to dissolve in water, a small amount of DMSO can be used for the initial rinse, followed by two water rinses.
-
Rinsate Collection: The rinsate from the decontamination process should be collected and treated as chemical waste.
-
Container Disposal: Once triple-rinsed, the container can be disposed of in the regular laboratory glass or plastic recycling stream, depending on the container material. Deface or remove the original label to avoid confusion.
Step 3: Disposal of Unused or Waste this compound
For the disposal of expired, unused, or waste this compound, the following procedures should be followed.
Small Quantities (less than 1 gram):
-
Dissolution: Dissolve the compound in a sufficient volume of water. The solubility is 2 mg/mL, so ensure enough water is used to fully dissolve the material.
-
Dilution: Further dilute the resulting aqueous solution with at least 20 parts water.
-
Sewer Disposal: The diluted, non-hazardous solution can be poured down the drain, followed by a copious amount of running water. This method is acceptable for non-hazardous materials in small quantities.
Large Quantities (1 gram or more):
-
Consult EHS: For larger quantities, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on local regulations and facility capabilities.
-
Chemical Waste Contractor: Typically, larger quantities of any chemical waste are collected by a licensed chemical waste disposal contractor. Package the waste this compound in a clearly labeled, sealed container. The label should include the full chemical name and quantity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Step-by-step experimental protocols for disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
